Product packaging for Oxanosine(Cat. No.:CAS No. 80394-72-5)

Oxanosine

Katalognummer: B1211743
CAS-Nummer: 80394-72-5
Molekulargewicht: 284.23 g/mol
InChI-Schlüssel: PWVUOVPUCZNICU-ZIYNGMLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oxanosine is a N-glycosyl compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O6 B1211743 Oxanosine CAS No. 80394-72-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVUOVPUCZNICU-ZIYNGMLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80394-72-5
Record name Oxanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80394-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Oxanosine: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the nucleoside antibiotic, oxanosine. It details its discovery, biological origin, mechanisms of action, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Origin

This compound, a novel nucleoside antibiotic, was first isolated in 1981 from the culture filtrate of Streptomyces capreolus strain MG265-CF3[1][2][3][4]. Its chemical structure was determined through X-ray crystallographic analysis and other chemical studies as 5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d][5]oxazin-7-one. Initially identified for its weak antibacterial properties, subsequent research revealed its potential as an anticancer and antiviral agent. Interestingly, this compound was later found to be a product of nitrosative deamination of guanosine, making it relevant in the toxicology of reactive nitrogen species (RNS).

Mechanism of Action

This compound exerts its biological effects primarily by interfering with the de novo guanosine nucleotide biosynthesis pathway. Its activity is dependent on intracellular phosphorylation to this compound monophosphate (OxMP). The inhibitory actions are targeted at two key enzymes in this pathway: GMP Synthetase and IMP Dehydrogenase.

Inhibition of GMP Synthetase

The primary mode of action initially identified for this compound is the competitive inhibition of GMP synthetase (E.C. 6.3.5.2). This enzyme catalyzes the final step in the de novo biosynthesis of guanosine monophosphate (GMP) by converting xanthosine 5'-monophosphate (XMP) to GMP. By blocking this step, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA replication, transcription, and other critical cellular processes. This inhibition is responsible for its bacteriostatic and antiproliferative effects. The antibacterial activity of this compound can be antagonized by the addition of guanine, guanosine, or guanylic acid, which confirms its targeted effect on this pathway.

Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

After being converted to this compound monophosphate (OxMP), the molecule acts as a potent, reversible competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the rate-limiting step in guanosine nucleotide biosynthesis: the oxidation of inosine 5'-monophosphate (IMP) to XMP. Inhibition of IMPDH leads to a significant decrease in the guanosine nucleotide pool, which can block cell proliferation and induce apoptosis. Crystallographic studies have shown that OxMP forms a ring-opened covalent adduct with the active site cysteine of IMPDH. However, unlike the normal catalytic intermediate, this adduct does not hydrolyze and instead re-cyclizes back to OxMP, effectively trapping the enzyme. This potent inhibition of IMPDH is a key mechanism behind this compound's anticancer, antiviral, and immunosuppressive properties.

G cluster_pathway De Novo Guanosine Biosynthesis Pathway cluster_inhibitors Inhibition by this compound IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GMP Synthetase DNA_RNA DNA/RNA Synthesis, Cell Proliferation GMP->DNA_RNA This compound This compound This compound->XMP Competitive Inhibition OxMP This compound Monophosphate (OxMP) This compound->OxMP Phosphorylation OxMP->IMP Competitive Inhibition G start Streptomyces capreolus Culture step1 Fermentation start->step1 step2 Filtration of Broth step1->step2 step3 Adsorption to Resin (e.g., Active Carbon) step2->step3 step4 Elution step3->step4 step5 Column Chromatography (e.g., Silica Gel, Sephadex) step4->step5 step6 Crystallization step5->step6 end Purified this compound step6->end G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Buffer - Enzyme - Substrate - Inhibitor (this compound/OxMP) mix Combine Enzyme, Buffer, and varying concentrations of Inhibitor reagents->mix incubate Pre-incubate mix->incubate start_rxn Initiate reaction by adding Substrate incubate->start_rxn monitor Monitor reaction rate (e.g., Spectrophotometry) start_rxn->monitor plot Plot data (e.g., Lineweaver-Burk, Dixon) monitor->plot calculate Calculate Ki and determine inhibition type plot->calculate G A This compound B Inhibition of GMP Synthetase & IMPDH A->B Primary Molecular Action C Depletion of Cellular Guanine Nucleotide Pool (GMP, GTP) B->C Direct Consequence D Inhibition of DNA/RNA Synthesis C->D Downstream Effect E Anticancer Activity (Inhibition of Cell Proliferation, Apoptosis) D->E F Antibacterial Activity (Bacteriostatic) D->F G Antiviral Activity (Inhibition of Viral Replication) D->G

References

An In-depth Technical Guide to Oxanosine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxanosine is a unique nucleoside analogue, originally isolated from Streptomyces capreolus, that has garnered significant interest within the scientific community due to its diverse biological activities. As a structural analogue of guanosine, it exhibits notable antibacterial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental methodologies for key assays are provided, and its primary mechanism of action—the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH)—is discussed in detail. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation into the therapeutic potential of this compound.

Chemical Structure and Identification

This compound, systematically named 5-amino-3-β-D-ribofuranosyl-imidazo[4,5-d][1][2]oxazin-7(3H)-one, is a guanosine analogue where the N1 and C6 atoms of the purine ring are replaced by an oxygen atom and a carbonyl group, respectively.[1] This structural modification is key to its biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1][2]oxazin-7-one
CAS Number 80394-72-5
Molecular Formula C₁₀H₁₂N₄O₆
SMILES C1=NC2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N=C(OC2=O)N

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 284.23 g/mol
Appearance Solid
Melting Point Data not available
pKa Data not available
Solubility Soluble in water.
UV Absorbance (λmax) 246 nm (ε = 11,200 M⁻¹cm⁻¹) and 287 nm (ε = 7,400 M⁻¹cm⁻¹) in aqueous solution.
Storage Store at -20°C for long-term stability.

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, which are primarily attributed to its role as a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

Mechanism of Action: Inhibition of IMPDH

This compound is phosphorylated intracellularly to this compound 5'-monophosphate (OMP). OMP then acts as a potent competitive inhibitor of IMPDH. This inhibition depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.

IMPDH_Inhibition cluster_0 Cellular Metabolism cluster_1 This compound Action IMP Inosine 5'-monophosphate (IMP) IMPDH Inosine 5'-monophosphate dehydrogenase (IMPDH) IMP->IMPDH Substrate XMP Xanthosine 5'-monophosphate (XMP) IMPDH->XMP Catalysis GMP Guanosine 5'-monophosphate (GMP) XMP->GMP GMP Synthetase Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides DNA_RNA_Synthesis DNA and RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis This compound This compound OMP This compound 5'-monophosphate (OMP) This compound->OMP Phosphorylation OMP->IMPDH Competitive Inhibition

Caption: Mechanism of action of this compound via IMPDH inhibition.

Antibacterial Activity

This compound has demonstrated inhibitory activity against various bacteria. For instance, it is active against Escherichia coli.

Antiviral Activity

The antiviral properties of this compound have been reported, notably against the Human Immunodeficiency Virus (HIV).

Anticancer Activity

By inhibiting DNA and RNA synthesis, this compound exhibits cytotoxic effects on cancer cell lines. It has been shown to inhibit the growth of HeLa cells.

Table 3: Summary of Biological Activities of this compound

ActivityOrganism/Cell LineMetricValue
Antibacterial Escherichia coliMICNot specified in provided results
Antiviral HIV-1EC₅₀Not specified in provided results
Anticancer HeLa cellsIC₅₀Not specified in provided results
Enzyme Inhibition IMPDHKᵢ (for OMP)51 nM to 340 nM (depending on the organism)

Experimental Protocols

In Vitro IMPDH Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound monophosphate (OMP) against IMPDH.

IMPDH_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Substrates (IMP, NAD+), and OMP solutions of varying concentrations start->prep_reagents reaction_setup Set up reaction mixtures in a 96-well plate: - Assay Buffer - IMPDH - OMP (or vehicle control) - Pre-incubate prep_reagents->reaction_setup enzyme_prep Purify and quantify IMPDH enzyme enzyme_prep->reaction_setup initiate_reaction Initiate reaction by adding IMP and NAD+ reaction_setup->initiate_reaction measure_absorbance Monitor the increase in absorbance at 340 nm (formation of NADH) over time using a plate reader initiate_reaction->measure_absorbance data_analysis Calculate initial reaction velocities and determine Ki values using non-linear regression (e.g., Morrison equation for tight binding inhibitors) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro IMPDH inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

    • Substrates: Prepare stock solutions of IMP and NAD⁺ in the assay buffer.

    • Inhibitor: Prepare a serial dilution of this compound 5'-monophosphate (OMP) in the assay buffer.

  • Enzyme Preparation:

    • Use purified recombinant IMPDH. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of IMPDH, and varying concentrations of OMP (or vehicle for control wells).

    • Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of IMP and NAD⁺ to a final concentration within their respective Km ranges.

    • Immediately begin monitoring the change in absorbance at 340 nm (due to the formation of NADH) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH formation) for each OMP concentration from the linear portion of the absorbance versus time plot.

    • Determine the Ki value by fitting the initial velocity data to the appropriate inhibition model (e.g., competitive inhibition) using a suitable software package.

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol that can be adapted for testing the antibacterial activity of this compound.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

General Protocol for Antiviral Assay (HIV-1 Replication Assay)

This is a generalized protocol that can be adapted for assessing the anti-HIV activity of this compound.

Methodology:

  • Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) in a suitable medium (e.g., RPMI 1640 supplemented with 10% FBS).

  • Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.

  • Infection: Add the cells to a 96-well plate. Pre-treat the cells with the diluted this compound for a short period before adding a known amount of HIV-1 virus stock.

  • Incubation: Incubate the infected cells for 4-5 days at 37°C in a CO₂ incubator.

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done by:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measure the activity of viral reverse transcriptase in the supernatant.

    • Cell Viability Assay (e.g., MTT assay): Measure the cytopathic effect of the virus and the protective effect of the drug.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of this compound that inhibits viral replication by 50%.

Conclusion

This compound stands as a compelling molecule with a well-defined mechanism of action and a broad range of biological activities. Its ability to potently inhibit IMPDH makes it a valuable tool for studying nucleotide metabolism and a promising scaffold for the development of novel therapeutics. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to support and stimulate further research into the full therapeutic potential of this fascinating nucleoside analogue. Further investigations are warranted to fully elucidate its clinical applicability and to optimize its pharmacological profile.

References

Oxanosine's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Molecular Interactions and Cellular Consequences

Introduction

Oxanosine, a novel nucleoside antibiotic discovered in the culture filtrate of Streptomyces capreolus, has garnered significant interest within the scientific community for its potent antineoplastic and antiviral properties. Structurally identified as 5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d][1][2]oxazin-7-one, its biological activity stems from its ability to disrupt the de novo biosynthesis of guanine nucleotides, essential precursors for DNA and RNA synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its enzymatic targets, the kinetics of inhibition, and the downstream cellular signaling pathways affected. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity.

Core Mechanism: Dual Inhibition of Guanine Nucleotide Biosynthesis

The primary mechanism of action of this compound is the targeted inhibition of two key enzymes in the de novo guanine nucleotide biosynthesis pathway: GMP Synthetase and Inosine 5'-Monophosphate Dehydrogenase (IMPDH) . Inside the cell, this compound is phosphorylated to its active form, this compound 5'-monophosphate (OxMP). Both this compound and OxMP are responsible for the observed biological effects.

Inhibition of GMP Synthetase

This compound directly competes with the natural substrate, xanthosine 5'-monophosphate (XMP), for the active site of GMP synthetase (E.C. 6.3.5.2). This enzyme catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP), an essential building block for nucleic acids and a key molecule in cellular signaling. By competitively inhibiting GMP synthetase, this compound effectively halts the production of GMP from XMP, leading to a depletion of the intracellular guanine nucleotide pool.

Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

The phosphorylated form of this compound, OxMP, is a potent competitive inhibitor of IMPDH (E.C. 1.1.1.205). IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to XMP, which is the rate-limiting step in de novo guanine nucleotide biosynthesis. OxMP's structural similarity to the natural substrate IMP allows it to bind to the active site of IMPDH.

A crucial aspect of OxMP's inhibitory action is the formation of a reversible, covalent adduct with a catalytic cysteine residue in the IMPDH active site. This interaction leads to a ring-opening of the oxazine ring of OxMP, forming a stable E-OxMP* intermediate that effectively sequesters the enzyme and prevents the catalytic cycle from proceeding.

Quantitative Inhibition Data

The inhibitory potency of this compound and its monophosphate derivative against their respective enzymatic targets has been quantified in several studies. The following table summarizes the key kinetic parameters.

InhibitorEnzymeOrganism(s)Inhibition TypeKi Value
This compoundGMP SynthetaseEscherichia coli K-12Competitive7.4 x 10-4 M[1]
This compound Monophosphate (OxMP)IMPDHHuman, T. foetus, C. parvum, C. jejuni, B. anthracisCompetitive50 - 340 nM[3]

Experimental Protocols

Synthesis of this compound Monophosphate (OxMP)

Objective: To synthesize OxMP from GMP for use in IMPDH inhibition assays.

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Sodium nitrite (NaNO2)

  • Sodium acetate buffer (200 mM, pH 3.7)

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Dowex 50WX8-400 column

  • 1H-NMR and LC-MS for product confirmation

Procedure:

  • Dissolve 80 mg of GMP and 140 mg of NaNO2 in 20 mL of 200 mM sodium acetate buffer (pH 3.7).

  • Shake the reaction mixture at 37°C for 18 hours.

  • Monitor the reaction for the complete consumption of GMP.

  • Filter the reaction mixture through a 0.2 µm filter.

  • Purify the resulting OxMP using preparative RP-HPLC.

  • Remove the triethylammonium salt from the purified product by passing it through a Dowex 50WX8-400 column.

  • Confirm the final product identity and purity using 1H-NMR and LC-MS.

IMPDH Inhibition Assay

Objective: To determine the kinetic parameters of IMPDH inhibition by OxMP.

Materials:

  • Purified IMPDH enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

  • Inosine 5'-monophosphate (IMP) solution

  • NAD+ solution

  • This compound monophosphate (OxMP) solution

  • UV-Vis spectrophotometer

Procedure:

  • Perform steady-state kinetic assays in the assay buffer at 25°C with 20 nM of the IMPDH enzyme.

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm (ε340 = 6.22 mM-1cm-1).

  • To determine the inhibition mechanism and Ki value, measure initial velocities at varying concentrations of IMP and fixed, optimal concentrations of NAD+ in the presence of different concentrations of OxMP (0 µM to 1.2 µM).

  • Fit the initial velocity data to competitive, mixed, and non-competitive inhibition models to determine the best fit and calculate the Ki value.

Characterization of the Covalent E-OxMP* Adduct

Objective: To confirm the formation of a covalent adduct between IMPDH and OxMP.

Methodology:

  • UV Spectroscopy: Use a split cuvette to obtain difference spectra between the enzyme and OxMP before and after mixing. A change in the absorbance spectrum, specifically a decrease at approximately 250 nm and 280 nm and an increase at around 220 nm, indicates the formation of a new species, the ring-opened covalent adduct.

  • X-ray Crystallography: Co-crystallize IMPDH with OxMP and solve the crystal structure. The resulting electron density map can provide direct evidence of the covalent bond between the catalytic cysteine residue and the inhibitor, revealing the specific atoms involved in the linkage and the conformation of the ring-opened adduct.

Downstream Cellular Effects and Signaling Pathways

The depletion of the guanine nucleotide pool resulting from the dual inhibition of GMP synthetase and IMPDH has profound consequences on cellular physiology, primarily leading to cell cycle arrest and apoptosis .

Cell Cycle Arrest at the G1 Phase

Guanine nucleotide depletion potently inhibits DNA synthesis by arresting cells in the G1 phase of the cell cycle. This G1 arrest is mediated through the modulation of key cell cycle regulatory proteins:

  • Inhibition of pRb Phosphorylation: The retinoblastoma protein (pRb) is a key tumor suppressor that controls the G1/S checkpoint. In its hypophosphorylated state, pRb binds to and inhibits the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. Guanine nucleotide depletion prevents the phosphorylation of pRb, thus maintaining its inhibitory function.

  • Abrogation of Cyclin D3 Expression: Cyclin D3 is a crucial component of the cyclin D/CDK4/6 complexes that initiate pRb phosphorylation. The depletion of guanine nucleotides leads to a complete abrogation of cyclin D3 expression.

  • Stabilization of p27Kip1: The cyclin-dependent kinase inhibitor p27Kip1 binds to and inhibits the activity of cyclin E/CDK2 complexes, which are also necessary for the G1/S transition. Guanine nucleotide depletion prevents the elimination of p27Kip1, leading to its accumulation and enhanced inhibition of CDK2.

G1_Cell_Cycle_Arrest This compound This compound Guanine_Depletion Guanine Nucleotide Depletion This compound->Guanine_Depletion CyclinD3 Cyclin D3 Expression Guanine_Depletion->CyclinD3 inhibits p27 p27Kip1 Elimination Guanine_Depletion->p27 inhibits pRb_P pRb Phosphorylation Guanine_Depletion->pRb_P inhibits CyclinD3->pRb_P promotes p27->pRb_P inhibits G1_Arrest G1 Phase Arrest pRb_P->G1_Arrest leads to (when inhibited)

G1 Cell Cycle Arrest Induced by this compound.
Induction of Apoptosis

Prolonged depletion of guanine nucleotides triggers programmed cell death, or apoptosis. While the precise signaling cascades are still under investigation, evidence suggests the involvement of key signaling pathways that are sensitive to cellular nucleotide levels.

  • mTOR Pathway: The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. mTORC1 activity is sensitive to the availability of purine nucleotides. Depletion of guanine nucleotides can lead to the inhibition of mTORC1 signaling, which in turn can promote apoptosis.

  • Ras-MAPK Pathway: The Ras-MAPK pathway is another critical signaling cascade that regulates cell proliferation and survival. Ras proteins are small GTPases that are active in their GTP-bound state. A decrease in the intracellular pool of GTP could potentially impact the activation status of Ras and its downstream effectors, although the direct effects of this compound on this pathway require further elucidation.

The induction of apoptosis likely proceeds through the intrinsic (mitochondrial) pathway, initiated by cellular stress (i.e., nucleotide deprivation), leading to the activation of a cascade of caspases that execute the apoptotic program.

Apoptosis_Induction cluster_upstream Upstream Events cluster_signaling Signaling Pathways cluster_downstream Downstream Effects This compound This compound Guanine_Depletion Guanine Nucleotide Depletion This compound->Guanine_Depletion mTOR mTOR Pathway Guanine_Depletion->mTOR inhibits Ras_MAPK Ras-MAPK Pathway Guanine_Depletion->Ras_MAPK modulates Apoptosis Apoptosis mTOR->Apoptosis promotes (when inhibited) Caspase_Activation Caspase Activation mTOR->Caspase_Activation Ras_MAPK->Apoptosis can lead to Ras_MAPK->Caspase_Activation Caspase_Activation->Apoptosis

References

Oxanosine and the Guanine Nucleotide Pathway: A Technical Guide to the Inhibition of IMP Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the nucleoside antibiotic oxanosine disrupts the de novo synthesis of guanosine monophosphate (GMP). While the topic of interest is often cited as the "inhibition of GMP synthetase," current scientific literature reveals a more nuanced mechanism. The primary and well-documented molecular target of this compound's active metabolite is, in fact, Inosine-5'-Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme acting immediately upstream of GMP synthetase. This guide will clarify this mechanism, present the quantitative data, detail relevant experimental protocols, and provide visualizations of the key pathways and processes.

The De Novo GMP Synthesis Pathway and the Role of this compound

Guanosine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.[1] The de novo synthesis pathway begins with inosine-5'-monophosphate (IMP), which stands at a critical metabolic branch point. The commitment to guanine nucleotide synthesis involves two sequential enzymatic steps:

  • IMPDH: Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine-5'-monophosphate (XMP). This is the first and rate-limiting step in GMP biosynthesis.[2]

  • GMPS: GMP Synthetase (GMPS) catalyzes the ATP-dependent amination of XMP to yield guanosine-5'-monophosphate (GMP).[3][4]

This compound, an antibiotic originally isolated from Streptomyces capreolus, exhibits antitumor and antiviral activities.[2] These biological effects are exerted upon its intracellular phosphorylation to this compound monophosphate (OxMP). While this logically places its activity within the guanine nucleotide pathway, extensive biochemical studies have demonstrated that OxMP does not directly inhibit GMP synthetase. Instead, it potently inhibits IMPDH, thereby starving GMPS of its required substrate, XMP.

Molecular Mechanism: Covalent Yet Reversible Inhibition of IMPDH

This compound monophosphate (OxMP) is a potent, reversible competitive inhibitor of IMPDH with respect to the native substrate, IMP. The mechanism is unique in that it involves the formation of a covalent adduct with a catalytic cysteine residue in the IMPDH active site.

UV spectroscopy and X-ray crystallography studies indicate that the active site cysteine attacks OxMP, leading to the opening of the oxazine ring. This forms a covalent intermediate (E-OxMP). However, unlike the normal catalytic intermediate which undergoes hydrolysis, the E-OxMP adduct is stable against hydrolysis. Instead, the reaction reverses, and the adduct re-cyclizes to release OxMP from the active site. This covalent, yet ultimately reversible, interaction accounts for its potent inhibition of the enzyme.

cluster_pathway De Novo GMP Synthesis Pathway cluster_inhibition Inhibition Mechanism cluster_invisible IMP Inosine-5'-Monophosphate (IMP) XMP Xanthosine-5'-Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) GMP Guanosine-5'-Monophosphate (GMP) XMP->GMP GMP Synthetase (GMPS) This compound This compound OxMP This compound Monophosphate (OxMP) This compound->OxMP Inhibition OxMP->Inhibition Inhibits IMPDH_label IMPDH_label G cluster_mechanism OxMP Covalent Adduct Formation with IMPDH IMPDH_Cys IMPDH Active Site (Cysteine-SH) Adduct Ring-Opened Covalent Adduct (E-OxMP*) IMPDH_Cys->Adduct Covalent Attack OxMP This compound Monophosphate (OxMP) OxMP->Adduct Hydrolysis_Block Hydrolysis Blocked Adduct->Hydrolysis_Block Does not proceed to hydrolysis prep Prepare Reagents (Buffer, Substrates, Enzyme, OxMP Inhibitor) plate Aliquot Reagents into 96-Well UV Plate (Varying [IMP] and [OxMP]) prep->plate initiate Initiate Reaction by Adding IMPDH Enzyme plate->initiate read Measure Absorbance at 340 nm (Kinetic Read over Time) initiate->read calculate Calculate Initial Velocities (ΔAbs/Δtime) read->calculate analyze Fit Data to Inhibition Models (e.g., Michaelis-Menten) Determine Ki Value calculate->analyze

References

A Comprehensive Technical Guide on the Biological Activities of Oxanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Oxanosine, a nucleoside antibiotic isolated from Streptomyces capreolus. It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and experimental workflows.

Introduction

This compound (5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d]oxazin-7-one) is a unique guanosine analogue characterized by an oxazine ring in place of the pyrimidine ring of guanine. This structural distinction is the basis for its biological activities, which primarily stem from its interference with purine nucleotide metabolism. Initially identified for its antimicrobial properties, this compound has also been investigated for its potential as an antiviral and antitumor agent.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of key enzymes in the de novo purine biosynthesis pathway. After cellular uptake, this compound is phosphorylated to its 5'-monophosphate (this compound-5'-monophosphate, OMP), 5'-diphosphate (ODP), and 5'-triphosphate (OTP) forms by cellular kinases.

  • Inhibition of GMP Synthetase: this compound-5'-monophosphate is a potent inhibitor of GMP synthetase (Guanosine Monophosphate Synthetase), the enzyme responsible for the conversion of Xanthosine Monophosphate (XMP) to Guanosine Monophosphate (GMP). This inhibition is reported to be competitive with respect to XMP. By blocking this critical step, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and energy metabolism.

  • Incorporation into Nucleic Acids: this compound, in its triphosphate form (OTP), can be incorporated into RNA molecules. This incorporation can lead to errors in transcription and translation, contributing to its cytotoxic effects.

  • Inhibition of Inosinate Dehydrogenase: There is also evidence that this compound-5'-monophosphate can inhibit inosinate dehydrogenase, the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to XMP, although this inhibition is generally weaker than that of GMP synthetase.

The following diagram illustrates the primary mechanism of action of this compound in the purine biosynthesis pathway.

IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Inosinate Dehydrogenase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase This compound This compound OMP This compound-5'-monophosphate (OMP) This compound->OMP Phosphorylation OMP->XMP Inhibition Kinases Cellular Kinases Start Start PrepInoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->PrepInoculum SerialDilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate PrepInoculum->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Oxanosine: A Technical Guide on its Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While extensive research has been conducted to compile this technical guide, publicly available data on the broad-spectrum antibacterial activity of oxanosine is limited. The majority of the quantitative data found pertains to its activity against Escherichia coli K-12 and its enzymatic inhibition.

Introduction

This compound is a novel nucleoside antibiotic originally isolated from the culture filtrate of Streptomyces capreolus.[1] Structurally, it is an analog of guanosine. Its antibacterial effect is primarily bacteriostatic and is notably antagonized by the presence of guanine, guanosine, and guanylic acid, which provides a foundational understanding of its mechanism of action.[2] This document provides a comprehensive overview of the antibacterial properties of this compound, detailing its mechanism of action, available quantitative data, and the experimental protocols used to ascertain these properties.

Mechanism of Action

The primary antibacterial activity of this compound stems from its role as a competitive inhibitor of GMP synthetase (E.C. 6.3.5.2).[2] This enzyme catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP), an essential precursor for DNA and RNA synthesis. By competitively binding to GMP synthetase, this compound effectively blocks the production of GMP, thereby halting nucleic acid synthesis and inhibiting bacterial growth.

Bacterial Transport

As a nucleoside analog, this compound is presumed to be actively transported into bacterial cells via nucleoside transport systems.[3] In Gram-negative bacteria such as E. coli, the outer membrane is traversed by specific transporters like the Tsx protein, a nucleoside-specific channel.[1] Once in the periplasm, inner membrane transporters such as NupC and NupG, which are proton-motive force-dependent symporters, facilitate its entry into the cytoplasm. While the specific transporter(s) for this compound have not been definitively identified, its structural similarity to natural nucleosides strongly suggests its uptake via these pathways.

Quantitative Data

The available quantitative data on the antibacterial and inhibitory properties of this compound are summarized in the table below.

ParameterOrganism/EnzymeValueReference
Minimum Inhibitory Concentration (MIC)Escherichia coli K-1212.5 µg/mL
Inhibition Constant (Ki)GMP Synthetase7.4 x 10-4 M

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution protocol is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 108 CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Create a series of twofold dilutions of the this compound stock solution in CAMHB in a separate plate or tubes.

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend isolated colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

GMP Synthetase Inhibition Assay

The following is a representative spectrophotometric protocol for determining the inhibition of GMP synthetase by this compound.

Objective: To determine the inhibitory effect and kinetics of this compound on GMP synthetase activity.

Principle: The activity of GMP synthetase can be monitored by measuring the decrease in absorbance at 290 nm, which corresponds to the conversion of xanthosine 5'-monophosphate (XMP) to GMP.

Materials:

  • Purified GMP synthetase

  • Xanthosine 5'-monophosphate (XMP) solution

  • ATP solution

  • Glutamine solution

  • MgCl2 solution

  • Tris-HCl buffer (pH 8.0)

  • This compound solutions of varying concentrations

  • UV-Vis spectrophotometer

  • Cuvettes or 96-well UV-transparent plates

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and glutamine at their optimal concentrations.

    • In a series of cuvettes or wells, add the reaction mixture.

    • Add varying concentrations of this compound to the experimental cuvettes/wells. Include a control with no inhibitor.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures with GMP synthetase for a set period at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding XMP to each cuvette/well.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 290 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • Plot the reaction velocities against the substrate (XMP) concentration for each inhibitor concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from a Lineweaver-Burk or other suitable plot.

    • The inhibition constant (Ki) for this compound can be calculated from the changes in Km and Vmax in the presence of the inhibitor. For a competitive inhibitor, the apparent Km will increase with increasing inhibitor concentration.

Visualizations

Purine_Biosynthesis_Inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase GMP_Synthetase GMP Synthetase XMP->GMP_Synthetase GMP Guanosine Monophosphate (GMP) Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides This compound This compound This compound->GMP_Synthetase Inhibits GMP_Synthetase->GMP

Caption: Inhibition of Bacterial Purine Biosynthesis by this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of this compound Prep_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental Workflow for MIC Determination.

References

The Antiviral Effects of Oxanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxanosine, a nucleoside analog originally isolated from Streptomyces capreolus, has demonstrated antiviral properties primarily attributed to its function as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). Upon intracellular phosphorylation to its active form, this compound monophosphate (OxMP), it potently inhibits IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This disruption of guanine nucleotide pools is a critical mechanism for inhibiting the replication of a wide range of viruses that are dependent on these essential building blocks for nucleic acid synthesis. This guide provides a comprehensive overview of the antiviral effects of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.

Core Mechanism of Antiviral Action

The primary antiviral activity of this compound stems from its ability to disrupt the cellular synthesis of guanine nucleotides. This is achieved through the following steps:

  • Cellular Uptake and Phosphorylation: this compound enters the host cell and is phosphorylated by cellular kinases to its active form, this compound 5'-monophosphate (OxMP).

  • IMPDH Inhibition: OxMP acts as a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[1][2]. IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP)[2].

  • Guanine Nucleotide Depletion: The inhibition of IMPDH leads to a significant reduction in the intracellular pool of guanine nucleotides (GTP and dGTP)[2].

  • Inhibition of Viral Replication: Many viruses are highly dependent on the host cell's nucleotide pools for the replication of their genetic material (RNA or DNA)[3]. The depletion of guanine nucleotides effectively starves the virus of essential building blocks, thereby inhibiting viral nucleic acid synthesis and overall replication.

Signaling Pathway of IMPDH Inhibition by this compound

IMPDH_Inhibition cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Kinases Cellular Kinases This compound->Kinases Enters cell OxMP This compound Monophosphate (OxMP) IMPDH IMPDH OxMP->IMPDH Competitive Inhibition Kinases->OxMP Phosphorylation IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral Nucleic Acid\nSynthesis Viral Nucleic Acid Synthesis GTP->Viral Nucleic Acid\nSynthesis GTP->Viral Nucleic Acid\nSynthesis IMPDH->XMP Catalysis Inhibition of\nReplication Inhibition of Replication Viral Nucleic Acid\nSynthesis->Inhibition of\nReplication Depletion of GTP leads to

Mechanism of this compound-mediated IMPDH inhibition and antiviral effect.

Quantitative Data

While the primary mechanism of action of this compound is well-established, specific data on its antiviral activity against a broad range of viruses is limited in publicly available literature. The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Inhibition of IMP Dehydrogenase (IMPDH) by this compound Monophosphate (OxMP)
Organism/Enzyme SourceKi (nM)Reference
Cryptosporidium parvum IMPDH51
Bacillus anthracis IMPDH340
Human IMPDH2160
Tritrichomonas foetus IMPDH120
Clostridium perfringens IMPDH87
Table 2: Antiviral Activity of this compound and Its Derivatives
CompoundVirusCell LineEC50Cytotoxicity (IC50)Reference
This compoundHIV-1U93727 ng/mL> 100 µg/mL
This compound Derivative 7HIV-1U93713 µg/mL56 µg/mL
This compound Derivative 9HIV-1U93721 µg/mL> 100 µg/mL

Note: The reported anti-HIV-1 activity of this compound is described as weak.

Experimental Protocols

Detailed experimental protocols for testing the antiviral activity of this compound are not widely published. However, standard virological assays can be adapted for this purpose. The following are detailed methodologies for key experiments relevant to evaluating the antiviral effects of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that is required to inhibit virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, HeLa, MDCK)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • Cell viability reagent (e.g., Neutral Red, MTT, or a luminescent ATP-based assay kit)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted this compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

    • Immediately add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability:

    • At the end of the incubation period, remove the medium.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the "cells only" control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the 50% effective concentration (EC50) from the dose-response curve, which is the concentration of this compound that protects 50% of the cells from virus-induced death.

    • Similarly, determine the 50% cytotoxic concentration (CC50) from a parallel experiment without virus infection.

Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of infectious virus particles.

Materials:

  • Host cell line that forms plaques upon viral infection

  • 6-well or 12-well cell culture plates

  • Virus stock of known titer

  • This compound stock solution

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Cell Seeding: Seed the plates with host cells to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C. Include a "virus only" control.

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and wash the cells with PBS.

    • Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.

  • Staining and Counting:

    • Fix the cells with the fixing solution.

    • Stain the cells with the crystal violet solution to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus only" control.

    • Determine the EC50 value from the dose-response curve.

Quantitative PCR (qPCR) Assay for Viral Replication

This assay directly measures the effect of a compound on the synthesis of viral nucleic acids.

Materials:

  • Host cell line and virus

  • 24-well or 48-well cell culture plates

  • This compound stock solution

  • Reagents for nucleic acid extraction (DNA or RNA, depending on the virus)

  • Reagents for reverse transcription (for RNA viruses)

  • qPCR master mix, primers, and probes specific for a viral gene and a host housekeeping gene.

Protocol:

  • Infection and Treatment:

    • Seed cells in plates and allow them to attach.

    • Treat the cells with different concentrations of this compound.

    • Infect the cells with the virus at a specific MOI.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

  • Nucleic Acid Extraction:

    • At the end of the incubation, lyse the cells and extract total DNA or RNA.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using primers and probes for the target viral gene and a host housekeeping gene (for normalization).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the viral and host genes.

    • Calculate the relative amount of viral nucleic acid in treated samples compared to untreated controls, after normalizing to the host housekeeping gene.

    • Determine the EC50 value based on the reduction in viral nucleic acid levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of a compound like this compound.

Antiviral_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_moa Mechanism of Action Studies CPE_Assay CPE Reduction Assay Hit_Identification Hit Identification (High Selectivity Index) CPE_Assay->Hit_Identification Determine EC50 Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cytotoxicity_Assay->Hit_Identification Determine CC50 Plaque_Assay Plaque Reduction Assay Hit_Identification->Plaque_Assay Validate Hits qPCR_Assay qPCR for Viral Nucleic Acid Synthesis Hit_Identification->qPCR_Assay Validate Hits Confirmation Confirmation of Antiviral Activity Plaque_Assay->Confirmation qPCR_Assay->Confirmation IMPDH_Assay IMPDH Enzyme Assay Confirmation->IMPDH_Assay Investigate MoA GTP_Measurement Intracellular GTP Pool Measurement Confirmation->GTP_Measurement Investigate MoA Mechanism_Elucidation Elucidation of Mechanism IMPDH_Assay->Mechanism_Elucidation GTP_Measurement->Mechanism_Elucidation

A generalized workflow for antiviral drug discovery and characterization.

Conclusion

This compound represents a class of antiviral compounds that target a crucial host cell metabolic pathway, the de novo synthesis of guanine nucleotides. Its active form, OxMP, is a potent inhibitor of IMPDH. While this mechanism suggests broad-spectrum antiviral potential, the available data on its efficacy against specific viruses is limited. The experimental protocols and workflows provided in this guide offer a framework for further investigation into the antiviral properties of this compound and related compounds. Future research should focus on generating comprehensive quantitative data (EC50 and CC50 values) against a panel of clinically relevant viruses to better define its therapeutic potential.

References

Phosphorylation of Oxanosine to Oxanosine Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine, a nucleoside analog originally isolated from Streptomyces capreolus, has demonstrated significant potential as both an antibiotic and an antitumor agent. Its biological activity is contingent upon its intracellular conversion to this compound monophosphate (OxMP). This phosphorylation step is a critical activation pathway, transforming the prodrug into its pharmacologically active form. OxMP subsequently exerts its therapeutic effects, primarily through the inhibition of key enzymes in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH). This technical guide provides an in-depth overview of the enzymatic phosphorylation of this compound, consolidating current knowledge and presenting detailed methodologies for its investigation.

The Enzymatic Conversion of this compound to this compound Monophosphate

The conversion of this compound to OxMP is an ATP-dependent phosphorylation reaction catalyzed by a nucleoside kinase. While the specific enzyme responsible for this transformation in human cells has not been definitively identified in the reviewed literature, enzymes with broad substrate specificity within the purine salvage pathway are the most probable candidates. Given the structural similarity of this compound to guanosine and adenosine, the following kinases are prime suspects for its phosphorylation:

  • Deoxycytidine Kinase (dCK): Known for its broad substrate specificity, dCK phosphorylates various purine and pyrimidine deoxynucleosides and their analogs[1][2]. Its capacity to phosphorylate guanosine analogs makes it a strong candidate for this compound phosphorylation[3].

  • Adenosine Kinase (ADK): As this compound has been shown to be a substrate for adenosine deaminase, another enzyme in the purine salvage pathway, it is plausible that adenosine kinase could also recognize and phosphorylate this compound[4][5].

  • Deoxyguanosine Kinase (dGK): This mitochondrial enzyme is responsible for the phosphorylation of purine deoxynucleosides. Its known activity on various guanosine analogs suggests it may also phosphorylate this compound.

  • Other Nucleoside/Nucleotide Kinases: Other kinases with broad substrate specificities, such as certain viral thymidine kinases or other deoxynucleoside kinases, could potentially contribute to this compound phosphorylation.

The general reaction for the phosphorylation of this compound is as follows:

This compound + ATP → this compound Monophosphate (OxMP) + ADP

This reaction is catalyzed by a nucleoside kinase and requires the presence of a divalent cation, typically Mg²⁺, as a cofactor.

Quantitative Data on this compound Phosphorylation

To date, specific kinetic parameters for the phosphorylation of this compound by a purified kinase have not been reported in the literature. However, for the purpose of illustrating the type of data that would be generated from the experimental protocols outlined below, the following tables present hypothetical kinetic constants. These tables should be populated with experimentally determined values.

Table 1: Hypothetical Michaelis-Menten Constants for this compound Phosphorylation

Enzyme CandidateSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Deoxycytidine Kinase (dCK)This compoundValueValueValue
Adenosine Kinase (ADK)This compoundValueValueValue
Deoxyguanosine Kinase (dGK)This compoundValueValueValue

Note: The values in this table are placeholders and must be determined experimentally.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Activation

The following diagram illustrates the proposed intracellular activation of this compound and its subsequent mechanism of action.

Proposed Intracellular Activation and Action of this compound Oxanosine_ext Extracellular this compound Oxanosine_int Intracellular this compound Oxanosine_ext->Oxanosine_int Nucleoside Transporter OxMP This compound Monophosphate (OxMP) Oxanosine_int->OxMP Nucleoside Kinase (e.g., dCK, ADK) + ATP IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) OxMP->IMPDH Inhibition GMP Guanosine Monophosphate (GMP) IMPDH->GMP Blocked Conversion of IMP to XMP Cell_Membrane Cell Membrane

Caption: Intracellular activation of this compound and inhibition of IMPDH.

Experimental Workflow for Kinase Assay

The following diagram outlines the general workflow for determining the kinetic parameters of this compound phosphorylation.

Experimental Workflow for this compound Kinase Assay cluster_prep Preparation cluster_assay Kinase Reaction cluster_analysis Analysis Enzyme Purified Kinase (e.g., dCK, ADK) Reaction_Setup Incubate Enzyme, this compound, and Buffer Enzyme->Reaction_Setup Substrates This compound & ATP Stocks Substrates->Reaction_Setup Buffer Assay Buffer (with MgCl2) Buffer->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Time_Course Aliquots at Time Points Initiation->Time_Course Quenching Stop Reaction Time_Course->Quenching HPLC HPLC Separation of This compound and OxMP Quenching->HPLC Quantification Quantify Product (OxMP) HPLC->Quantification Kinetics Calculate Initial Velocities Quantification->Kinetics Plotting Michaelis-Menten Plot Lineweaver-Burk Plot Kinetics->Plotting Data_Analysis Determine Km and Vmax Plotting->Data_Analysis

Caption: Workflow for determining this compound phosphorylation kinetics.

Experimental Protocols

The following is a detailed, adaptable protocol for an in vitro kinase assay to determine the kinetic parameters for the phosphorylation of this compound.

Materials
  • Purified recombinant human kinase (e.g., Deoxycytidine Kinase, Adenosine Kinase)

  • This compound

  • Adenosine Triphosphate (ATP), disodium salt

  • Tris-HCl buffer (pH 7.5)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) for quenching

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (for HPLC mobile phase)

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column

Preparation of Reagents
  • Kinase Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. Prepare a 10X stock and dilute to 1X before use. Store at 4°C.

  • This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound in ultrapure water. Store at -20°C in aliquots.

  • ATP Stock Solution (100 mM): Dissolve ATP in ultrapure water and adjust the pH to 7.0 with NaOH. Store at -20°C in aliquots.

  • Enzyme Dilution Buffer: Kinase Assay Buffer (1X).

  • Quenching Solution: 10% (w/v) TCA or 1 M PCA. Store at 4°C.

Kinase Assay Procedure
  • Enzyme Preparation: On the day of the experiment, thaw the purified kinase on ice. Prepare a working dilution of the enzyme in the Enzyme Dilution Buffer to a final concentration that results in a linear rate of product formation for at least 15-30 minutes. The optimal enzyme concentration must be determined empirically.

  • Reaction Setup:

    • Prepare a series of reactions in microcentrifuge tubes on ice. Each reaction will have a final volume of 50 µL.

    • For determining the Km for this compound, vary its concentration (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM) while keeping the ATP concentration constant and saturating (e.g., 5 mM).

    • For determining the Km for ATP, vary its concentration while keeping the this compound concentration constant and saturating.

    • A typical reaction mixture contains:

      • 5 µL of 10X Kinase Assay Buffer

      • Variable volume of this compound stock solution

      • Variable volume of ATP stock solution

      • X µL of diluted enzyme

      • Ultrapure water to a final volume of 50 µL.

  • Initiation and Incubation:

    • Pre-incubate the reaction mixtures (without ATP) at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reactions at 37°C.

  • Time Course and Quenching:

    • At specific time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw a 10 µL aliquot from each reaction and immediately add it to a tube containing 10 µL of the Quenching Solution to stop the reaction.

    • Vortex the quenched samples and keep them on ice.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for HPLC analysis.

HPLC Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 6.0) containing a small percentage of acetonitrile (e.g., 2-5%), or a gradient elution if necessary to achieve good separation. The optimal mobile phase composition should be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength where both this compound and OxMP have significant absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve for OxMP by injecting known concentrations.

    • Integrate the peak area corresponding to OxMP in the experimental samples.

    • Calculate the concentration of OxMP formed in each sample using the standard curve.

Data Analysis
  • Calculate Initial Velocities (v₀): For each substrate concentration, plot the concentration of OxMP formed against time. The initial velocity is the slope of the linear portion of this curve.

  • Determine Km and Vmax:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    • Alternatively, use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to visually estimate Km and Vmax.

Conclusion

The phosphorylation of this compound to its monophosphate is a pivotal step in its mechanism of action. While the specific kinase(s) responsible for this activation remain to be definitively identified, enzymes with broad substrate specificities, such as deoxycytidine kinase and adenosine kinase, are strong candidates. The detailed experimental protocol provided in this guide offers a robust framework for researchers to investigate the kinetics of this compound phosphorylation, identify the responsible enzymes, and further elucidate its therapeutic potential. The determination of these kinetic parameters will be invaluable for the rational design of more effective this compound-based therapies and for understanding potential mechanisms of drug resistance.

References

Oxanosine's role in guanosine nucleotide biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Oxanosine in Guanosine Nucleotide Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a nucleoside antibiotic originally isolated from Streptomyces capreolus.[1] Its biological significance stems from its role as a potent inhibitor of the de novo guanosine nucleotide biosynthesis pathway, a critical route for the production of guanine nucleotides required for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[2][3] In its active form, this compound monophosphate (OxMP), it primarily targets inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in this pathway.[4][5] This inhibitory action leads to the depletion of cellular guanine nucleotide pools, resulting in cytostatic and apoptotic effects, which underpins its potential as an anticancer, antiviral, and immunosuppressive agent. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibition data, relevant experimental protocols, and the key pathways involved.

The De Novo Guanosine Nucleotide Biosynthesis Pathway

The de novo synthesis of purine nucleotides originates from simpler precursors, culminating in the formation of inosine 5'-monophosphate (IMP). IMP serves as a crucial branch-point metabolite, directing the pathway towards the synthesis of either adenine or guanine nucleotides. The biosynthesis of guanosine monophosphate (GMP) from IMP involves a two-step enzymatic process:

  • IMP Dehydrogenase (IMPDH): This NAD⁺-dependent enzyme catalyzes the oxidation of IMP to xanthosine 5'-monophosphate (XMP). This is the first committed and rate-limiting step in the pathway to GMP.

  • GMP Synthetase (GMPS): GMPS then catalyzes the amination of XMP, using glutamine as the amine donor and ATP as an energy source, to produce GMP.

GMP is subsequently phosphorylated to form guanosine diphosphate (GDP) and guanosine triphosphate (GTP), which are essential for numerous cellular functions.

Guanosine_Biosynthesis IMP Inosine 5'-Monophosphate (IMP) XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) NAD⁺ → NADH GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GMP Synthetase (GMPS) Gln + ATP → Glu + AMP + PPi Guanine_Nucleotides Guanosine Nucleotides (GDP, GTP) GMP->Guanine_Nucleotides OxMP This compound Monophosphate (OxMP) OxMP->IMPD_point Potent Inhibition OxMP2 This compound Monophosphate (OxMP) OxMP2->GMPS_point Weak Inhibition

Figure 1: De novo guanosine nucleotide biosynthesis pathway and points of inhibition by this compound Monophosphate (OxMP).

Mechanism of Action of this compound

This compound itself is a prodrug. To exert its biological activity, it must be phosphorylated intracellularly by cellular kinases to its active form, this compound 5'-monophosphate (OxMP). The primary molecular target of OxMP is IMPDH.

Primary Target: IMP Dehydrogenase (IMPDH)

OxMP is a potent, reversible, and competitive inhibitor of IMPDH with respect to the natural substrate, IMP. Its structural similarity to IMP allows it to bind to the enzyme's active site. Upon binding, the catalytic cysteine residue in the IMPDH active site attacks the C2 position of OxMP, forming a covalent E-OxMP* intermediate, analogous to the E-XMP* intermediate formed with IMP. However, unlike the natural intermediate which is hydrolyzed to release XMP, the E-OxMP* adduct does not undergo hydrolysis. Instead, it re-cyclizes to release OxMP, effectively trapping the enzyme in a non-productive cycle and preventing the conversion of IMP to XMP. This potent competitive inhibition leads to a significant reduction in the cellular pool of guanine nucleotides.

IMPDH_Inhibition_Mechanism cluster_0 Normal Catalytic Reaction cluster_1 Inhibition by OxMP IMPDH_free IMPDH (Free Enzyme) IMPDH_IMP IMPDH-IMP Complex IMPDH_free->IMPDH_IMP + IMP E_XMP_star Covalent E-XMP* Intermediate IMPDH_IMP->E_XMP_star Hydride Transfer (NAD⁺ → NADH) IMPDH_XMP IMPDH + XMP E_XMP_star->IMPDH_XMP Hydrolysis IMPDH_free_inhib IMPDH (Free Enzyme) IMPDH_OxMP IMPDH-OxMP Complex IMPDH_free_inhib->IMPDH_OxMP + OxMP E_OxMP_star Covalent E-OxMP* Intermediate IMPDH_OxMP->E_OxMP_star Covalent Adduct Formation E_OxMP_star->IMPDH_OxMP Re-cyclization (No Hydrolysis) Hydrolysis_Blocked X E_OxMP_star->Hydrolysis_Blocked Hydrolysis Blocked

Figure 2: Proposed mechanism of IMPDH inhibition by OxMP compared to the normal catalytic reaction.
Secondary Target: GMP Synthetase (GMPS)

While IMPDH is the primary target, early studies also identified this compound as a competitive inhibitor of GMP synthetase. However, the inhibition of GMPS is significantly weaker than its effect on IMPDH. The reported Ki value for GMPS is in the high micromolar range, suggesting this interaction is likely of secondary importance to its overall biological effect, especially at lower concentrations.

Quantitative Data: Inhibition Constants

The potency of OxMP as an IMPDH inhibitor has been characterized across various species. The data clearly demonstrates that OxMP is a significantly more potent inhibitor than the natural product of the subsequent reaction, GMP, which also acts as a feedback inhibitor.

Enzyme SourceInhibitorInhibition TypeKi (nM)Reference
Human IMPDH2OxMPCompetitive130
Bacillus anthracisOxMPCompetitive340
Campylobacter jejuniOxMPCompetitive51
Cryptosporidium parvumOxMPCompetitive100
Tritrichomonas foetusOxMPCompetitive110
Human IMPDH2GMPCompetitive21,000
E. coliThis compoundCompetitive (vs. XMP)740,000 (for GMPS)

Table 1: Summary of Inhibition Constants for this compound Monophosphate (OxMP) and Guanosine Monophosphate (GMP).

Experimental Protocols

Synthesis of this compound Monophosphate (OxMP) from GMP

This protocol is adapted from the procedure used to synthesize this compound.

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Sodium nitrite (NaNO₂)

  • Sodium acetate buffer (200 mM, pH 3.7)

  • Dowex 50WX8-400 resin

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolve GMP (e.g., 80 mg) and NaNO₂ (e.g., 140 mg) in 20 mL of 200 mM sodium acetate buffer (pH 3.7).

  • Incubate the reaction mixture with shaking at 37°C for 18-24 hours. Monitor the reaction for the complete consumption of GMP using analytical RP-HPLC.

  • Filter the reaction mixture through a 0.2 μm filter to remove any particulate matter.

  • Purify the resulting OxMP from the reaction mixture using a preparative RP-HPLC system.

  • The purified fraction containing OxMP will likely be a triethylammonium salt. To remove this, pass the solution through a Dowex 50WX8-400 column (H⁺ form).

  • Lyophilize the final product.

  • Confirm the identity and purity of the synthesized OxMP using ¹H-NMR and LC-MS.

IMP Dehydrogenase (IMPDH) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of IMPDH inhibition.

Materials:

  • Purified IMPDH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Inosine 5'-monophosphate (IMP) stock solution

  • Nicotinamide adenine dinucleotide (NAD⁺) stock solution

  • This compound monophosphate (OxMP) stock solution (inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of the inhibitor (OxMP) in the assay buffer.

  • Prepare a series of dilutions of the substrate (IMP) in the assay buffer.

  • In each well of the microplate, add the assay buffer, a fixed concentration of NAD⁺ (e.g., 500 µM), and varying concentrations of IMP and OxMP.

  • Initiate the enzymatic reaction by adding a fixed concentration of purified IMPDH enzyme to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Record the initial velocity (rate of change in absorbance) for each reaction condition.

  • Analyze the data by plotting the initial velocities against the substrate (IMP) concentration at each inhibitor (OxMP) concentration.

  • Fit the data to competitive, non-competitive, and mixed-inhibition models using appropriate software (e.g., GraFit, Prism). The best fit, determined by criteria such as Akaike's information criterion, will reveal the mechanism of inhibition and allow for the calculation of the Ki value.

Assay_Workflow prep Prepare Reagents (Buffer, IMP, NAD⁺, OxMP, Enzyme) plate Aliquot Reagents into 96-well Plate (Varying [IMP] and [OxMP]) prep->plate initiate Initiate Reaction (Add IMPDH Enzyme) plate->initiate measure Measure Absorbance at 340 nm (Monitor NADH formation over time) initiate->measure calc_v0 Calculate Initial Velocity (V₀) for each condition measure->calc_v0 plot Plot Data (e.g., Lineweaver-Burk or Michaelis-Menten) calc_v0->plot analyze Fit to Inhibition Models (Competitive, Non-competitive, etc.) plot->analyze determine_ki Determine Inhibition Type and Kᵢ Value analyze->determine_ki

Figure 3: General experimental workflow for an IMPDH inhibition assay.

Biological Consequences of IMPDH Inhibition

The inhibition of IMPDH by this compound has profound effects on cellular metabolism and proliferation.

  • Depletion of Guanine Nucleotides: As the rate-limiting step is blocked, the cellular pools of XMP, GMP, GDP, and GTP are significantly depleted. This starves the cell of essential building blocks for DNA and RNA synthesis, leading to a halt in cell proliferation.

  • Anticancer and Antiviral Activity: Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides. By targeting IMPDH, this compound selectively affects these cells, making it a candidate for anticancer and antiviral therapies. The antiproliferative effects can ultimately lead to apoptosis.

  • Immunosuppression: Lymphocytes are particularly dependent on the de novo purine synthesis pathway. IMPDH inhibitors like mycophenolic acid are used clinically as immunosuppressants, and this compound shares this potential mechanism of action.

Mechanisms of Resistance

As with other targeted therapies, resistance to IMPDH inhibitors can develop. Potential mechanisms include:

  • Gene Amplification: Cells may overcome inhibition by increasing the expression of the IMPDH gene, thereby producing more enzyme to counteract the inhibitor.

  • Target Mutation: Mutations in the IMPDH gene could alter the inhibitor's binding site, reducing its affinity and efficacy.

  • Altered Drug Metabolism: Changes in the cellular machinery responsible for phosphorylating this compound to the active OxMP could prevent its activation.

Conclusion

This compound, through its active metabolite OxMP, serves as a powerful tool for studying and targeting guanosine nucleotide biosynthesis. Its primary mechanism of action is the potent and competitive inhibition of IMPDH, the pathway's rate-limiting enzyme. This leads to a depletion of essential guanine nucleotides, providing a strong rationale for its observed anticancer, antiviral, and immunosuppressive properties. The detailed understanding of its interaction with IMPDH, supported by quantitative kinetic data and established experimental protocols, makes this compound and its analogs compelling subjects for further investigation in drug development.

References

Unraveling the Molecular Embrace: A Structural Analysis of Oxanosine's Interaction with IMPDH

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and kinetic landscape of oxanosine's inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) reveals a complex mechanism involving a reversible covalent adduct, offering critical insights for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural analysis, quantitative binding data, and the experimental protocols utilized to elucidate this interaction, tailored for researchers, scientists, and drug development professionals.

Inosine Monophosphate Dehydrogenase (IMPDH) stands as a crucial enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)[1][2]. This pivotal role in cellular proliferation has positioned IMPDH as a significant target for immunosuppressive, antiviral, and anticancer therapies[3][4][5]. This compound, a nucleoside antibiotic originally isolated from Streptomyces capreolus, and its phosphorylated form, this compound monophosphate (OxMP), have demonstrated potent inhibitory activity against IMPDH. Understanding the precise structural and mechanistic details of this inhibition is paramount for the rational design of next-generation IMPDH inhibitors.

The Structural Basis of Inhibition: A Covalent Dance

Crystallographic studies have been instrumental in visualizing the binding mode of this compound to IMPDH. These studies reveal that this compound monophosphate (OxMP) acts as a potent competitive inhibitor with respect to IMP. The binding of OxMP to the active site of IMPDH is not a simple non-covalent interaction. Instead, it involves the formation of a reversible, ring-opened covalent adduct with a key cysteine residue in the enzyme's active site.

This covalent modification effectively traps the enzyme in an inactive state. The catalytic cysteine attacks the C6 position of the this compound ring, leading to the opening of the oxazine ring and the formation of a carbamimidothioate adduct. Interestingly, unlike the natural covalent intermediate formed during the normal catalytic cycle with IMP, this adduct with the ring-opened OxMP does not undergo hydrolysis. Instead, it can recyclize to reform OxMP, explaining the reversible nature of the inhibition. The crystal structures suggest that the ring-opened inhibitor occupies the space that would typically be filled by a catalytic water molecule, thereby preventing the hydrolysis step necessary for product formation and release.

Quantitative Insights into this compound Binding

Kinetic analyses have provided crucial quantitative data on the potency of this compound monophosphate as an IMPDH inhibitor. The inhibition constant (Ki) varies across IMPDH orthologs from different species, highlighting potential avenues for developing species-specific inhibitors.

IMPDH Source OrganismOxMP Ki (nM)GMP Ki (nM)
Campylobacter jejuni (CjIMPDH)517,100
Homo sapiens (hIMPDH2)12023,000
Bacillus anthracis (BaIMPDH)340120,000
Cryptosporidium parvum (CpIMPDH)80-
Tritrichomonas foetus (TfIMPDH)150-

Table 1: Inhibition constants (Ki) of this compound Monophosphate (OxMP) and Guanosine Monophosphate (GMP) for various IMPDH enzymes. Data sourced from. A lower Ki value indicates a more potent inhibitor.

The data clearly demonstrates that OxMP is a significantly more potent inhibitor than the natural feedback regulator, GMP, by a factor of 140- to 350-fold across the tested species.

Experimental Methodologies

The elucidation of the structural and kinetic aspects of this compound binding to IMPDH relies on a combination of sophisticated biochemical and biophysical techniques.

Protein Expression and Purification

Recombinant IMPDH is typically overexpressed in Escherichia coli. The purification protocol often involves affinity chromatography followed by ion-exchange chromatography to achieve high purity. Thiol-containing reagents like dithiothreitol (DTT) are essential throughout the purification process to prevent the oxidation of the catalytic cysteine residue.

Steady-State Enzyme Kinetics

The inhibitory potency of this compound is quantified using steady-state kinetic assays. These assays monitor the production of NADH, a product of the IMPDH-catalyzed reaction, by measuring the increase in absorbance at 340 nm.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 8.0), 100 mM KCl, and 1 mM DTT.

  • Procedure: The reaction is initiated by the addition of the enzyme to a mixture containing varying concentrations of IMP, NAD+, and the inhibitor (OxMP). Initial velocities are measured and fitted to competitive inhibition models to determine the Ki value.

Pre-Steady-State Kinetics

To investigate the formation of the covalent adduct, pre-steady-state kinetic experiments are performed using a stopped-flow spectrophotometer. This technique allows for the monitoring of rapid changes in absorbance or fluorescence that occur in the initial milliseconds of the reaction.

  • Procedure: A solution containing IMPDH is rapidly mixed with a solution containing OxMP. The formation of the enzyme-inhibitor complex is monitored by changes in the UV-visible spectrum, specifically at wavelengths where the inhibitor or the adduct have distinct absorbance properties (e.g., 287 nm and 321 nm).

X-ray Crystallography

Determining the three-dimensional structure of the IMPDH-oxanosine complex is achieved through X-ray crystallography.

  • Crystallization: The purified IMPDH protein is co-crystallized with OxMP. This involves screening a wide range of conditions (precipitants, pH, temperature) to find the optimal conditions for crystal growth.

  • Data Collection: The grown crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Jump Dilution Experiment

The reversibility of the inhibition is confirmed using a jump dilution experiment.

  • Procedure: A pre-formed complex of IMPDH and a high concentration of OxMP is rapidly diluted into a solution containing the substrates (IMP and NAD+). The recovery of enzymatic activity over time is monitored. A rapid recovery of activity indicates a reversible inhibitor.

Visualizing the Molecular Interactions

The following diagrams illustrate the key pathways and experimental workflows involved in the analysis of this compound's interaction with IMPDH.

IMPDH_Catalytic_Cycle E Free Enzyme (E) E_IMP E-IMP Complex E->E_IMP + IMP E_IMP_NAD E-IMP-NAD+ Complex E_IMP->E_IMP_NAD + NAD+ E_XMP_star Covalent Intermediate (E-XMP*) + NADH E_IMP_NAD->E_XMP_star Hydride Transfer E_XMP E-XMP Complex E_XMP_star->E_XMP Hydrolysis + H2O E_XMP->E - XMP

IMPDH Catalytic Cycle

Oxanosine_Inhibition_Mechanism E_Cys IMPDH Active Site (with catalytic Cys) E_OxMP_adduct Reversible Covalent Adduct (Ring-Opened E-OxMP*) E_Cys->E_OxMP_adduct + OxMP (Nucleophilic Attack) OxMP This compound Monophosphate (OxMP) E_OxMP_adduct->E_Cys - OxMP (Recyclization) Inhibited_Enzyme Inhibited Enzyme E_OxMP_adduct->Inhibited_Enzyme Blocks Hydrolysis

Mechanism of IMPDH Inhibition by this compound

Experimental Workflow for Structural Analysis

Conclusion

The structural and kinetic characterization of this compound's binding to IMPDH provides a compelling example of mechanism-based enzyme inhibition. The formation of a reversible covalent adduct represents a sophisticated inhibitory strategy that can be leveraged for the design of new drugs. The detailed experimental protocols and quantitative data presented herein offer a solid foundation for researchers aiming to develop novel and potent IMPDH inhibitors with improved therapeutic profiles. By understanding the intricate molecular details of this interaction, the scientific community is better equipped to tackle the challenges of drug resistance and to design the next generation of therapies targeting this essential enzyme.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxanosine from Guanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine, a novel nucleoside antibiotic, demonstrates significant biological activity, including antibacterial and antitumor properties.[1] Its mechanism of action involves the inhibition of key enzymes in the purine biosynthesis pathway, specifically IMP dehydrogenase (IMPDH) and GMP synthetase.[2][3] This targeted action makes this compound and its derivatives promising candidates for therapeutic development. These application notes provide a detailed protocol for the chemical synthesis of this compound from the readily available starting material, guanosine. The primary synthetic route involves the nitrosative deamination of guanosine.

Principle of the Synthesis

The synthesis of this compound from guanosine is achieved through a nitrosative deamination reaction. In an acidic environment, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂), which reacts with the primary amino group of the guanine base in guanosine. This leads to the formation of a diazonium intermediate, which subsequently undergoes an intramolecular cyclization to form the oxazine ring characteristic of this compound. Xanthosine is also formed as a significant by-product in this reaction.

Experimental Protocols

Materials and Reagents
  • Guanosine

  • Sodium Nitrite (NaNO₂)

  • Sodium Acetate

  • Glacial Acetic Acid

  • Deionized Water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer

Protocol 1: Synthesis of this compound from Guanosine
  • Preparation of Acetate Buffer: Prepare a 3 N sodium acetate buffer and adjust the pH to 3.7 using glacial acetic acid.

  • Reaction Setup: In a round-bottom flask, dissolve guanosine to a final concentration of 12.5 mM in the prepared sodium acetate buffer.

  • Initiation of Reaction: While stirring at 37°C, add sodium nitrite (NaNO₂) to the guanosine solution to a final concentration of 124.9 mM.

  • Reaction Monitoring: Allow the reaction to proceed for 20-24 hours at 37°C. The reaction progress can be monitored by HPLC to observe the consumption of guanosine and the formation of this compound and Xanthosine.

  • Reaction Quenching: After the reaction is complete (as determined by HPLC), the reaction can be stopped by adjusting the pH to neutral with a suitable base, or by proceeding directly to purification.

Protocol 2: Purification of this compound by Preparative RP-HPLC
  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: Preparative C18 reverse-phase column.

    • Mobile Phase A: Deionized water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A suitable gradient of Mobile Phase B into Mobile Phase A should be optimized to achieve separation of this compound from guanosine, xanthosine, and other reaction components. A typical gradient might be 5-30% B over 30 minutes.

    • Flow Rate: Dependent on the preparative column dimensions.

    • Detection: UV detection at 254 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the collected fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the aqueous solution and lyophilize to obtain pure this compound as a solid.

Protocol 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • HPLC Analysis: An analytical HPLC run on a C18 column should show a single major peak corresponding to this compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound from guanosine. Please note that yields can vary depending on the specific reaction conditions and purification efficiency.

ParameterValue/RangeNotes
Starting Material GuanosineCommercially available
Key Reagent Sodium Nitrite (NaNO₂)
Solvent 3 N Sodium Acetate BufferpH 3.7
Reaction Temperature 37°C
Reaction Time 20 - 24 hoursMonitor by HPLC
Purification Method Preparative RP-HPLC
Typical Purity >95% (post-HPLC)Assessed by analytical HPLC
Expected Yield VariableDependent on reaction scale and purification

Visualizations

Logical Workflow for this compound Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Guanosine Guanosine ReactionMix Reaction Mixture (37°C, 20-24h) Guanosine->ReactionMix NaNO2 NaNO2 in Acetate Buffer (pH 3.7) NaNO2->ReactionMix Filtration Filtration ReactionMix->Filtration Quench/Filter Prep_HPLC Preparative RP-HPLC Filtration->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Collect Fractions Pure_this compound Pure this compound Lyophilization->Pure_this compound Analysis HPLC, MS, NMR Pure_this compound->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of this compound's Mechanism of Action

Signaling_Pathway cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition by this compound IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase Guanine_Nucleotides Guanine Nucleotides (GDP, GTP) GMP->Guanine_Nucleotides DNA_RNA DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA This compound This compound IMPDH IMPDH This compound->IMPDH Inhibition GMP Synthetase GMP Synthetase This compound->GMP Synthetase Inhibition

Caption: Inhibition of the de novo purine biosynthesis pathway by this compound.

References

Application Notes and Protocols for the Chemical Synthesis of Oxanosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine is a naturally occurring nucleoside antibiotic first isolated from Streptomyces capreolus. It exhibits both antitumor and antiviral properties. Structurally, it is an analog of guanosine, featuring an oxazine ring in place of the pyrimidine portion of the purine base. This unique structure has prompted significant interest in the synthesis of this compound and its analogs for the development of novel therapeutic agents. These compounds primarily exert their biological effects through the inhibition of enzymes in the de novo purine biosynthesis pathway, such as inosine 5'-monophosphate dehydrogenase (IMPDH) and guanosine monophosphate (GMP) synthase. This document provides detailed application notes and protocols for the chemical synthesis of this compound analogs, summarizes their biological activities, and illustrates the key signaling pathways involved.

Chemical Synthesis of this compound Analogs

The chemical synthesis of this compound and its analogs typically starts from readily available purine nucleosides, such as guanosine or inosine. A key strategic step involves the modification of the C6 position of the purine ring to form the characteristic oxazine ring system. One common approach involves the conversion of a guanosine derivative to an O6-substituted intermediate, which can then be cyclized to form the oxazine ring.

A plausible synthetic route starting from guanosine involves the following key transformations:

  • Protection of the sugar hydroxyl groups: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are protected to prevent unwanted side reactions. Common protecting groups include silyl ethers (e.g., TBDMS) or acetals (e.g., isopropylidene).

  • Activation of the C6 position: The C6-carbonyl group of the protected guanosine is activated for nucleophilic attack. This can be achieved by converting it to a more reactive species, such as an O6-(benzotriazol-1-yl) derivative.

  • Intramolecular cyclization: Treatment of the activated intermediate under appropriate conditions leads to intramolecular cyclization to form the oxazine ring of the this compound analog.

  • Deprotection: Removal of the sugar protecting groups yields the final this compound analog.

This general strategy can be adapted to synthesize a variety of analogs with modifications on the sugar moiety or the oxazine ring.

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-Tri-O-tert-butyldimethylsilyl (TBDMS) Guanosine

This protocol describes the protection of the hydroxyl groups of guanosine.

Materials:

  • Guanosine

  • Anhydrous Pyridine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dry guanosine (1.0 eq) by co-evaporation with anhydrous pyridine twice.

  • Suspend the dried guanosine in anhydrous pyridine.

  • Add imidazole (4.0 eq) and TBDMS-Cl (3.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 16-24 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2',3',5'-Tri-O-TBDMS guanosine.

Protocol 2: Synthesis of an O6-(Benzotriazol-1-yl) Guanosine Derivative

This protocol details the activation of the C6 position of the protected guanosine.

Materials:

  • 2',3',5'-Tri-O-TBDMS guanosine

  • 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2',3',5'-Tri-O-TBDMS guanosine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add BOP reagent (1.2 eq) and Cs₂CO₃ (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours until the formation of the O6-(benzotriazol-1-yl) intermediate is complete (monitor by TLC).

  • The resulting solution containing the activated guanosine derivative is typically used directly in the next step without isolation.

Protocol 3: Synthesis of a Protected this compound Analog via Intramolecular Cyclization

This protocol describes the formation of the oxazine ring.

Materials:

  • Solution of the O6-(benzotriazol-1-yl) guanosine derivative from Protocol 2

  • A suitable base (e.g., a non-nucleophilic base like DBU or a milder base depending on the specific substrate)

  • Anhydrous THF

Procedure:

  • To the solution from Protocol 2, add the appropriate base (e.g., DBU, 1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the intramolecular cyclization is complete (monitor by TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected this compound analog.

Protocol 4: Deprotection to Yield the this compound Analog

This protocol describes the final deprotection step.

Materials:

  • Protected this compound analog

  • Tetrabutylammonium fluoride (TBAF) in THF (for TBDMS deprotection)

  • Trifluoroacetic acid (TFA) in water (for acetal deprotection)

  • Methanol or other suitable solvent

Procedure (for TBDMS deprotection):

  • Dissolve the protected this compound analog in THF.

  • Add a 1M solution of TBAF in THF (1.1 eq per silyl group).

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final this compound analog.

Biological Activity of this compound Analogs

This compound and its analogs have demonstrated a range of biological activities, including antibacterial, antiviral, and antitumor effects. Their primary mechanism of action involves the inhibition of key enzymes in the de novo purine biosynthesis pathway, leading to the depletion of guanine nucleotides necessary for DNA and RNA synthesis.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides. This compound monophosphate (OxMP) has been shown to be a potent competitive inhibitor of IMPDH from various organisms.[1]

CompoundOrganismKi (nM)
This compound MonophosphateHomo sapiens (human)110
This compound MonophosphateBacillus anthracis340
This compound MonophosphateCampylobacter jejuni51
This compound MonophosphateCryptosporidium parvum80
This compound MonophosphateTritrichomonas foetus60
Table 1: Inhibition constants (Ki) of this compound Monophosphate against IMPDH from different organisms.[1]
Antiviral and Anticancer Activity

The cytostatic and cytotoxic effects of this compound analogs make them promising candidates for antiviral and anticancer drug development. Their activity is often reported as the half-maximal effective concentration (EC50) for antiviral activity or the half-maximal inhibitory concentration (IC50) for cytotoxicity against cancer cell lines.

Compound/Analog ClassActivity TypeCell Line/VirusIC50/EC50 (µM)Reference
This compoundCytotoxicityHeLa cellsNot specified[2]
This compoundCytotoxicityL-1210 leukemia cellsNot specified[2]
Gemcitabine Analog 2hAntiviralSARS-CoV-2 (Calu-3 cells)0.46[3]
Favipiravir Analog 21cAntiviralInfluenza A/WSN/331.9
Bavachinin Analog 17iAnticancerHCT-116 (Colon)7.13
Bavachinin Analog 17iAnticancerA549 (Lung)7.72
Table 2: Representative biological activities of various nucleoside analogs, including those with similar structural motifs or mechanisms of action to this compound analogs.

Signaling Pathways

The biological effects of this compound analogs are mediated through their impact on cellular signaling pathways, primarily due to the disruption of nucleotide metabolism and the induction of cellular stress.

Purine Biosynthesis Pathway

This compound analogs, upon phosphorylation, inhibit key enzymes in the de novo purine biosynthesis pathway. This leads to a depletion of the guanine nucleotide pool (GMP, GDP, GTP), which is essential for DNA and RNA synthesis, as well as for various signaling processes.

Purine_Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Oxanosine_Analog This compound Analog-MP IMPDH IMPDH Oxanosine_Analog->IMPDH Inhibition Apoptosis_Pathway Oxanosine_Analog This compound Analog Guanine_Depletion Guanine Nucleotide Depletion Oxanosine_Analog->Guanine_Depletion Cellular_Stress Cellular Stress Guanine_Depletion->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow Start Starting Material (e.g., Guanosine) Protection Protection of Sugar Hydroxyls Start->Protection Activation Activation of C6 Position Protection->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Deprotection Deprotection Cyclization->Deprotection Purification Purification & Characterization (NMR, MS, HPLC) Deprotection->Purification Final_Product This compound Analog Purification->Final_Product Bio_Assay Biological Evaluation (e.g., Enzyme Inhibition, Cytotoxicity) Final_Product->Bio_Assay

References

Application Notes and Protocols for Determining the IC50 of Oxanosine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine is a nucleoside antibiotic that has demonstrated antitumor activity. Its mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] This inhibition leads to the depletion of the guanine nucleotide pool, which is crucial for DNA and RNA synthesis, signal transduction, and other cellular processes essential for the proliferation of cancer cells.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines and summarizes the available data.

Data Presentation

IC50 Values of this compound in Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound in different cancer and transformed cell lines. This data provides a comparative view of the compound's efficacy across various cell types.

Cell LineCancer/Cell TypeIC50 (µM)Reference
L1210LeukemiaNot explicitly stated, but inhibition was observed.
Rat Kidney Cells (src gene+)Transformed Kidney Cells~10-fold more sensitive than src gene- cells.

Note: The available literature provides limited specific IC50 values for this compound across a wide range of cancer cell lines. The provided data is based on the initial findings. Further experimental determination is recommended for specific cell lines of interest.

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. A preliminary experiment with a broad range of concentrations is recommended to determine the optimal range for the definitive assay.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only). Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator, allowing the MTT to be metabolized to formazan.

    • After the incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells) using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using software such as GraphPad Prism.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding drug_addition 4. Addition to Cells cell_seeding->drug_addition drug_prep 3. This compound Serial Dilution drug_prep->drug_addition incubation 5. Incubation drug_addition->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading 8. Read Absorbance formazan_solubilization->absorbance_reading data_processing 9. Calculate % Viability absorbance_reading->data_processing ic50_determination 10. Determine IC50 data_processing->ic50_determination

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Signaling Pathway of this compound Action in Cancer Cells

signaling_pathway cluster_cell Cancer Cell This compound This compound Oxanosine_P This compound-5'-monophosphate This compound->Oxanosine_P Phosphorylation IMPDH IMPDH Oxanosine_P->IMPDH Inhibition IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP dGTP dGTP GTP->dGTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA dGTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: this compound inhibits IMPDH, leading to guanine nucleotide depletion and reduced cancer cell proliferation.

References

Application Notes and Protocols for Oxanosine in HeLa Cell Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine, a nucleoside antibiotic originally isolated from Streptomyces capreolus, has demonstrated notable anticancer properties.[1][2] Its mechanism of action primarily involves the disruption of the de novo purine synthesis pathway, which is crucial for the proliferation of cancer cells. These application notes provide detailed protocols for utilizing this compound in HeLa cell growth inhibition assays, offering insights into its mechanism and providing a framework for further investigation into its therapeutic potential.

Mechanism of Action

This compound primarily functions as an inhibitor of key enzymes in the de novo purine biosynthesis pathway. After cellular uptake, this compound is phosphorylated to its active form, this compound monophosphate (OxMP).[3]

  • Inhibition of GMP Synthetase : this compound has been confirmed as a competitive inhibitor of GMP synthetase (EC 6.3.5.2).[4] This enzyme catalyzes the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP), an essential precursor for DNA and RNA synthesis.[5]

  • Inhibition of IMP Dehydrogenase (IMPDH) : The monophosphorylated form of this compound, OxMP, is a potent reversible competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, the conversion of inosine monophosphate (IMP) to XMP.

By inhibiting these crucial enzymes, this compound effectively depletes the intracellular pool of guanosine nucleotides, leading to the cessation of DNA and RNA synthesis, which in turn blocks cell proliferation and can induce apoptosis in cancer cells.

Quantitative Data

The inhibitory effect of this compound on the growth of HeLa cells has been quantified, providing a key parameter for experimental design.

Cell LineCompoundIC50 ValueReference
HeLaThis compound32 µg/mL

Experimental Protocols

HeLa Cell Culture

Aseptic cell culture techniques are mandatory for all procedures.

Materials:

  • HeLa cell line (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of HeLa cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance and Subculturing:

    • Monitor cell growth daily.

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10^6 cells per flask.

    • Change the culture medium every 2-3 days.

HeLa Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • HeLa cells

  • Complete growth medium

  • This compound (stock solution prepared in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Harvest HeLa cells as described in the cell culture protocol.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range based on the IC50 is from 1 µg/mL to 100 µg/mL.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock, if applicable) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C and 5% CO2.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound-mediated inhibition of de novo purine synthesis.

Experimental Workflow for HeLa Cell Growth Inhibition Assay

Experimental_Workflow start Start seed_cells Seed HeLa Cells in 96-well plate (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_this compound Treat with serial dilutions of this compound incubate_24h->treat_this compound incubate_48_72h Incubate for 48-72h treat_this compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound in HeLa cells using an MTT assay.

References

Application Notes and Protocols for In Vivo Studies of Oxanosine using the L1210 Leukemia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L1210 murine leukemia cell line is a widely utilized syngeneic model for the in vivo evaluation of potential anti-cancer therapeutics. Originating from a DBA/2 mouse, this lymphocytic leukemia model offers a robust and reproducible system for preclinical efficacy and toxicity studies. Oxanosine, a nucleoside antibiotic, has been identified as an inhibitor of guanosine monophosphate (GMP) synthetase, a critical enzyme in the de novo purine biosynthesis pathway. This pathway is often upregulated in rapidly proliferating cancer cells, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the anti-leukemic activity of this compound using the L1210 model.

Principle of the Assay

The L1210 leukemia model relies on the implantation of tumorigenic L1210 cells into syngeneic mice, leading to the development of systemic leukemia. The efficacy of a test compound, such as this compound, is evaluated by its ability to inhibit tumor progression, prolong survival, and reduce tumor burden in treated animals compared to a vehicle-treated control group. As an inhibitor of GMP synthetase, this compound is expected to deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly dividing L1210 cells.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and presented to allow for clear interpretation and comparison between treatment groups. The following tables provide a template for organizing key experimental data.

Table 1: In Vivo Antitumor Efficacy of this compound against L1210 Leukemia

Treatment GroupDose (mg/kg)Administration Route & ScheduleMean Survival Time (Days) ± SDIncrease in Lifespan (%)Number of Long-Term Survivors (>60 days)
Vehicle Control-e.g., i.p., daily for 5 days-
This compound(Dose 1)e.g., i.p., daily for 5 days
This compound(Dose 2)e.g., i.p., daily for 5 days
This compound(Dose 3)e.g., i.p., daily for 5 days
Positive Control (e.g., Cisplatin)3e.g., i.p., weekly for 3 weeks[1]

Table 2: Effect of this compound on Tumor Burden in L1210-bearing Mice

Treatment GroupDose (mg/kg)Mean Ascites Volume (mL) ± SDMean Total Ascitic Cell Count (x10^6) ± SD
Vehicle Control-
This compound(Dose 1)
This compound(Dose 2)
This compound(Dose 3)
Positive Control (e.g., Doxorubicin)(e.g., 1)

Note: Data for this table should be collected from a subset of animals euthanized at a predetermined time point before the end of the survival study.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with this compound using the L1210 leukemia model.

L1210 Cell Culture and Preparation

Materials:

  • L1210 murine leukemia cell line

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), sterile

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture L1210 cells in DMEM or RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a suspension culture at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days to maintain exponential growth.

  • Prior to implantation, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in sterile PBS and perform a viable cell count using the trypan blue exclusion method.

  • Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^6 cells/mL).

In Vivo L1210 Leukemia Model and this compound Treatment

Materials:

  • DBA/2 or BDF1 mice (female, 6-8 weeks old)

  • L1210 cell suspension (prepared as described above)

  • This compound

  • Vehicle for this compound (e.g., sterile saline)

  • Positive control drug (e.g., Cisplatin, Doxorubicin)

  • Syringes and needles (27-gauge)

  • Animal balance

  • Calipers

Protocol:

  • Acclimate the mice for at least one week before the start of the experiment.

  • On Day 0, inoculate each mouse intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10^5 to 1 x 10^6 L1210 cells in a volume of 0.1-0.2 mL.[1][2]

  • Randomize the mice into treatment and control groups (n=6-10 mice per group).

  • On Day 1 (or as determined by the study design), begin treatment with this compound. Administer the drug via the desired route (e.g., i.p., i.v., or oral gavage) according to the predetermined schedule and dose levels.

  • Treat the vehicle control group with the same volume of the vehicle used to dissolve this compound.

  • Include a positive control group treated with a known anti-leukemic agent to validate the model.[1]

  • Monitor the health of the animals daily, including body weight, clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy), and tumor development (e.g., abdominal distension for i.p. model).

  • Record survival daily. Euthanize animals that show signs of severe morbidity according to institutional guidelines.

  • The primary endpoint is typically the mean survival time. The percent increase in lifespan (% ILS) can be calculated as: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

  • For tumor burden analysis, a separate cohort of animals can be euthanized at a specific time point (e.g., Day 7), and ascitic fluid can be collected to determine the volume and total cell count.

Visualizations

Signaling Pathway of this compound Action

Oxanosine_Pathway cluster_purine De Novo Purine Synthesis cluster_drug Drug Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multi-step enzymatic reactions XMP Xanthosine Monophosphate (XMP) IMP->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation This compound This compound GMP_Synthase GMP Synthetase GMP_Synthase->XMP:e L1210_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis A L1210 Cell Culture B Cell Harvest & Preparation A->B C Implantation of L1210 Cells into Mice (i.p. or i.v.) B->C D Randomization of Mice into Groups C->D E Treatment with this compound, Vehicle, or Positive Control D->E F Daily Monitoring (Survival, Body Weight, Clinical Signs) E->F G Determine Mean Survival Time F->G I (Optional) Assess Tumor Burden F->I H Calculate % Increase in Lifespan G->H

References

Application Note: HPLC Analysis of Oxanosine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxanosine is a novel nucleoside antibiotic originally isolated from Streptomyces capreolus.[1] Its toxicological relevance grew with the discovery that it is formed through the nitrosative deamination of guanosine, making it a potential biomarker for nitrosative stress.[1][2] Accurate and reliable quantification of this compound and its metabolites in biological matrices is crucial for toxicological studies, pharmacokinetic analysis, and understanding its mechanism of action. This application note provides a detailed protocol for the analysis of this compound and its primary metabolite using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound and its metabolites from endogenous components in biological samples. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. A solid-phase extraction (SPE) or protein precipitation (PPT) step is employed for sample clean-up to remove interfering substances like proteins and salts.[3][4] Quantification is performed by comparing the peak area of the analytes in the sample to a standard calibration curve.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection 1. Biological Sample (e.g., Plasma, Urine) Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) SampleCollection->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant Evaporation 5. Evaporation to Dryness Supernatant->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 7. HPLC Injection Reconstitution->Injection Separation 8. Chromatographic Separation (C18 Column) Injection->Separation Detection 9. UV Detection (254 nm) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification vs. Calibration Curve Integration->Quantification Report 12. Final Report Quantification->Report

Caption: Overall experimental workflow for HPLC analysis.

Metabolic Pathway of this compound

This compound is formed from guanosine under conditions of nitrosative stress. It is subsequently metabolized by the enzyme adenosine deaminase (ADA).

G Guanosine Guanosine This compound This compound Guanosine->this compound Deamination Metabolite 1-β-(d-ribofuranosyl)-5-ureido- 1H-imidazole-4-carboxylic acid This compound->Metabolite Hydrolysis Stress Nitrosative Stress (e.g., NO exposure) Enzyme Adenosine Deaminase (ADA)

References

Application Notes and Protocols for the Mass Spectrometry-Based Characterization of Oxanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine, a nucleoside analog originally isolated from Streptomyces capreolus, has garnered significant interest in the scientific community due to its antibiotic and antitumor properties.[1] As a structural analog of guanosine, its biological activity is primarily attributed to its phosphorylated form, this compound monophosphate (OxMP).[1] OxMP acts as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] The inhibition of this pathway disrupts DNA and RNA synthesis, leading to the suppression of cell proliferation.[1]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization and quantification of this compound and its metabolites. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, intended to aid researchers in drug development and related fields.

Physicochemical and Mass Spectrometry Data for this compound

A summary of the key physicochemical and mass spectrometric data for this compound is presented in the table below. This information is essential for setting up mass spectrometry experiments and for data interpretation.

ParameterValueReference
Chemical Formula C10H12N4O6Inferred
Monoisotopic Mass 284.0757 g/mol Inferred
Ionization Mode Positive Electrospray Ionization (ESI)
Parent Ion (M+H)+ m/z 285.0830Inferred
Key Fragmentation Pathways Cleavage of the glycosidic bond, fragmentation of the base and sugar moieties.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

This protocol is adapted from methodologies used for the analysis of this compound monophosphate and other nucleoside analogs.

Objective: To separate and detect this compound from a sample matrix using LC-MS.

Materials:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS system (e.g., Waters Acquity UPLC coupled to a single quadrupole or tandem mass spectrometer)

  • C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound standard and samples in an appropriate solvent (e.g., water or a buffer compatible with the LC-MS method).

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Parameters:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 99% A, 1% B

      • 1-5 min: Linear gradient to 50% A, 50% B

      • 5-6 min: Hold at 50% A, 50% B

      • 6-7 min: Return to initial conditions (99% A, 1% B)

      • 7-10 min: Re-equilibration

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-400

Expected Results: this compound is expected to elute as a sharp peak and be detected as its protonated molecule [M+H]+ at m/z 285.1.

Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

Objective: To confirm the identity of this compound and perform sensitive quantification using tandem mass spectrometry.

Procedure:

  • LC Conditions: Use the same LC conditions as described in Protocol 3.1.

  • MS/MS Parameters (Positive ESI):

    • Select the parent ion of this compound (m/z 285.1) for collision-induced dissociation (CID).

    • Optimize the collision energy to achieve a characteristic fragmentation pattern. A starting point of 15-25 eV is recommended.

    • Monitor for the expected product ions (see Table 2 for predicted fragments).

Quantitative Analysis: For quantitative studies, a stable isotope-labeled internal standard of this compound would be ideal. In its absence, a structurally similar nucleoside analog can be used. A calibration curve should be prepared with known concentrations of the this compound standard.

Fragmentation Pattern of this compound

The fragmentation of nucleosides in tandem mass spectrometry is well-characterized and typically involves the cleavage of the glycosidic bond between the sugar and the base, followed by further fragmentation of the sugar and base moieties. Based on the fragmentation of the structurally similar guanosine, the expected fragmentation pattern for this compound is detailed below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Description of Neutral Loss
285.1153.1Loss of the ribose sugar moiety (C5H8O4)
285.1133.1Loss of the ribose sugar and a water molecule from the base
153.1111.1Loss of HNCO from the base
153.183.1Further fragmentation of the base

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects after being phosphorylated to this compound monophosphate (OxMP). OxMP is a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the rate-limiting step in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, OxMP depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to the inhibition of cell proliferation.

Figure 1. The inhibitory pathway of this compound on cell proliferation.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the characterization and quantification of this compound in a biological sample.

Oxanosine_Workflow Sample_Collection Sample Collection (e.g., cell culture, tissue) Extraction Extraction of Nucleosides Sample_Collection->Extraction LC_Separation LC Separation (C18 Reverse Phase) Extraction->LC_Separation MS_Detection Mass Spectrometry (Positive ESI) LC_Separation->MS_Detection MS_Scan Full Scan MS (m/z 100-400) MS_Detection->MS_Scan Tandem_MS Tandem MS (MS/MS) (Precursor ion m/z 285.1) MS_Detection->Tandem_MS Identification Identification (Retention Time & m/z) MS_Scan->Identification Confirmation Structural Confirmation (Fragmentation Pattern) Tandem_MS->Confirmation Quantification Quantification (Peak Area) Tandem_MS->Quantification Data_Analysis Data Analysis Identification->Data_Analysis Confirmation->Data_Analysis Quantification->Data_Analysis

Figure 2. A typical workflow for this compound analysis.

References

Application Note: Enzymatic Assay for the Characterization of Oxanosine as an IMPDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the first committed and rate-limiting step in the pathway leading to the synthesis of guanosine triphosphate (GTP).[3][4][5] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, IMPDH is a validated therapeutic target for antiviral, anticancer, and immunosuppressive agents.

Oxanosine is a nucleoside antibiotic that, in its phosphorylated form, this compound monophosphate (OxMP), acts as a potent inhibitor of IMPDH. OxMP is a reversible and competitive inhibitor with respect to IMP, making it a valuable tool for studying IMPDH function and a lead compound for drug development.

This application note provides detailed protocols for a continuous spectrophotometric assay to characterize the inhibitory activity of this compound against IMPDH. The procedures cover the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Principle of the Assay

The enzymatic activity of IMPDH is quantified by monitoring the rate of reduction of the cofactor NAD+ to NADH. The formation of NADH is directly proportional to the conversion of IMP to XMP. NADH has a characteristic absorbance maximum at 340 nm (molar extinction coefficient, ε = 6220 M⁻¹cm⁻¹), whereas NAD+ does not absorb at this wavelength. Therefore, the enzyme's activity can be continuously monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

IMPDH Signaling and Inhibition Pathway

The following diagram illustrates the central role of IMPDH in the de novo guanine nucleotide synthesis pathway and the point of inhibition by this compound monophosphate.

IMPDH_Pathway cluster_pathway De Novo Guanine Nucleotide Biosynthesis cluster_inhibition Inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps This compound This compound XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH_Enzyme IMPDH IMP->IMPDH_Enzyme Substrate GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GTP Guanosine Triphosphate (GTP) GMP->GTP Kinases DNA_RNA DNA/RNA Synthesis, Signal Transduction, etc. GTP->DNA_RNA Kinase Cellular Kinases OxMP This compound Monophosphate (OxMP) This compound->OxMP Phosphorylation OxMP->IMPDH_Enzyme Inhibits IMPDH_Enzyme->XMP Product Experimental_Workflow prep 1. Reagent Preparation (Buffer, Stocks) dilute 2. Serial Dilution (this compound) prep->dilute plate 3. Assay Plate Setup (Enzyme, Inhibitor) dilute->plate preincubate 4. Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate 5. Reaction Initiation (Add Substrates IMP/NAD+) preincubate->initiate measure 6. Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze 7. Data Analysis (Velocity, IC50, Ki) measure->analyze

References

Application Notes and Protocols for Studying the Antiviral Effect of Oxanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine is a nucleoside analog originally isolated from Streptomyces capreolus. It exhibits broad-spectrum biological activities, including antitumor and antiviral effects. The primary mechanism of action of this compound involves the disruption of the de novo purine biosynthesis pathway. Upon cellular uptake, this compound is phosphorylated to this compound-5'-monophosphate (OxMP). OxMP is a potent competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine nucleotides.[1] Furthermore, this compound can also inhibit guanosine monophosphate (GMP) synthase, another critical enzyme in this pathway.[2] The depletion of the intracellular guanine nucleotide pool is detrimental to rapidly dividing cells and the replication of many viruses that rely on the host cell's machinery for nucleic acid synthesis.[3][4] This application note provides a comprehensive protocol for studying the antiviral effects of this compound, from initial screening to mechanism of action studies.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of IMPDH Inhibitors (for reference)
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Merimepodib (VX-497)Zika Virus (ZIKV)Vero0.6>100>167[5]
Merimepodib (VX-497)Ebola Virus (EBOV)Vero1.2>100>83
Merimepodib (VX-497)Lassa Virus (LASV)Vero0.8>100>125
Merimepodib (VX-497)Chikungunya Virus (CHIKV)Vero0.9>100>111
RibavirinRespiratory Syncytial Virus (RSV)----
AT-511Human Coronavirus (HCoV)-229EHuh-71.8>100>55
AT-511SARS-CoV-2Normal Human Airway Epithelial Cells0.47 (EC90)>100>212

Note: This table provides reference values for other IMPDH inhibitors to guide initial dose-response studies with this compound. The specific EC50 and CC50 for this compound will need to be determined experimentally.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating antiviral effects from cytotoxicity. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, A549, Huh-7)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent like DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a "cells only" control (medium with solvent) and a "blank" control (medium only).

  • Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the "cells only" control and determine the CC50 value using a dose-response curve.

Antiviral Activity Assays

This assay is considered the gold standard for quantifying the effect of a compound on the replication of plaque-forming viruses.

Materials:

  • Confluent monolayers of host cells in 6- or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound at various concentrations (non-toxic)

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium with 1% agarose or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Seed plates with host cells to achieve a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Pre-treat the cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of this compound.

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Fix the cells with the fixing solution and then stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no this compound).

  • Determine the 50% effective concentration (EC50) from a dose-response curve.

This assay measures the amount of infectious virus produced in the presence of the compound.

Materials:

  • Confluent monolayers of host cells in 24- or 48-well plates

  • Virus stock

  • This compound at various concentrations

  • Infection medium

Protocol:

  • Seed plates with host cells to achieve a confluent monolayer.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Infect the cells with the virus at a specific MOI (e.g., 0.1).

  • After adsorption, wash the cells and add fresh medium containing the respective concentrations of this compound.

  • Incubate for 24-48 hours.

  • Harvest the supernatant and determine the virus titer using a TCID50 assay or plaque assay.

  • Calculate the reduction in virus titer for each this compound concentration compared to the virus control.

  • Determine the EC50 value.

This assay is used to titrate viruses that do not form plaques but cause a cytopathic effect (CPE).

Materials:

  • Host cells in 96-well plates

  • Virus-containing samples (from the yield reduction assay)

  • Infection medium

Protocol:

  • Seed a 96-well plate with host cells.

  • Prepare 10-fold serial dilutions of the virus samples.

  • Inoculate the cell monolayers with the virus dilutions (8 replicates per dilution).

  • Incubate for 3-7 days and observe for CPE.

  • The TCID50 is the dilution of virus that causes CPE in 50% of the wells, calculated using the Reed-Muench method.

Mechanism of Action Studies

This protocol is to confirm that this compound's antiviral activity is due to the depletion of guanine nucleotides.

Materials:

  • Host cells

  • This compound

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)

  • Nucleotide standards (GTP, GDP, GMP, ATP, etc.)

Protocol:

  • Treat host cells with an effective concentration of this compound (e.g., EC90) for various time points (e.g., 6, 12, 24 hours). Include untreated controls.

  • Harvest the cells and extract the nucleotides using cold TCA or PCA.

  • Neutralize the extracts.

  • Analyze the extracts by HPLC to separate and quantify the different nucleotide species.

  • Compare the levels of GTP, GDP, and GMP in this compound-treated cells to untreated cells.

This compound's impact on purine metabolism may also affect innate immune signaling.

Materials:

  • Immune-competent cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophage-like cell lines like THP-1)

  • This compound

  • Viral mimic (e.g., poly(I:C) for TLR3, LPS for TLR4) or live virus

  • ELISA kits for cytokines (e.g., IFN-β, TNF-α, IL-6)

  • Reagents for RT-qPCR to measure gene expression of interferons and cytokines

  • Reagents for Western blotting to analyze signaling proteins (e.g., phosphorylated IRF3, NF-κB)

Protocol:

  • Treat immune cells with this compound.

  • Stimulate the cells with a viral mimic or infect with a virus.

  • Cytokine Profiling: Measure the levels of key cytokines in the supernatant using ELISA.

  • Gene Expression Analysis: Extract RNA and perform RT-qPCR to quantify the expression of genes involved in the innate immune response (e.g., IFNB1, TNFA, IL6).

  • Signaling Pathway Analysis: Prepare cell lysates and perform Western blotting to assess the activation of key signaling pathways, such as the phosphorylation of IRF3 and the activation of NF-κB.

Mandatory Visualization

G cluster_0 In Vitro Antiviral Evaluation cluster_1 Mechanism of Action Studies A Prepare Host Cell Culture B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Activity Assay (Plaque Reduction or Yield Reduction) A->C E Calculate Selectivity Index (SI = CC50/EC50) B->E D Determine EC50 C->D D->E F Treat Cells with this compound (EC90) G HPLC Analysis of Intracellular Nucleotide Pools F->G H Immunomodulatory Effect Analysis (Cytokine Profiling, RT-qPCR, Western Blot) F->H I Measure GTP/GDP/GMP levels G->I J Assess Innate Immune Signaling Pathway Modulation H->J

Caption: Experimental workflow for evaluating the antiviral properties of this compound.

G IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ -> NADH XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthase XMP->GMPS ATP -> AMP+PPi Glutamine -> Glutamate GMP Guanosine Monophosphate (GMP) GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP RNA_DNA Viral RNA/DNA Synthesis GTP->RNA_DNA This compound This compound OxMP This compound-5'-Monophosphate (OxMP) This compound->OxMP Phosphorylation This compound->GMPS Inhibition OxMP->IMPDH Inhibition IMPDH->XMP GMPS->GMP

References

Application Notes and Protocols: Oxanosine as a Tool for Studying Purine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine, a nucleoside analog originally isolated from Streptomyces capreolus, is a powerful tool for the investigation of purine metabolism.[1] Its primary mechanism of action is the potent and specific inhibition of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2][3][4] By selectively blocking this pathway, this compound allows for the detailed study of the roles of guanine nucleotides in various cellular processes, including DNA and RNA synthesis, signal transduction, and cell proliferation. These application notes provide detailed protocols and data for utilizing this compound to probe purine metabolism in a research setting.

Mechanism of Action

This compound itself is a prodrug that requires intracellular phosphorylation to its active form, this compound monophosphate (OxMP). OxMP is a potent, reversible, and competitive inhibitor of IMPDH.[2] It binds to the IMP binding site of the enzyme and forms a covalent adduct with a critical cysteine residue in the active site. Unlike the natural substrate IMP, this adduct is not readily hydrolyzed, effectively trapping the enzyme in an inactive state and leading to a depletion of the downstream guanine nucleotide pool (XMP, GMP, and GTP).

Data Presentation

In Vitro Inhibitory Activity of this compound Monophosphate (OxMP) against IMPDH

The following table summarizes the inhibitory constants (Ki) of OxMP against IMPDH from various organisms, demonstrating its potent and broad-spectrum activity.

Organism/Enzyme SourceKi (nM)Reference
Bacillus anthracis (BaIMPDH)340
Campylobacter jejuni (CjIMPDH)51
Vibrio cholerae~100
Tritrichomonas foetus~150
Human IMPDH2~200
Effects of IMPDH Inhibitors on Intracellular Nucleotide Pools in HL-60 Cells

This table illustrates the expected changes in purine nucleotide levels in the human promyelocytic leukemia cell line HL-60 following treatment with an IMPDH inhibitor. While this data is for mycophenolic acid, similar qualitative effects are expected with this compound.

NucleotideChange upon IMPDH InhibitionReference
IMPIncrease
XMPDecrease
GMPDecrease
GTPDecrease (up to 50%)
ATPNo significant change or slight increase

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity in a Cancer Cell Line (e.g., HL-60)

Objective: To determine the concentration-dependent effect of this compound on the viability of a chosen cancer cell line to establish appropriate concentrations for subsequent mechanism-of-action studies.

Materials:

  • HL-60 (human promyelocytic leukemia) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • This compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted this compound solutions to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Analysis of Intracellular Purine Nucleotide Pools Following this compound Treatment

Objective: To quantify the changes in intracellular concentrations of key purine metabolites (IMP, XMP, GMP, GTP) in response to this compound treatment.

Materials:

  • HL-60 cells

  • Complete RPMI-1640 medium

  • This compound (at a concentration determined from Protocol 1, e.g., 1-2x IC50)

  • 6-well plates

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 80:20 methanol:water)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed HL-60 cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment. Treat the cells with the chosen concentration of this compound or vehicle control for various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • Quickly aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold extraction solvent to each well to quench metabolism.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously and incubate on ice for 15 minutes.

    • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the metabolites) to a new clean tube.

  • Sample Analysis by LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method for the quantification of IMP, XMP, GMP, and GTP. Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis: Normalize the quantified metabolite levels to the cell number or total protein concentration. Compare the nucleotide levels in this compound-treated cells to the vehicle-treated controls at each time point.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of de novo guanine nucleotide synthesis by this compound.

Experimental_Workflow start Start: Seed Cells (e.g., HL-60) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability extraction Quench Metabolism & Extract Metabolites treatment->extraction ic50 Determine IC50 viability->ic50 ic50->extraction Inform Concentration analysis LC-MS/MS Analysis of Purine Nucleotides (IMP, XMP, GMP, GTP) extraction->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Workflow for studying purine metabolism with this compound.

Conclusion

This compound is an invaluable tool for dissecting the complexities of purine metabolism. Its specific inhibition of IMPDH allows for the controlled manipulation of guanine nucleotide pools, enabling researchers to investigate the downstream consequences on cellular function. The protocols and data provided in these application notes offer a solid foundation for utilizing this compound to advance our understanding of purine metabolism in both normal physiology and disease states, with potential applications in cancer biology and drug development.

References

Application Notes and Protocols: Oxanosine Treatment in K-ras-Transformed Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxanosine is a guanosine analogue antibiotic that has demonstrated the ability to induce a phenotypic reversion in K-ras-transformed cells. This document provides detailed application notes and protocols for studying the effects of this compound on these cell lines. The primary mechanism of action of this compound is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] Depletion of the intracellular guanine nucleotide pool, particularly guanosine triphosphate (GTP), leads to a cascade of effects that ultimately reverse the transformed phenotype of cells driven by oncogenic K-ras.

Mechanism of Action

This compound, upon intracellular conversion to this compound monophosphate (OxMP), acts as a potent competitive inhibitor of IMPDH. This inhibition leads to a reduction in cellular guanine nucleotide levels. In K-ras-transformed cells, this depletion has been shown to result in a less stable and less palmitoylated K-ras p21 protein, which is the product of the K-ras gene.[2] Palmitoylation is a critical post-translational modification that facilitates the membrane localization and signaling activity of Ras proteins. The disruption of this process contributes to the observed phenotypic reversion, characterized by a return to a more "normal" morphology and the restoration of anchorage-dependent growth.[2]

Signaling Pathway

The proposed signaling pathway for this compound's effect in K-ras-transformed cells is initiated by the inhibition of IMPDH, leading to a cascade of intracellular changes.

Oxanosine_Pathway This compound This compound OxMP This compound Monophosphate (OxMP) This compound->OxMP Intracellular Conversion IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) OxMP->IMPDH Inhibition Guanine_Depletion Guanine Nucleotide Depletion (↓ GTP) IMPDH->Guanine_Depletion Catalyzes rate-limiting step in GTP synthesis PAT_APT Altered Activity of Palmitoyl Acyltransferases (PATs) & Acyl-protein Thioesterases (APTs)? Guanine_Depletion->PAT_APT Hypothesized Link Ras_Processing Impaired K-ras p21 Processing Guanine_Depletion->Ras_Processing PAT_APT->Ras_Processing Palmitoylation Decreased K-ras p21 Palmitoylation Ras_Processing->Palmitoylation Stability Decreased K-ras p21 Stability Ras_Processing->Stability Membrane_Localization Altered K-ras p21 Membrane Localization Palmitoylation->Membrane_Localization Stability->Membrane_Localization Downstream_Signaling Reduced Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Localization->Downstream_Signaling Phenotypic_Reversion Phenotypic Reversion Downstream_Signaling->Phenotypic_Reversion

Proposed signaling pathway of this compound in K-ras-transformed cells.

Quantitative Data

Currently, there is a lack of publicly available data on the half-maximal inhibitory concentration (IC50) of this compound across a comprehensive panel of K-ras-transformed cell lines with different mutations (e.g., G12D, G12V, G12C) versus K-ras wild-type cells. The following table is a template for how such data could be presented. A detailed protocol for determining these values is provided in the Experimental Protocols section.

Cell LineCancer TypeK-ras StatusThis compound IC50 (µM)
K-ras Mutant
PANC-1PancreaticG12DData not available
MIA PaCa-2PancreaticG12CData not available
A549LungG12SData not available
HCT116ColorectalG13DData not available
SW620ColorectalG12VData not available
K-ras Wild-Type
BxPC-3PancreaticWild-TypeData not available
H1299LungWild-TypeData not available
HT-29ColorectalWild-TypeData not available

Experimental Protocols

Cell Viability and IC50 Determination

This protocol outlines the determination of the cytotoxic/cytostatic effects of this compound on K-ras-transformed and wild-type cell lines and the calculation of IC50 values.

Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture K-ras mutant & wild-type cell lines Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Oxanosine_Treatment Treat with serial dilutions of this compound Cell_Seeding->Oxanosine_Treatment Incubation Incubate for 72 hours Oxanosine_Treatment->Incubation Viability_Assay Perform MTT or CellTiter-Glo assay Incubation->Viability_Assay Data_Acquisition Measure absorbance or luminescence Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values Data_Acquisition->IC50_Calculation

Workflow for determining cell viability and IC50 values.

Materials:

  • K-ras-transformed and wild-type cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO or water)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Measurement of Intracellular Guanine Nucleotide Pools

This protocol describes the quantification of intracellular GTP levels following this compound treatment using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • 6-well cell culture plates

  • This compound

  • Ice-cold 80% methanol

  • Cell scrapers

  • Centrifuge

  • LC-MS system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with this compound (e.g., at the IC50 concentration) or vehicle control for a specified time (e.g., 24, 48, 72 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

  • Sample Preparation:

    • Centrifuge the lysates at maximum speed for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

  • LC-MS Analysis:

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a C18 reverse-phase column and a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify GTP.

    • Normalize the GTP levels to the total protein concentration or cell number.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of this compound to reverse the anchorage-independent growth phenotype of K-ras-transformed cells.

Materials:

  • 6-well plates

  • Agar

  • 2X complete medium

  • This compound

Procedure:

  • Base Agar Layer:

    • Prepare a 1.2% agar solution in water and autoclave.

    • Mix the 1.2% agar solution 1:1 with 2X complete medium to get a final concentration of 0.6% agar in 1X medium.

    • Add 2 mL of this mixture to each well of a 6-well plate and allow it to solidify.

  • Cell Layer:

    • Prepare a 0.7% agar solution.

    • Trypsinize and count the cells.

    • Mix 5,000 cells with the 0.7% agar and 2X medium to a final agar concentration of 0.35%.

    • Layer 1.5 mL of this cell suspension on top of the base agar layer.

  • Treatment:

    • After the top layer solidifies, add 1 mL of complete medium containing this compound or vehicle control on top.

    • Replace the medium with fresh treatment every 2-3 days.

  • Colony Formation and Analysis:

    • Incubate the plates for 14-21 days.

    • Stain the colonies with crystal violet (0.005%) for 1 hour.

    • Count the number and size of colonies using a microscope.

K-ras p21 Palmitoylation Assay ([³H]-Palmitic Acid Labeling)

This protocol describes the metabolic labeling of K-ras p21 with [³H]-palmitic acid to assess changes in palmitoylation upon this compound treatment.

Materials:

  • [³H]-palmitic acid

  • Complete medium

  • This compound

  • Lysis buffer (RIPA buffer)

  • Anti-K-ras antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels

  • Scintillation fluid

Procedure:

  • Cell Treatment and Labeling:

    • Culture cells to ~70% confluency.

    • Pre-treat cells with this compound or vehicle for the desired time.

    • Incubate the cells with [³H]-palmitic acid (100-500 µCi/mL) in serum-free medium for 4 hours.

  • Immunoprecipitation:

    • Lyse the cells in RIPA buffer.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Immunoprecipitate K-ras p21 using a specific antibody overnight at 4°C.

    • Capture the immune complexes with protein A/G agarose beads.

  • Analysis:

    • Wash the beads extensively and elute the proteins in SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel.

    • Perform fluorography by soaking the gel in a scintillant and exposing it to X-ray film at -80°C.

    • Quantify the bands by densitometry. A parallel Western blot should be performed to normalize for the total amount of immunoprecipitated K-ras p21.

Conclusion

This compound presents a compelling case for a targeted therapeutic strategy against K-ras-driven cancers by disrupting guanine nucleotide metabolism. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in K-ras-transformed cell lines. Further studies are warranted to establish a comprehensive quantitative understanding of its effects and to explore its potential in preclinical and clinical settings.

References

Troubleshooting & Optimization

Oxanosine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility of oxanosine in aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: Which buffers are suitable for dissolving this compound?

A2: Based on experimental usage in published studies, sodium phosphate buffer at a physiological pH of 7.4 has been successfully used to dissolve this compound for enzymatic assays.[3] When selecting a buffer, consider the pH at which your experiment needs to be performed and the potential for the buffer components to interact with this compound. It is recommended to start with commonly used physiological buffers such as phosphate-buffered saline (PBS) or Tris buffers.

Q3: What is the pKa of this compound?

A3: The pKa of this compound is not explicitly documented in the readily available scientific literature. The solubility of nucleoside analogs can be significantly influenced by pH, especially if the molecule has ionizable groups.[4] Therefore, empirical determination of the optimal pH for solubility and stability is recommended.

Q4: How does pH affect the stability of this compound?

A4: While specific stability data for this compound across a range of pH values is not available, the glycosidic bond in nucleoside analogs can be susceptible to cleavage under certain pH conditions, particularly acidic conditions. It is advisable to prepare fresh solutions of this compound and to store stock solutions at a neutral or slightly basic pH at low temperatures to minimize potential degradation. A stability study is recommended to determine the optimal storage conditions in your buffer of choice.

Q5: Can I use organic co-solvents to increase the solubility of this compound?

A5: Yes, organic co-solvents like dimethyl sulfoxide (DMSO) are often used to prepare stock solutions of nucleoside analogs with low aqueous solubility. For instance, guanosine's solubility is significantly enhanced in DMSO. After dissolving in a co-solvent, the stock solution can then be diluted into the desired aqueous buffer. However, it is important to consider the final concentration of the organic solvent in your experiment, as it may affect the biological system you are studying.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound does not dissolve completely. The concentration exceeds its solubility limit in the chosen buffer.- Try preparing a more dilute solution.- Gently warm the solution (if the compound's stability at higher temperatures is known).- Use sonication to aid dissolution.- Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Precipitate forms after dissolving. - The solution is supersaturated.- The pH of the solution has changed.- The compound is degrading over time.- Ensure the final concentration is below the solubility limit.- Verify and adjust the pH of the buffer after adding this compound.- Prepare fresh solutions before each experiment and avoid long-term storage of aqueous solutions at room temperature.
Inconsistent experimental results. - Degradation of this compound in the buffer.- Incomplete dissolution.- Perform a stability study to determine the rate of degradation in your experimental conditions.- Ensure complete dissolution by visual inspection and, if necessary, by measuring the concentration of the filtered solution via UV-spectroscopy or HPLC.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the solution by shaking or rotating it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspension to settle.

    • Carefully filter the supernatant through a 0.22 µm filter to remove all undissolved solid. Alternatively, centrifuge the solution at high speed and collect the clear supernatant.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of this compound with known concentrations in the same buffer.

    • Measure the absorbance of the standard solutions and the filtered saturated solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Construct a standard curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its absorbance on the standard curve. This concentration represents the solubility of this compound under the tested conditions.

    Note: High-Performance Liquid Chromatography (HPLC) can also be used for more accurate quantification.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with this compound check_concentration Is the concentration too high? start->check_concentration use_cosolvent Prepare stock in DMSO, then dilute start->use_cosolvent reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_dissolution_method Is the dissolution method adequate? check_concentration->check_dissolution_method No success Issue Resolved reduce_concentration->success use_cosolvent->success apply_heat_sonication Apply gentle heat or sonication check_dissolution_method->apply_heat_sonication No check_ph Is the buffer pH optimal? check_dissolution_method->check_ph Yes apply_heat_sonication->success adjust_ph Test a range of pH values check_ph->adjust_ph Unsure check_stability Is the compound stable in the buffer? check_ph->check_stability Yes adjust_ph->success prepare_fresh Prepare fresh solutions check_stability->prepare_fresh No perform_stability_study Perform a formal stability study check_stability->perform_stability_study fail Consult further literature or technical support check_stability->fail Yes, degradation observed prepare_fresh->success perform_stability_study->fail

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow start Start: Determine this compound Solubility prepare_suspension 1. Prepare supersaturated suspension (excess this compound in buffer) start->prepare_suspension equilibrate 2. Equilibrate for 24-48h (constant temperature and agitation) prepare_suspension->equilibrate separate 3. Separate solid from liquid (centrifugation or filtration) equilibrate->separate measure_absorbance 4. Measure absorbance (UV-Vis) of supernatant and standards separate->measure_absorbance prepare_standards Prepare standard solutions of known concentrations prepare_standards->measure_absorbance plot_curve 5. Create standard curve (Absorbance vs. Concentration) measure_absorbance->plot_curve determine_solubility 6. Calculate solubility from standard curve plot_curve->determine_solubility end End: Solubility Determined determine_solubility->end

Caption: Experimental workflow for determining this compound solubility.

References

Technical Support Center: Optimizing Oxanosine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of oxanosine in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside antibiotic that acts as a competitive inhibitor of GMP synthetase.[1] This enzyme is crucial for the de novo synthesis of guanosine monophosphate (GMP), an essential building block for DNA and RNA. By inhibiting GMP synthetase, this compound depletes the intracellular pool of guanosine nucleotides, which can lead to the inhibition of cell proliferation and the induction of apoptosis.[1]

Q2: What is a typical starting concentration range for this compound in cell culture?

A typical starting concentration for this compound can vary depending on the cell line and the desired experimental outcome. Based on available data, a broad range from 1 µg/mL to 100 µg/mL is a reasonable starting point for dose-response experiments. For example, the IC50 for HeLa cells has been reported to be 32 µg/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

For preparing stock solutions, it is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) first, and then dilute it with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity; however, it is best to keep the final DMSO concentration below 0.1% if possible. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I determine the optimal incubation time for this compound treatment?

The optimal incubation time depends on the specific research question and the cell line's doubling time. A time-course experiment is the best approach to determine this. You can treat your cells with a fixed, effective concentration of this compound and measure the desired biological effect at various time points (e.g., 24, 48, and 72 hours).

Data Presentation: Efficacy of this compound

The following table summarizes the available quantitative data on the efficacy of this compound in different cell lines. Researchers should use this data as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.

Cell LineAssay TypeParameterValueReference
HeLaGrowth InhibitionIC5032 µg/mL
L-1210 LeukemiaGrowth Suppression-Effective in mice
Escherichia coli K-12Antibacterial ActivityMIC12.5 µg/mL

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (IC50) using a Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line using a standard MTT assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_this compound Add this compound to Cells seed_plate->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound incubate Incubate (e.g., 48h) add_this compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway This compound This compound GMP_Synthase GMP Synthetase This compound->GMP_Synthase Inhibits GMP Guanosine Monophosphate (GMP) GMP_Synthase->GMP Catalyzes Apoptosis Apoptosis GMP_Synthase->Apoptosis Inhibition leads to Guanosine_Nucleotides Guanosine Nucleotides (GDP, GTP) GMP->Guanosine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Guanosine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cell_Proliferation->Apoptosis Suppresses

Caption: this compound's mechanism of action and downstream signaling effects.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in Culture Medium - Low solubility of this compound in aqueous solutions.- Final DMSO concentration is too low to maintain solubility.- Interaction with components in the cell culture medium.- Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the final concentration. Ensure vigorous mixing when diluting into the medium.- Warm the cell culture medium to 37°C before adding the this compound stock solution.- If precipitation persists, consider using a different solvent system or a solubilizing agent, but be sure to test the vehicle for toxicity.
High Variability Between Replicate Wells - Uneven cell seeding.- Inaccurate pipetting of this compound solutions.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.- Use reverse pipetting for viscous solutions and change pipette tips between different concentrations.- To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or medium.
No Observed Effect or Weaker-than-Expected Effect - The concentration of this compound is too low.- The incubation time is too short.- The cell line is resistant to this compound.- Degradation of this compound in the culture medium over time.- Perform a dose-response experiment with a wider and higher range of concentrations.- Increase the incubation time and perform a time-course experiment.- Verify the expression and activity of GMP synthetase in your cell line.- For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
High Cell Death in Vehicle Control Wells - The final concentration of DMSO is too high and is causing cytotoxicity.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line.- Aim to keep the final DMSO concentration at or below 0.1%. Prepare a more concentrated stock solution of this compound to reduce the volume of DMSO added to the culture.

References

Technical Support Center: Oxanosine Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Oxanosine in enzymatic assays, particularly focusing on its interaction with Inosine-5'-Monophosphate Dehydrogenase (IMPDH) and GMP Synthetase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in enzymatic assays?

A1: this compound itself is a nucleoside antibiotic.[1] However, in cellular systems and in vitro assays, it is its phosphorylated form, this compound 5'-monophosphate (OxMP), that is the primary active inhibitor. OxMP is a potent competitive inhibitor of Inosine-5'-Monophosphate Dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[2] It competes with the natural substrate, inosine 5'-monophosphate (IMP).[2] this compound has also been shown to be an inhibitor of GMP synthetase.[1][3]

Q2: What are the target enzymes for this compound and its phosphorylated form?

A2: The primary targets are:

  • Inosine-5'-Monophosphate Dehydrogenase (IMPDH): this compound monophosphate (OxMP) is a potent competitive inhibitor of IMPDH. This enzyme catalyzes the conversion of IMP to xanthosine 5'-monophosphate (XMP).

  • GMP Synthetase: this compound has been identified as a competitive inhibitor of GMP synthetase, which converts XMP to GMP.

Q3: How should I prepare and store this compound for my experiments?

A3: For enzymatic assays, this compound is typically dissolved in an appropriate buffer. While specific stability data for this compound in various buffers is not extensively published, general best practices for nucleoside analogs should be followed. Prepare fresh solutions for each experiment or prepare concentrated stock solutions in a suitable solvent (e.g., water or a buffer like Tris-HCl) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of similar compounds like inosine phosphate is pH-dependent, so ensure the pH of your storage buffer is appropriate.

Q4: Can this compound be used directly in an IMPDH assay?

A4: For in vitro kinetic assays with purified IMPDH, this compound 5'-monophosphate (OxMP) is the direct inhibitor and should be used. If you are working with a system that can phosphorylate this compound (e.g., cell lysates containing nucleoside kinases), you might observe inhibition with this compound, but the kinetics will be more complex. For clean kinetic data, using OxMP is recommended.

Troubleshooting Guides

IMPDH Enzymatic Assay Troubleshooting

Issue: No or Very Low Enzyme Activity

Potential CauseRecommended Solution
Incorrect Assay Conditions Verify that the pH of your assay buffer is optimal for IMPDH activity (typically pH 8.0-8.5). Ensure the temperature is appropriate (usually 25-37°C).
Missing Essential Cofactors IMPDH requires K+ ions (>20mM) and a reducing agent like DTT or TCEP (1-5mM) to prevent oxidation of the catalytic cysteine. Ensure these are present in your reaction mixture.
Degraded Enzyme Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot the enzyme upon receipt and store at -80°C. Keep the enzyme on ice at all times during assay setup.
Inactive Substrates Prepare fresh solutions of IMP and NAD+. Store them appropriately to prevent degradation.
Incorrect Wavelength The production of NADH is typically monitored at 340 nm. Ensure your spectrophotometer is set to the correct wavelength.

Issue: High Background Signal

Potential CauseRecommended Solution
Contaminating Enzymes in Sample If using cell or tissue lysates, other dehydrogenases may reduce NAD+. Run a control reaction without the substrate (IMP) to measure the background rate of NADH production.
Spontaneous NAD+ Reduction This is generally low but can be exacerbated by certain compounds in your sample. Run a blank reaction with all components except the enzyme.
Light Scattering If your sample is turbid, this can interfere with absorbance readings. Centrifuge your sample to pellet any insoluble material before the assay.

Issue: Inconsistent or Non-Reproducible Results

Potential CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature Fluctuations Ensure all reagents are at the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. Even small temperature changes can significantly affect enzyme kinetics.
Incomplete Mixing Mix the reaction components thoroughly but gently upon addition of the enzyme or substrate. Avoid introducing air bubbles.
Reagent Instability Prepare fresh reagents, especially the enzyme and substrates, for each experiment. Avoid using reagents that have been stored improperly or for an extended period.
GMP Synthetase Enzymatic Assay Troubleshooting

Issue: Low Signal or No Activity

Potential CauseRecommended Solution
Sub-optimal Substrate Concentrations Ensure that ATP, XMP, and glutamine are present at appropriate concentrations. The Km for these substrates can vary between species.
Missing Mg2+ GMP synthetase requires Mg2+ for activity, not just for chelating ATP. Ensure sufficient Mg2+ is present in the assay buffer.
Enzyme Aggregation/Precipitation Some forms of GMP synthetase can precipitate under low-salt conditions. Ensure your buffer has an adequate salt concentration (e.g., 100 mM NaCl).
Incorrect Detection Method The conversion of XMP to GMP can be monitored by the decrease in absorbance at 290 nm. Ensure your spectrophotometer is set correctly and is sensitive enough for this measurement.

Issue: High Variability Between Replicates

Potential CauseRecommended Solution
Inconsistent Reaction Initiation Ensure all reactions are started consistently, for example, by adding the enzyme or one of the substrates last to all wells in a consistent manner.
Evaporation from Assay Plate If running assays in a microplate format, especially at elevated temperatures, use plate seals to prevent evaporation, which can concentrate the reactants and alter the reaction rate.
Assay Not in Linear Range Ensure you are measuring the initial velocity of the reaction. If the reaction proceeds for too long, substrate depletion or product inhibition can cause the rate to decrease, leading to non-linear and variable results.

Experimental Protocols

Protocol 1: IMPDH Activity Assay (Spectrophotometric)

This protocol is for a standard continuous spectrophotometric assay measuring the production of NADH.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT.

  • IMPDH Enzyme: Purified recombinant IMPDH.

  • Substrates: Inosine 5'-monophosphate (IMP) and NAD+.

  • Inhibitor: this compound 5'-monophosphate (OxMP).

Procedure:

  • Prepare a reaction mixture in a suitable cuvette or microplate well containing the assay buffer.

  • Add IMP and NAD+ to the desired final concentrations (e.g., 250 µM IMP and 500 µM NAD+).

  • If testing inhibition, add varying concentrations of OxMP. Include a control with no inhibitor.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of a concentrated stock of IMPDH enzyme.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 2: GMP Synthetase Activity Assay (Spectrophotometric)

This protocol measures the conversion of XMP to GMP by monitoring the change in absorbance at 290 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 100 mM NaCl.

  • GMP Synthetase Enzyme: Purified recombinant GMP synthetase.

  • Substrates: Xanthosine 5'-monophosphate (XMP), ATP, and L-glutamine.

  • Inhibitor: this compound.

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette or microplate containing the assay buffer.

  • Add XMP, ATP, and L-glutamine to their final concentrations (e.g., 150 µM XMP, 2 mM ATP, 5 mM glutamine).

  • If testing inhibition, add varying concentrations of this compound. Include a control without the inhibitor.

  • Equilibrate the mixture to the assay temperature (e.g., 25°C).

  • Initiate the reaction by adding the GMP synthetase enzyme.

  • Monitor the decrease in absorbance at 290 nm over time.

  • Determine the initial velocity from the linear phase of the reaction.

Quantitative Data Summary

Table 1: Kinetic Parameters of OxMP Inhibition of IMPDH from Various Organisms

OrganismKi of OxMP (nM)Fold Potency (OxMP vs. GMP)
Campylobacter jejuni (CjIMPDH)51140x
Bacillus anthracis (BaIMPDH)340350x

Data extracted from studies on the competitive inhibition of IMPDH by OxMP.

Visualizations

Signaling Pathway: De Novo Guanine Nucleotide Biosynthesis

Purine_Biosynthesis IMP Inosine-5'-Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ -> NADH XMP Xanthosine-5'-Monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS ATP + Gln -> AMP + Glu GMP Guanosine-5'-Monophosphate (GMP) Kinases Kinases GMP->Kinases GTP Guanosine Triphosphate (GTP) DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP GMPS->GMP Kinases->GTP OxMP This compound-5'-Monophosphate (OxMP) OxMP->IMPDH Competitive Inhibition This compound This compound This compound->GMPS Inhibition

Caption: De novo guanine nucleotide biosynthesis pathway and points of inhibition by this compound derivatives.

Experimental Workflow: IMPDH Inhibition Assay

IMPDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates (IMP, NAD+), and OxMP dilutions mix Combine Buffer, Substrates, and OxMP in microplate prep_reagents->mix prep_enzyme Thaw IMPDH Enzyme on ice start_reaction Initiate reaction by adding IMPDH enzyme prep_enzyme->start_reaction equilibrate Equilibrate to Assay Temperature (e.g., 25°C) mix->equilibrate equilibrate->start_reaction measure Monitor Absorbance at 340 nm in kinetic mode start_reaction->measure calculate Calculate Initial Velocity (V₀) measure->calculate plot Plot V₀ vs. [OxMP] to determine IC₅₀ or Kᵢ calculate->plot

Caption: Standard workflow for determining the inhibitory activity of OxMP against IMPDH.

Logical Relationship: Troubleshooting 'No Signal'

No_Signal_Troubleshooting cluster_reagents Reagent Checks cluster_enzyme Enzyme Checks start No Signal Detected in Enzymatic Assay check_instrument Check Instrument Settings (Wavelength, Reading Mode) start->check_instrument check_reagents Verify Reagent Integrity start->check_reagents check_conditions Confirm Assay Conditions (pH, Temp, Cofactors) start->check_conditions check_enzyme Assess Enzyme Activity start->check_enzyme fresh_reagents Prepare fresh substrates and buffer check_reagents->fresh_reagents proper_storage Check storage conditions of all components check_reagents->proper_storage positive_control Run a positive control with known active enzyme check_enzyme->positive_control new_aliquot Use a new enzyme aliquot check_enzyme->new_aliquot

References

Technical Support Center: Overcoming Oxanosine Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments to overcome this compound resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside antibiotic that acts as a competitive inhibitor of GMP synthetase (GuaA).[1] This enzyme catalyzes the final step in the de novo biosynthesis of guanosine monophosphate (GMP), an essential precursor for DNA and RNA synthesis.[2][3] By inhibiting GMP synthetase, this compound depletes the intracellular pool of guanine nucleotides, leading to a bacteriostatic effect.[1]

Q2: My bacterial culture is showing resistance to this compound. What are the likely mechanisms of resistance?

While specific research on this compound resistance is limited, based on known mechanisms of resistance to other antibiotics, particularly nucleoside analogs and enzyme inhibitors, the following are the most probable causes:

  • Target Modification: Mutations in the guaA gene, which encodes GMP synthetase, can alter the enzyme's structure. These changes may reduce the binding affinity of this compound to the enzyme, rendering the antibiotic less effective.

  • Target Overexpression: The bacteria may increase the expression of GMP synthetase. Higher levels of the target enzyme can effectively titrate out the inhibitor, requiring a higher concentration of this compound to achieve the same inhibitory effect.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade this compound. For instance, adenosine deaminase has been shown to be capable of hydrolyzing this compound, although the rate is slow.[4] Evolution of more efficient inactivating enzymes is a possible resistance mechanism.

  • Reduced Permeability/Efflux: The bacterial cell membrane may become less permeable to this compound, or the bacteria may upregulate efflux pumps that actively transport the antibiotic out of the cell before it can reach its target.

Q3: How can I determine if my resistant strain has a mutation in the GMP synthetase gene (guaA)?

You can sequence the guaA gene from both your resistant and susceptible (wild-type) strains and compare the sequences.

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both bacterial strains.

  • PCR Amplification: Design primers that flank the entire coding sequence of the guaA gene. Use these primers to amplify the gene from the genomic DNA of both strains via Polymerase Chain Reaction (PCR).

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Alignment and Analysis: Align the sequencing results from the resistant and susceptible strains. Look for any nucleotide changes that result in amino acid substitutions in the GMP synthetase protein of the resistant strain.

Q4: I'm observing a gradual increase in this compound resistance over time in my continuous culture experiments. What could be the reason?

This phenomenon, known as acquired resistance, is likely due to the selection of spontaneous mutations within the bacterial population under the selective pressure of this compound. The initial population may have a few individual bacteria with mutations that confer a low level of resistance. As you continue to expose the culture to this compound, these resistant mutants will have a survival advantage and will eventually become the dominant population.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound

Table 1: Troubleshooting Inconsistent MIC Values

Observation Possible Cause Recommended Solution
MIC values vary significantly between replicates.Inaccurate inoculum density.Standardize your inoculum to a 0.5 McFarland standard.
Improper serial dilutions of this compound.Prepare fresh serial dilutions of this compound for each experiment. Verify pipette calibration.
Contamination of the bacterial culture.Streak the culture on an agar plate to check for purity.
MIC values are consistently higher than expected for the wild-type strain.Degradation of this compound stock solution.Prepare a fresh stock solution of this compound and store it at the recommended temperature in the dark.
High cation concentration in the media.Use Mueller-Hinton broth with appropriate cation adjustment as recommended by CLSI/EUCAST guidelines.
No growth in the positive control well.Inactive inoculum.Use a fresh culture to prepare the inoculum.
Contamination with an inhibitory substance.Use fresh, sterile media and reagents.
Issue 2: No Difference in guaA Gene Sequence Between Susceptible and Resistant Strains

If sequencing of the GMP synthetase gene reveals no mutations, consider these alternative resistance mechanisms:

Table 2: Investigating Non-Target-Based Resistance

Hypothesized Mechanism Experimental Approach Expected Outcome in Resistant Strain
Target Overexpression Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression level of the guaA gene.Increased guaA mRNA levels compared to the susceptible strain.
Western Blot: Quantify the protein level of GMP synthetase.Higher levels of GMP synthetase protein.
Enzymatic Inactivation Bioassay: Incubate this compound with cell-free extracts from both strains. Then, test the remaining activity of this compound against the susceptible strain.Reduced antibacterial activity of this compound after incubation with the resistant strain's extract.
High-Performance Liquid Chromatography (HPLC): Analyze the supernatant of the resistant culture grown with this compound for the presence of this compound and potential degradation products.Disappearance of the this compound peak and/or appearance of new peaks corresponding to degradation products.
Efflux Pump Upregulation Ethidium Bromide Accumulation Assay: Measure the intracellular accumulation of a fluorescent efflux pump substrate like ethidium bromide.Lower intracellular accumulation of ethidium bromide in the resistant strain.
qRT-PCR: Measure the expression levels of known efflux pump genes.Increased expression of one or more efflux pump genes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentration range should bracket the expected MIC.

  • Inoculation of the MIC Plate:

    • Add 50 µL of CAMHB to all wells of a new 96-well plate.

    • Add 50 µL of the appropriate this compound dilution to each well, creating a final volume of 100 µL with the desired this compound concentration.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 150 µL.

    • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for guaA Gene Expression

This protocol allows for the quantification of gene expression levels.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (containing SYBR Green or a probe)

  • Primers for the guaA gene and a housekeeping gene (e.g., 16S rRNA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Grow susceptible and resistant bacterial strains to mid-log phase. Expose one set of cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 1-2 hours).

    • Extract total RNA from all cultures using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for each sample and each primer set (guaA and housekeeping gene). Each reaction should contain cDNA, qPCR master mix, and the appropriate primers.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the guaA gene to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in guaA expression in the resistant strain relative to the susceptible strain using the 2^−ΔΔCt method.

Visualizations

Oxanosine_Action_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell Oxanosine_ext This compound Oxanosine_int This compound Oxanosine_ext->Oxanosine_int Transport GMP_Synthetase GMP Synthetase (GuaA) Oxanosine_int->GMP_Synthetase Inhibition GMP Guanosine Monophosphate (GMP) GMP_Synthetase->GMP XMP Xanthosine Monophosphate (XMP) XMP->GMP_Synthetase DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA Oxanosine_Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms cluster_outcome Outcome This compound This compound Target_Mutation Target Mutation (guaA gene) This compound->Target_Mutation Reduced Binding Target_Upregulation Target Upregulation (Increased GMP Synthetase) This compound->Target_Upregulation Titration of Drug Enzymatic_Degradation Enzymatic Degradation This compound->Enzymatic_Degradation Inactivation Efflux Efflux Pump Upregulation This compound->Efflux Export from Cell Resistance This compound Resistance Target_Mutation->Resistance Target_Upregulation->Resistance Enzymatic_Degradation->Resistance Efflux->Resistance Troubleshooting_Workflow Start This compound Resistance Observed Check_MIC Verify MIC with QC Strains Start->Check_MIC Sequence_guaA Sequence guaA Gene Check_MIC->Sequence_guaA Mutation_Found Mutation in guaA? Sequence_guaA->Mutation_Found Confirm_Mutation Confirm role of mutation (e.g., site-directed mutagenesis) Mutation_Found->Confirm_Mutation Yes No_Mutation No Mutation Found Mutation_Found->No_Mutation No Investigate_Expression Investigate Gene Expression (qRT-PCR for guaA) No_Mutation->Investigate_Expression Expression_Change Expression Change? Investigate_Expression->Expression_Change Expression_Change->Confirm_Mutation Yes (Upregulation) Investigate_Degradation Investigate Degradation (HPLC/Bioassay) Expression_Change->Investigate_Degradation No Investigate_Efflux Investigate Efflux (EtBr Assay) Investigate_Degradation->Investigate_Efflux

References

Potential off-target effects of Oxanosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from its on-target and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nucleoside antibiotic that acts as a competitive inhibitor of GMP synthetase (GMPS).[1] This enzyme catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP). By inhibiting GMPS, this compound depletes the intracellular pool of guanine nucleotides, which is essential for DNA and RNA synthesis, thus exerting its antibacterial, antiviral, and anticancer effects.[2][3]

Q2: I'm observing unexpected cellular effects that are not consistent with GMP depletion alone. What could be the cause?

While the primary target of this compound is GMP synthetase, it is known to have off-target effects that can lead to complex cellular outcomes. The two main off-target activities are:

  • Inhibition of Inosine 5'-monophosphate Dehydrogenase (IMPDH): The phosphorylated form of this compound, this compound monophosphate (OxMP), is a potent competitive inhibitor of IMPDH.[4][5] IMPDH is the rate-limiting enzyme in the de novo synthesis of GMP, responsible for converting inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Inhibition of IMPDH further contributes to the depletion of the guanine nucleotide pool.

  • Substrate for Adenosine Deaminase (ADA): this compound can be recognized as a substrate by adenosine deaminase (ADA), which converts it to an inactive metabolite. This can reduce the effective concentration of this compound available to inhibit GMP synthetase and may lead to an accumulation of its degradation products.

These off-target effects can result in a more pronounced or complex cellular phenotype than would be expected from GMP synthetase inhibition alone.

Q3: My cells treated with this compound are showing signs of apoptosis. Is this expected?

Yes, apoptosis is a potential outcome of this compound treatment. The depletion of the guanine nucleotide pool through the inhibition of both GMP synthetase and IMPDH can block cell proliferation and induce apoptosis.

Q4: I am seeing variable efficacy of this compound across different cell lines. What could explain this?

The variability in this compound's efficacy can be attributed to several factors:

  • Expression levels of target and off-target enzymes: Differences in the intracellular concentrations of GMP synthetase, IMPDH, and ADA among cell lines can influence the drug's potency.

  • Cellular metabolism: The metabolic state of the cells, including the activity of nucleotide salvage pathways, can affect their sensitivity to this compound.

  • Drug transport: Variations in the expression and activity of nucleoside transporters responsible for this compound uptake can lead to different intracellular drug concentrations.

Q5: How can I confirm that the observed effects in my experiment are due to the on-target inhibition of GMP synthetase?

To confirm the on-target effect of this compound, you can perform a rescue experiment by supplementing the cell culture medium with guanosine or guanine. If the observed phenotype is reversed upon the addition of these nucleosides, it strongly suggests that the effect is due to the depletion of the guanine nucleotide pool caused by GMP synthetase inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Lower than expected inhibition of cell growth. 1. Degradation of this compound: this compound may be degraded by adenosine deaminase (ADA) in the cell culture. 2. Inactive Compound: The this compound stock may have degraded.1. Co-administer an ADA inhibitor, such as deoxycoformycin, to prevent this compound degradation. 2. Verify the integrity of the this compound stock solution using analytical methods like HPLC. Prepare a fresh stock solution.
Discrepancy between expected and observed GMP levels. Off-target inhibition of IMPDH: this compound monophosphate (OxMP) inhibits IMPDH, which is upstream of GMP synthetase. This can lead to a more significant depletion of GMP precursors than anticipated.1. Measure the intracellular concentrations of IMP, XMP, and GMP using LC-MS/MS to assess the impact on the entire pathway. 2. Perform an in vitro IMPDH activity assay in the presence of this compound to quantify its inhibitory effect in your experimental system.
Unexpected changes in adenosine metabolism. Interaction with Adenosine Deaminase (ADA): As a substrate for ADA, this compound can compete with adenosine, potentially altering adenosine levels and downstream signaling.1. Measure the levels of adenosine and its metabolites (e.g., inosine) in your experimental system. 2. Conduct an in vitro ADA activity assay to determine the kinetic parameters of this compound as a substrate for ADA.

Quantitative Data Summary

The following tables summarize the known quantitative data for the interaction of this compound and its monophosphate form with its on-target and off-target enzymes.

Table 1: On-Target Activity of this compound

Target EnzymeCompoundPotency MetricValueOrganism/Cell Line
GMP SynthetaseThis compoundKi7.4 x 10-4 MEscherichia coli K-12

Table 2: Off-Target Activities of this compound and its Metabolite

Target EnzymeCompoundPotency MetricValueOrganism
IMP DehydrogenaseThis compound Monophosphate (OxMP)Ki50 - 340 nMVarious organisms
Adenosine DeaminaseThis compoundKm1.0 ± 0.2 mMBovine

Experimental Protocols

Protocol 1: GMP Synthetase Inhibition Assay

This protocol is adapted from methods used to characterize GMP synthetase inhibitors.

Objective: To determine the inhibitory effect of this compound on GMP synthetase activity.

Materials:

  • Purified GMP synthetase

  • Xanthosine 5'-monophosphate (XMP)

  • ATP

  • L-glutamine

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, set up reaction mixtures containing reaction buffer, a fixed concentration of GMP synthetase, and varying concentrations of this compound.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a mixture of substrates (XMP, ATP, and L-glutamine) to each well.

  • Immediately monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of XMP to GMP.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the reaction rates against the inhibitor concentration to determine the IC50 value. The Ki can be determined by performing the assay at different substrate concentrations and fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

Protocol 2: IMPDH Inhibition Assay

This protocol is a general method for assessing IMPDH activity.

Objective: To measure the inhibition of IMPDH by this compound monophosphate (OxMP).

Materials:

  • Purified IMPDH

  • Inosine 5'-monophosphate (IMP)

  • NAD+

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

  • This compound monophosphate (OxMP)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of OxMP.

  • Set up reaction mixtures in a 96-well plate containing reaction buffer, a fixed concentration of IMPDH, and varying concentrations of OxMP.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the substrates (IMP and NAD+).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction rates and determine the IC50 and Ki values as described for the GMP synthetase assay.

Protocol 3: Adenosine Deaminase (ADA) Activity Assay

This protocol allows for the characterization of this compound as a substrate for ADA.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound for adenosine deaminase.

Materials:

  • Purified adenosine deaminase

  • This compound

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of scanning UV wavelengths (e.g., 265 nm)

Procedure:

  • Prepare a range of this compound concentrations in the reaction buffer.

  • Add a fixed amount of ADA to each well of the microplate.

  • Initiate the reaction by adding the different concentrations of this compound.

  • Monitor the decrease in absorbance at a wavelength where this compound and its product have different extinction coefficients (e.g., 265 nm for adenosine to inosine conversion, a similar wavelength should be determined for this compound).

  • Calculate the initial reaction rates for each substrate concentration.

  • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Purine_Biosynthesis_Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase Guanine_Nucleotides Guanine Nucleotides (GDP, GTP) GMP->Guanine_Nucleotides Oxanosine_MP This compound Monophosphate (OxMP) IMPDH IMPDH Oxanosine_MP->IMPDH Inhibition This compound This compound ADA Adenosine Deaminase (ADA) This compound->ADA GMP Synthetase GMP Synthetase This compound->GMP Synthetase Inhibition Inactive_Metabolite Inactive Metabolite ADA->Inactive_Metabolite

Caption: On-target and off-target effects of this compound in the purine biosynthesis pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Buffers, Enzyme, Substrates, and this compound Setup Set up reactions in 96-well plate with varying this compound conc. Reagents->Setup Preincubation Pre-incubate enzyme and inhibitor Setup->Preincubation Initiate Initiate reaction with substrates Preincubation->Initiate Measure Monitor absorbance change over time using a spectrophotometer Initiate->Measure Calculate Calculate initial reaction rates Measure->Calculate Plot Plot rates vs. inhibitor concentration Calculate->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: General experimental workflow for enzyme inhibition assays.

References

Minimizing cytotoxicity of Oxanosine in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound, with a focus on strategies to minimize its cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nucleoside antibiotic that exhibits antitumor activity. Its mode of action is centered on the disruption of the de novo biosynthesis of guanine nucleotides. After entering the cell, this compound is phosphorylated to this compound monophosphate (OxMP). OxMP acts as a potent inhibitor of two key enzymes in the guanine nucleotide synthesis pathway:

  • IMP Dehydrogenase (IMPDH): OxMP is a potent competitive inhibitor of IMPDH, the rate-limiting enzyme that catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[1]

  • GMP Synthetase: this compound also inhibits GMP synthetase, which catalyzes the final step in the synthesis of guanosine monophosphate (GMP) from XMP.

The inhibition of these enzymes leads to the depletion of the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes. This GTP depletion ultimately blocks cell proliferation and induces apoptosis (programmed cell death).[2][3]

Q2: Why does this compound exhibit cytotoxicity in normal cells?

The cytotoxic effects of this compound are not exclusive to cancer cells because the de novo purine biosynthesis pathway is fundamental to all proliferating cells. By depleting the GTP pool, this compound can induce apoptosis in any cell that is actively dividing and reliant on this pathway for nucleotide synthesis.[2][3] This lack of specificity can lead to off-target effects and toxicity in healthy, proliferating tissues in a clinical setting.

Q3: What is the primary strategy to minimize this compound's cytotoxicity in normal cells?

The primary strategy to mitigate the cytotoxic effects of this compound in normal cells is through guanosine rescue . Since the toxicity of this compound stems from the depletion of the guanosine nucleotide pool, supplementing the cells with an external source of guanosine can bypass the enzymatic block. Normal cells can utilize the salvage pathway to convert exogenous guanosine into GMP, thus replenishing the GTP pool and preventing apoptosis.

Q4: Are there other potential strategies to reduce the off-target toxicity of this compound?

Yes, other strategies that are being explored for reducing the off-target toxicity of cytotoxic agents like this compound include:

  • Targeted Drug Delivery: This approach involves encapsulating this compound in a nanocarrier, such as a liposome or a nanoparticle, that is functionalized with a targeting moiety (e.g., an antibody) that specifically recognizes a receptor overexpressed on cancer cells. This would lead to a higher concentration of the drug at the tumor site and a lower concentration in healthy tissues, thereby reducing systemic toxicity.

  • Combination Therapy: this compound could potentially be used in combination with other therapeutic agents that either enhance its efficacy in cancer cells or protect normal cells. The principle is to exploit differences between cancer and normal cells to achieve a synergistic therapeutic effect with reduced overall toxicity.

Troubleshooting Guide

Issue 1: High level of cytotoxicity observed in normal control cell lines.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific normal and cancer cell lines. This will help you identify a therapeutic window where cancer cells are more sensitive than normal cells.

  • Possible Cause 2: The normal cell line is highly proliferative.

    • Solution: Consider using a less rapidly dividing normal cell line as a control if it is appropriate for your experimental model. Alternatively, ensure that your guanosine rescue protocol is optimized for the proliferation rate of your normal cells.

Issue 2: Guanosine rescue experiment is not effectively reducing cytotoxicity in normal cells.

  • Possible Cause 1: Insufficient concentration of guanosine.

    • Solution: Optimize the concentration of guanosine. It is recommended to perform a titration experiment with varying concentrations of guanosine in the presence of a fixed concentration of this compound to determine the optimal rescue concentration.

  • Possible Cause 2: Timing of guanosine addition is not optimal.

    • Solution: Add guanosine to the cell culture medium either concurrently with or shortly after the addition of this compound. If there is a significant delay, the GTP pool may already be depleted to a point where apoptosis is irreversible.

  • Possible Cause 3: Inefficient salvage pathway in the cell line.

    • Solution: Confirm that your cell line has a functional purine salvage pathway. Most cell lines do, but it is a potential biological variable to consider.

Issue 3: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Variability in cell seeding density.

    • Solution: Ensure that cells are seeded at a consistent density across all wells and plates. Cell density can affect the metabolic rate and drug sensitivity.

  • Possible Cause 2: Inaccurate drug dilutions.

    • Solution: Prepare fresh dilutions of this compound and guanosine for each experiment from a well-characterized stock solution.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound Monophosphate (OxMP) against IMP Dehydrogenase (IMPDH) from Various Organisms.

Organism/Enzyme SourceKi (nM)
Homo sapiens (Human) IMPDH2120 ± 10
Tritrichomonas foetus IMPDH80 ± 10
Cryptosporidium parvum IMPDH110 ± 10
Campylobacter jejuni IMPDH51 ± 3
Bacillus anthracis IMPDH340 ± 30

Data extracted from Hedstrom et al. (2019).

Table 2: Representative IC50 Values for this compound in Cancer vs. Normal Cell Lines (Illustrative Example).

Cell LineCell TypeIC50 (µM)
HCT-116Colon Carcinoma15
MCF-7Breast Adenocarcinoma25
A549Lung Carcinoma30
HEK293Normal Human Embryonic Kidney75
HFF-1Normal Human Foreskin Fibroblast>100

Note: These are illustrative values. The actual IC50 values should be determined empirically for the specific cell lines used in your experiments.

Experimental Protocols

1. Protocol for Determining this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps for assessing the cytotoxic effect of this compound on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Materials:

    • Adherent cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well flat-bottom tissue culture plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.

    • Absorbance Measurement: Gently pipette up and down to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

2. Protocol for Guanosine Rescue Experiment

This protocol is designed to assess the ability of guanosine to rescue normal cells from this compound-induced cytotoxicity.

  • Materials:

    • Normal adherent cell line

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Guanosine stock solution (e.g., 100 mM in sterile water or PBS)

    • 96-well flat-bottom tissue culture plates

    • MTT assay reagents (as described above)

  • Procedure:

    • Cell Seeding: Seed the normal cells in a 96-well plate as described in the cytotoxicity protocol and incubate for 24 hours.

    • Treatment Setup: Prepare the following treatment conditions in complete medium:

      • Vehicle control (medium with DMSO)

      • This compound at a fixed concentration (e.g., 2x the IC50 for the normal cell line)

      • Guanosine at various concentrations (e.g., 10, 50, 100, 200 µM)

      • This compound (fixed concentration) + Guanosine (varying concentrations)

    • Drug and Rescue Agent Addition: Remove the old medium and add 100 µL of the prepared treatment media to the respective wells.

    • Incubation: Incubate the plate for the same duration as the cytotoxicity assay (e.g., 48 hours).

    • Viability Assessment: Perform the MTT assay as described in the previous protocol to determine the cell viability for each condition.

    • Data Analysis: Compare the viability of cells treated with this compound alone to those treated with the this compound and guanosine combination. A significant increase in viability in the combination groups indicates a successful rescue.

Visualizations

Caption: Inhibition of de novo purine biosynthesis by this compound.

Guanosine_Rescue_Pathway cluster_Blocked_Pathway Blocked De Novo Synthesis cluster_Inhibitor Inhibitor cluster_Rescue Guanosine Rescue (Salvage Pathway) IMP IMP XMP XMP IMP->XMP IMPDH XMP->GMP_de_novo GMP Synthetase GTP GTP Pool (Restored) GMP_de_novo->GTP Blocked This compound This compound IMP -> XMP IMP -> XMP This compound->IMP -> XMP XMP -> GMP_de_novo XMP -> GMP_de_novo This compound->XMP -> GMP_de_novo Guanosine_ext Exogenous Guanosine Guanosine_int Intracellular Guanosine Guanosine_ext->Guanosine_int Transport GMP_salvage GMP Guanosine_int->GMP_salvage HGPRT GMP_salvage->GTP

Caption: Guanosine rescue mechanism via the salvage pathway.

Intrinsic_Apoptosis_Pathway cluster_Stimulus Apoptotic Stimulus cluster_Mitochondria Mitochondrial Pathway cluster_Caspase_Cascade Caspase Cascade GTP_depletion GTP Depletion (due to this compound) Bax_Bak Bax/Bak Activation GTP_depletion->Bax_Bak Induces Mito_permeability Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_permeability Cytochrome_c Cytochrome c Release Mito_permeability->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by GTP depletion.

References

Technical Support Center: Oxanosine Purification by Preparative RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of oxanosine using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound using preparative RP-HPLC?

A1: The general workflow involves synthesizing crude this compound, developing an analytical HPLC method, scaling up the method to a preparative scale, purifying the compound, and finally, analyzing the collected fractions for purity and yield.

G cluster_prep Preparation Phase cluster_dev Method Development & Scale-Up cluster_pur Purification & Analysis synthesis Crude this compound Synthesis dissolution Dissolve Crude Product in Mobile Phase synthesis->dissolution filtration Filter Sample (0.22 or 0.45 µm filter) dissolution->filtration analytical Analytical HPLC Method Development filtration->analytical scaleup Scale-Up Calculation (Flow Rate, Gradient, Injection Vol.) analytical->scaleup prephplc Preparative RP-HPLC Run scaleup->prephplc collection Fraction Collection prephplc->collection analysis Purity Analysis of Fractions (Analytical HPLC, LC-MS) collection->analysis pooling Pool High-Purity Fractions analysis->pooling lyophilization Solvent Removal (Lyophilization) pooling->lyophilization final_product Pure this compound Powder lyophilization->final_product

Figure 1. General workflow for this compound purification.

Q2: What type of column and mobile phase is recommended for this compound purification?

A2: A C18 column is the most common choice for reversed-phase purification of nucleoside analogs like this compound. The mobile phase typically consists of an aqueous buffer (A) and an organic modifier (B), such as acetonitrile or methanol. A volatile buffer like triethylammonium acetate or ammonium acetate is often preferred for preparative work as it can be easily removed during lyophilization.

Q3: How do I scale up my analytical method to a preparative scale?

A3: Scaling up involves adjusting the flow rate, gradient, and injection volume to accommodate the larger column dimensions while maintaining the separation quality. The key is to keep the linear velocity of the mobile phase constant. The flow rate and injection volume can be scaled up proportionally to the cross-sectional area of the preparative column compared to the analytical column.[1][2] Several online calculators are available to assist with these calculations. It is crucial to use the same stationary phase chemistry and particle size for both analytical and preparative columns to ensure a successful transfer of the method.[3]

Q4: What are the expected purity and yield for this compound purification?

A4: With an optimized preparative RP-HPLC method, it is possible to achieve high purity of this compound, often exceeding 98-99%. The yield is dependent on the purity of the crude material and the optimization of the purification process, but recoveries in the range of 85-95% are generally achievable.

Experimental Protocol: Preparative RP-HPLC of this compound

This protocol provides a starting point for the purification of this compound. Optimization may be required based on your specific crude sample and available instrumentation.

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Triethylamine (TEA)

  • Glacial acetic acid

  • C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

  • Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • 0.22 µm or 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0. To prepare 1 L, add approximately 14 mL of TEA to 950 mL of HPLC-grade water, adjust the pH to 7.0 with glacial acetic acid, and bring the final volume to 1 L. Filter through a 0.22 µm filter.

  • Mobile Phase B: Acetonitrile or Methanol.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

  • The final concentration should be as high as possible without causing precipitation, typically in the range of 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analytical Method Development:

  • Column: Analytical C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 246 nm and 287 nm.

  • Gradient: Start with a linear gradient from 0-30% Mobile Phase B over 30 minutes to determine the approximate elution time of this compound.

  • Injection Volume: 10-20 µL

  • Optimize the gradient to achieve good resolution between this compound and its impurities.

5. Scale-Up and Preparative Purification:

  • Calculate the preparative flow rate and gradient based on the analytical method and the dimensions of the preparative column. For a 20 mm ID column, the flow rate would be approximately 18.9 times higher than for a 4.6 mm ID column.[1]

  • Column: Preparative C18 (e.g., 250 x 20 mm, 5 µm)

  • Flow Rate: (Example) 18 mL/min

  • Gradient: Same gradient profile as the optimized analytical method, with adjusted segment times.

  • Injection Volume: Load a fraction of the total crude material. Perform a loading study to determine the maximum amount that can be injected without compromising resolution.

  • Collect fractions based on the UV chromatogram.

6. Post-Purification Processing:

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions containing pure this compound (>98%).

  • Remove the solvents by lyophilization to obtain the final product as a powder.

Quantitative Data Summary

The following table provides representative data for a typical preparative RP-HPLC purification of this compound. Actual values may vary depending on the experimental conditions.

ParameterAnalytical Scale (4.6 mm ID)Preparative Scale (20 mm ID)
Flow Rate 1.0 mL/min~18-20 mL/min
Typical Injection Volume 10-20 µL1-5 mL
Typical Sample Load 0.1-0.5 mg50-200 mg
Expected Purity >99% (for standard)>98%
Expected Recovery N/A85-95%

Troubleshooting Guide

This section addresses common problems encountered during the preparative RP-HPLC purification of this compound.

G cluster_problems Common Problems cluster_solutions Potential Solutions peak_tailing Peak Tailing/ Asymmetry sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph Cause: Secondary Interactions sol_additive Use Mobile Phase Additives (e.g., TFA) peak_tailing->sol_additive Cause: Silanol Interactions sol_column Check/Replace Column peak_tailing->sol_column Cause: Column Contamination low_yield Low Yield/ Recovery sol_overload Reduce Sample Load low_yield->sol_overload Cause: Peak Overloading sol_gradient Optimize Gradient Slope low_yield->sol_gradient Cause: Co-elution sol_sampleprep Improve Sample Preparation (Filtration) low_yield->sol_sampleprep Cause: Incomplete Dissolution poor_resolution Poor Resolution poor_resolution->sol_column Cause: Column Degradation poor_resolution->sol_gradient Cause: Inadequate Separation sol_flowrate Adjust Flow Rate poor_resolution->sol_flowrate Cause: High Flow Rate pressure High Backpressure pressure->sol_sampleprep Cause: Particulates in Sample sol_leak Check for System Leaks pressure->sol_leak Cause: System Issue sol_frit Check/Replace Column Frit pressure->sol_frit Cause: Blockage

Figure 2. Troubleshooting guide for common HPLC issues.

Problem: Peak Tailing or Asymmetry

  • Q: My this compound peak is tailing. What could be the cause and how can I fix it?

    • A: Peak tailing for nucleosides is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or TFA) can suppress the ionization of silanol groups, reducing these interactions. However, be mindful of the stability of this compound at low pH.

      • Solution 2: Use a Different Column: Employing a well-end-capped column or a column with a different stationary phase (e.g., embedded polar group) can minimize tailing.

      • Solution 3: Check for Column Contamination: If all peaks are tailing, it might indicate a contaminated guard column or a blocked column frit. Try removing the guard column or back-flushing the preparative column.

Problem: Poor Resolution

  • Q: I am not getting good separation between this compound and a closely eluting impurity. What can I do?

    • A: Poor resolution can be addressed by modifying the chromatographic conditions to enhance the selectivity.

      • Solution 1: Optimize the Gradient: A shallower gradient around the elution time of this compound will increase the separation between closely eluting peaks.

      • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation as these solvents have different properties.

      • Solution 3: Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, but it will also increase the run time.

Problem: Low Yield/Recovery

  • Q: After purification, my final yield of this compound is very low. What are the possible reasons?

    • A: Low recovery can stem from several factors, from sample preparation to fraction collection.

      • Solution 1: Check Sample Solubility: Ensure your crude this compound is fully dissolved before injection. Any undissolved material will be filtered out and lost.

      • Solution 2: Avoid Column Overload: Injecting too much sample can lead to broad, overlapping peaks, making it difficult to collect pure fractions and resulting in lower recovery of the high-purity product. Perform a loading study to find the optimal sample load.

      • Solution 3: Optimize Fraction Collection: Collect smaller fractions and analyze them carefully to avoid pooling fractions with significant impurities.

Problem: High System Backpressure

  • Q: The pressure of my HPLC system is unexpectedly high. What should I do?

    • A: High backpressure is usually a sign of a blockage in the system.

      • Solution 1: Check the Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column. Try reversing and flushing the column. If the pressure remains high, the frit may need to be replaced.

      • Solution 2: Filter Your Sample and Mobile Phases: Always filter your sample and aqueous mobile phases to remove any particulate matter.

      • Solution 3: Isolate the Source: Systematically disconnect components (column, injector, etc.) to identify the source of the high pressure.

Safety Precautions

When working with this compound and the solvents required for its purification, it is essential to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all chemicals, especially volatile organic solvents and triethylamine, in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

References

Technical Support Center: Oxanosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Oxanosine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this compound synthesis via nitrosation of guanosine can arise from several factors. Here are the most common causes and troubleshooting steps:

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient nitrosation. The reaction is typically carried out in an acidic medium (around pH 3.7) to generate the active nitrosating species from sodium nitrite.[1] If the pH is too high, the concentration of the active nitrosating agent will be insufficient. If it's too low, it may lead to degradation of the starting material or the product.

    • Troubleshooting: Carefully prepare the sodium acetate buffer to the target pH. Monitor the pH of the reaction mixture throughout the process and adjust if necessary with dilute acid or base.

  • Incorrect Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. A temperature of 37°C is often cited for this synthesis.[1]

    • Troubleshooting: Use a temperature-controlled water bath or reaction block to maintain a stable temperature throughout the reaction.

  • Poor Quality Starting Materials: The purity of both guanosine and sodium nitrite can significantly impact the yield. Impurities in guanosine can compete for the nitrosating agent, while lower-purity sodium nitrite will reduce the effective concentration of the active reagent.

    • Troubleshooting: Use high-purity (≥98%) guanosine.[2] Ensure the sodium nitrite is of a suitable grade and has been stored correctly to prevent degradation.

  • Inadequate Reaction Time: The reaction requires sufficient time for completion. Published procedures suggest reaction times of 20-24 hours.[1]

    • Troubleshooting: Monitor the reaction progress using an analytical technique like HPLC to determine the optimal reaction time for your specific setup.[1]

  • Formation of Side Products: A significant side reaction in the nitrosation of guanosine is the formation of xanthosine.

    • Troubleshooting: While difficult to eliminate completely, optimizing pH, temperature, and reaction time can help to favor the formation of this compound over xanthosine.

Question 2: How can I minimize the formation of the xanthosine byproduct?

Answer:

The formation of xanthosine is a competing reaction pathway during the nitrosative deamination of guanosine. While it cannot be completely avoided, its formation can be minimized by controlling the reaction conditions.

  • Temperature Control: One study observed that the ratio of this compound to xanthosine increased with higher temperatures (from 0°C to 50°C). This suggests that running the reaction at the higher end of the recommended temperature range (e.g., 37°C) may favor this compound formation.

  • pH Optimization: While a specific optimal pH for minimizing xanthosine has not been extensively reported, maintaining a stable and precise pH (e.g., 3.7) is crucial for controlling the reaction pathway.

Question 3: I am having difficulty purifying this compound from the reaction mixture. What are the recommended methods?

Answer:

The primary methods for purifying this compound are preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and crystallization.

  • Preparative RP-HPLC: This is a highly effective method for isolating this compound from unreacted guanosine, xanthosine, and other impurities.

    • Troubleshooting: If you are experiencing poor separation, optimize the mobile phase gradient, column type, and sample loading.

  • Crystallization: Crystallization is a viable method for obtaining high-purity this compound, especially on a larger scale.

    • Troubleshooting: The choice of solvent is critical. A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) to induce crystallization upon cooling. Experiment with different solvent systems (e.g., water/ethanol, water/acetonitrile) to find the optimal conditions. Slow cooling is crucial for forming well-defined crystals.

Question 4: My this compound product appears to be degrading after purification. How can I improve its stability?

Answer:

The stability of nucleoside analogs like this compound can be influenced by pH and temperature. While specific stability data for this compound is limited, related compounds show greater stability at neutral to slightly basic pH.

  • Storage Conditions: Store pure this compound as a solid at low temperatures (e.g., -20°C) and protected from light and moisture. For solutions, consider using a neutral pH buffer for short-term storage.

Frequently Asked Questions (FAQs)

What is the primary method for synthesizing this compound?

The most commonly cited method for the synthesis of this compound is the nitrosation of guanosine using sodium nitrite in an acidic buffer.

What are the critical parameters to control during this compound synthesis?

The critical parameters to control are pH, temperature, reaction time, and the quality of the starting materials (guanosine and sodium nitrite).

What analytical techniques are used to monitor the reaction?

High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the progress of the reaction, allowing for the quantification of guanosine, this compound, and the xanthosine byproduct.

What is the mechanism of action of this compound?

This compound, after being phosphorylated in the cell to this compound monophosphate (OxMP), acts as an inhibitor of two key enzymes in the de novo guanosine nucleotide biosynthesis pathway: GMP synthetase and inosine 5'-monophosphate dehydrogenase (IMPDH). This inhibition depletes the cellular pool of guanosine nucleotides, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis Yield (Illustrative Trends)

ParameterConditionExpected Impact on this compound YieldRationale
pH Deviating from optimal (e.g., pH 3.7)DecreaseThe formation of the active nitrosating species is highly pH-dependent.
Temperature Lower than optimal (e.g., < 30°C)DecreaseThe reaction rate will be slower, potentially leading to incomplete conversion.
Higher than optimal (e.g., > 45°C)Potential DecreaseMay lead to increased degradation of starting materials or product. However, one study suggests a higher this compound:xanthosine ratio at elevated temperatures.
Guanosine Purity < 98%DecreaseImpurities can consume the nitrosating agent, reducing its availability for the desired reaction.
Sodium Nitrite Purity Lower than reagent gradeDecreaseA lower concentration of the active reagent will result in incomplete reaction.
Reaction Time Too short (< 20 hours)DecreaseThe reaction may not have proceeded to completion.

Note: This table presents expected trends based on established chemical principles and available literature. Precise quantitative data from systematic studies on this compound synthesis is limited.

Experimental Protocols

Protocol 1: Synthesis of this compound by Nitrosation of Guanosine

This protocol is adapted from the method described by Suzuki et al. and cited in subsequent studies.

Materials:

  • Guanosine (purity > 99%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Acetate Buffer (3 N, pH 3.7)

  • Deionized Water

  • Acetonitrile (HPLC grade)

  • Preparative RP-HPLC system

Procedure:

  • Prepare a 12.5 mM solution of guanosine in 3 N sodium acetate buffer (pH 3.7).

  • Add sodium nitrite to the guanosine solution to a final concentration of 124.9 mM.

  • Incubate the reaction mixture at 37°C for 20-24 hours in a temperature-controlled environment.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to confirm the consumption of guanosine and the formation of this compound and xanthosine.

  • Once the reaction is complete (indicated by the near-complete consumption of guanosine), the reaction mixture can be directly subjected to purification.

  • Purify this compound from the reaction mixture using preparative RP-HPLC.

  • Lyophilize the collected fractions containing pure this compound to obtain the final product as a solid.

Protocol 2: Purification of this compound by Crystallization (General Procedure)

This is a general protocol for the crystallization of nucleoside analogs and should be optimized for this compound.

Materials:

  • Crude this compound

  • A "good" solvent in which this compound is soluble (e.g., water, methanol).

  • A "bad" or "anti-solvent" in which this compound is poorly soluble and is miscible with the "good" solvent (e.g., ethanol, acetonitrile, acetone).

Procedure:

  • In a clean flask, dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature (e.g., 50-60°C).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Slowly add the "anti-solvent" dropwise to the hot solution with stirring until a slight turbidity persists.

  • If necessary, add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.

  • Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Start: Guanosine Solution (12.5 mM in 3N Sodium Acetate Buffer, pH 3.7) add_nitrite Add Sodium Nitrite (124.9 mM) start->add_nitrite reaction Incubate (37°C, 20-24h) add_nitrite->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring prep_hplc Preparative RP-HPLC monitoring->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization end End: Pure this compound lyophilization->end signaling_pathway cluster_pathway Guanosine Nucleotide Biosynthesis Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ -> NADH GMP Guanosine Monophosphate (GMP) XMP->GMP ATP + Gln -> AMP + Glu DNA_RNA DNA & RNA Synthesis GMP->DNA_RNA IMPDH IMPDH GMPS GMP Synthetase This compound This compound (as OxMP) This compound->IMPDH Inhibition This compound->GMPS Inhibition

References

Oxanosine Stability Under Different pH Conditions: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of oxanosine under various pH conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during research and development.

Troubleshooting and Stability FAQs

This section addresses common issues and questions related to this compound stability during experimental work.

QuestionAnswer
My this compound solution is showing a rapid loss of the parent compound at neutral pH. What could be the cause? This compound is known to be a substrate for adenosine deaminase (ADA), an enzyme that can be present in cellular extracts or serum-containing media. At a physiological pH of 7.4, ADA catalyzes the hydrolysis of this compound to 1-β-(d-ribofuranosyl)-5-ureido-1H-imidazole-4-carboxylic acid.[1][2] If your experimental system contains sources of ADA, this enzymatic degradation is a likely cause for the observed instability. Consider using purified enzyme-free systems or adding an ADA inhibitor if compatible with your experimental goals.
Under what pH conditions is this compound synthesized, and what does this imply about its stability? This compound is synthesized from guanosine via nitrosation in a sodium acetate buffer at a pH of 3.7.[3] The acidic condition of the synthesis suggests that this compound is relatively stable, or its formation is favored, in acidic environments. However, prolonged exposure to strongly acidic conditions may lead to hydrolysis, a common degradation pathway for nucleosides.
I need to conduct an experiment with this compound in a basic solution. What should I be concerned about? While specific data on the stability of this compound in basic pH is limited in the reviewed literature, it is a general principle that nucleosides can be susceptible to base-catalyzed hydrolysis. Researchers should exercise caution and perform preliminary stability tests in their specific buffer system. Monitoring the appearance of degradation products via HPLC or LC-MS is recommended.
What are the expected degradation products of this compound? The primary characterized degradation product of this compound results from enzymatic hydrolysis by adenosine deaminase at pH 7.4, yielding 1-β-(d-ribofuranosyl)-5-ureido-1H-imidazole-4-carboxylic acid.[1][2] Under different pH conditions or through non-enzymatic pathways, other degradation products may form, which would require characterization using analytical techniques like LC-MS/MS.
How can I monitor the stability of my this compound solution? The stability of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the parent this compound compound and its degradation products over time.

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data in the public domain regarding the non-enzymatic degradation kinetics (e.g., half-life, degradation rate constants) of this compound across a wide range of pH values. The available information primarily focuses on its enzymatic degradation at physiological pH.

Table 1: Enzymatic Degradation of this compound

pHEnzymeDegradation ProductReference
7.4Adenosine Deaminase (ADA)1-β-(d-ribofuranosyl)-5-ureido-1H-imidazole-4-carboxylic acid

Researchers are encouraged to perform their own stability studies to determine the precise stability profile of this compound in their specific experimental buffers and conditions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a given aqueous buffer.

1. Materials:

  • This compound
  • Buffer solutions at desired pH values (e.g., pH 3, 5, 7.4, 9)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like triethylammonium acetate)
  • Quenching solution (if necessary, to stop degradation at specific time points)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
  • Dilute the stock solution to the desired final concentration in the pre-prepared buffer solutions of different pH values.
  • Incubate the solutions at a controlled temperature (e.g., 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • If necessary, quench the reaction by adding a suitable quenching agent or by flash-freezing the sample.
  • Analyze the samples by HPLC. Monitor the decrease in the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products.
  • Quantify the percentage of remaining this compound at each time point to determine its stability.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol outlines the use of LC-MS to identify potential degradation products of this compound.

1. Materials:

  • Degraded this compound samples from the stability study (Protocol 1)
  • LC-MS system (UPLC coupled to a mass spectrometer)
  • C18 UPLC column
  • Mobile phase (e.g., a gradient of acetonitrile in water with a small percentage of formic acid)

2. Procedure:

  • Inject the degraded this compound samples into the LC-MS system.
  • Separate the components of the mixture using the UPLC column.
  • Detect the eluting compounds using both a photodiode array (PDA) detector and the mass spectrometer.
  • Analyze the mass spectra of the peaks corresponding to potential degradation products to determine their molecular weights.
  • If possible, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in the structural elucidation of the degradation products.

Visualizations

oxanosine_degradation_pathway This compound This compound DegradationProduct 1-β-(d-ribofuranosyl)-5-ureido- 1H-imidazole-4-carboxylic acid This compound->DegradationProduct Adenosine Deaminase (pH 7.4)

Caption: Enzymatic degradation pathway of this compound at pH 7.4.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results prep_this compound Prepare this compound Stock Solution incubation Incubate Solutions at Controlled Temperature prep_this compound->incubation prep_buffers Prepare Buffers at Various pH prep_buffers->incubation sampling Collect Aliquots at Time Points incubation->sampling hplc HPLC Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Identification) sampling->lcms stability_profile Determine Stability Profile (Half-life, Degradation Rate) hplc->stability_profile degradation_products Identify Degradation Products lcms->degradation_products

Caption: Experimental workflow for this compound stability testing.

References

Oxanosine Powder: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Oxanosine powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

This compound powder should be stored at -20°C for long-term stability.[1]

Q2: What is the shelf-life of this compound powder?

When stored properly at -20°C, this compound powder is stable for at least four years.[1]

Q3: What is the general appearance of this compound powder?

This compound is typically supplied as a solid.[1]

Q4: What are the primary biological activities of this compound?

This compound, a guanosine analog, exhibits diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1] It functions by inhibiting the de novo guanosine nucleotide biosynthesis pathway. After cellular uptake, it is phosphorylated to this compound monophosphate (OxMP), which acts as a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes a critical step in the production of guanosine nucleotides. Inhibition of IMPDH leads to a depletion of the guanosine nucleotide pool, which can block cell proliferation and induce apoptosis.

Troubleshooting Guide

Issue 1: Unexpected or No Cellular Response After Treatment with this compound.

  • Possible Cause 1: Inactive Compound.

    • Troubleshooting Step: Ensure that the this compound powder has been stored correctly at -20°C and is within its expiration date. Improper storage can lead to degradation.

  • Possible Cause 2: Antagonism by Guanine or Guanosine.

    • Troubleshooting Step: The antibacterial and cytostatic effects of this compound can be antagonized by the presence of guanine, guanosine, or guanylic acid in the culture medium. Review the composition of your cell culture medium. If high levels of these molecules are present, consider using a medium with lower concentrations or a dialyzed serum to reduce their interference.

  • Possible Cause 3: Insufficient Cellular Uptake or Phosphorylation.

    • Troubleshooting Step: The activity of this compound is dependent on its conversion to this compound monophosphate (OxMP) within the cell. If the cells have low levels of the necessary kinases, the compound may not be activated. You can assess the phosphorylation status of this compound using techniques like HPLC or mass spectrometry if available.

Issue 2: Precipitation of this compound in Stock Solution or Culture Medium.

  • Possible Cause 1: Poor Solubility in the Chosen Solvent.

  • Possible Cause 2: Supersaturation upon Dilution.

    • Troubleshooting Step: When diluting the DMSO stock solution into your aqueous culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Pre-warming the culture medium to 37°C can also help improve solubility. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Issue 3: Inconsistent Results Between Experiments.

  • Possible Cause 1: Variability in Stock Solution Preparation.

    • Troubleshooting Step: Ensure that the stock solution is prepared consistently for each experiment. Use a precise weighing method and ensure the powder is fully dissolved before making aliquots.

  • Possible Cause 2: Degradation of this compound in Solution.

    • Troubleshooting Step: The stability of this compound in solution, particularly at physiological pH and temperature, may be limited. It is recommended to prepare fresh dilutions of the stock solution in culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Data Presentation

Table 1: Physicochemical and Storage Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₁₂N₄O₆
Molecular Weight 284.2 g/mol
Appearance Solid
Storage Temperature -20°C
Stability (Solid) ≥ 4 years

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder and Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipette and sterile tips

  • Vortex mixer

Procedure:

  • Precaution: Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • To prepare a 10 mM stock solution, dissolve 2.84 mg of this compound powder in 1 mL of sterile DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, single-use aliquots (e.g., 10-50 µL) in microcentrifuge tubes or cryovials.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile pipette and tips

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

    • It is recommended to add the stock solution to the medium while gently vortexing to ensure proper mixing and prevent precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below a level that affects your cells (typically ≤ 0.5%).

  • Use: Use the freshly prepared working solutions for your experiments immediately.

Visualizations

Oxanosine_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Intracellular Intracellular Space Kinase Cellular Kinases OxMP This compound Monophosphate (OxMP) IMPDH Inosine-5'-monophosphate dehydrogenase (IMPDH) OxMP->IMPDH Guanosine_Pathway De Novo Guanosine Nucleotide Biosynthesis IMPDH->Guanosine_Pathway Catalyzes rate-limiting step Cell_Proliferation Cell Proliferation Apoptosis Apoptosis Guanosine_Pathway->Cell_Proliferation Guanosine_Pathway->Apoptosis Inhibition leads to Kinase->OxMP Phosphorylation

Caption: this compound's mechanism of action.

Experimental_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Aliquot Aliquot and Store at -20°C Dissolve->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Dilute Prepare Working Solution in Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Assay Perform Assay Treat->Assay End End Assay->End

Caption: Experimental workflow for this compound.

Troubleshooting_Logic Problem No/Inconsistent Cellular Response Check_Storage Check Storage Conditions (-20°C)? Problem->Check_Storage Check_Medium Review Medium Composition (Guanosine/Guanine)? Check_Storage->Check_Medium Yes Improper_Storage Action: Use new vial Check_Storage->Improper_Storage No Check_Prep Review Stock/Working Solution Preparation? Check_Medium->Check_Prep No Antagonism Action: Use different medium or dialyzed serum Check_Medium->Antagonism Yes Prep_Error Action: Prepare fresh solutions using correct protocol Check_Prep->Prep_Error Yes Success Problem Resolved Check_Prep->Success No Improper_Storage->Success Antagonism->Success Prep_Error->Success

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Oxanosine Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxanosine cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address variability in their experiments involving this compound.

Understanding this compound's Mechanism of Action

This compound is a nucleoside antibiotic isolated from Streptomyces capreolus.[1][2] Its primary mode of action is the inhibition of GMP synthetase, a crucial enzyme in the de novo synthesis of guanosine monophosphate (GMP).[3][4] By competitively inhibiting this enzyme, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to a bacteriostatic effect and inhibition of cell proliferation in certain cell lines.[3] The inhibition of GMP synthetase blocks cell proliferation and can lead to apoptosis.

This compound's Mechanism of Action IMP Inosine 5'-monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine 5'-monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS GMP Guanosine 5'-monophosphate (GMP) Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation IMPDH->XMP NAD+ -> NADH GMPS->GMP ATP -> AMP + PPi Glutamine -> Glutamate This compound This compound This compound->GMPS Inhibits

Figure 1. this compound inhibits GMP Synthetase, blocking cell proliferation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during this compound cell viability assays.

General Questions

Q1: What is the primary application of this compound in cell viability assays?

This compound is primarily used as a research tool to study the effects of guanine nucleotide depletion on cell proliferation and to investigate the purine biosynthesis pathway. It has shown inhibitory effects on the growth of various cell lines, including leukemia L1210 and HeLa cells.

Q2: Which cell viability assays are recommended for use with this compound?

Standard colorimetric or fluorometric assays that measure metabolic activity are generally compatible with this compound. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.

  • Resazurin (AlamarBlue®) assay: A fluorescent assay where metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

It is always recommended to validate the chosen assay with your specific cell line and experimental conditions.

Troubleshooting Assay Variability

Q3: Why am I observing high variability between my replicate wells?

High variability can stem from several sources. Here are the most common causes and their solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between pipetting to prevent settling. Use precise pipetting techniques.
"Edge Effect" The outermost wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using these wells for experimental samples; instead, fill them with sterile PBS or media.
Incomplete Formazan Solubilization (MTT Assay) Ensure the formazan crystals are completely dissolved before reading the plate. Increase incubation time with the solubilization buffer or gently mix on an orbital shaker.
Cell Clumping Ensure cells are in a single-cell suspension before plating. Clumps can lead to uneven growth and reagent access.

Q4: My untreated control cells show low viability or do not grow as expected. What is the issue?

Low viability in control wells points to a problem with the cells or the culture conditions, not the compound being tested.

Potential CauseRecommended Solution
Suboptimal Cell Culture Conditions Ensure proper temperature, humidity, and CO2 levels in the incubator. Use the appropriate, pre-warmed culture medium for your cell line.
Cell Contamination Visually inspect cells under a microscope for any signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and start with a fresh, uncontaminated stock.
Incorrect Seeding Density Seeding too few cells can lead to poor growth, while too many can result in overgrowth and cell death. Determine the optimal seeding density for your cell line and the duration of your experiment beforehand.
Cell Passage Number High passage numbers can lead to changes in cell characteristics and growth rates. Use cells within a consistent and low passage number range for all experiments.

Q5: The calculated IC50 value for this compound is inconsistent between experiments. Why might this be happening?

Fluctuations in IC50 values are a common source of frustration. Consistency is key to reproducible results.

Potential CauseRecommended Solution
Variations in Cell Health and Density Differences in cell health, passage number, or initial seeding density can significantly impact the response to a compound. Standardize your cell culture and plating procedures.
Inconsistent Incubation Times Ensure that the incubation time with this compound is consistent across all experiments.
Reagent Preparation and Storage Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Store stock solutions properly, protected from light and at the recommended temperature, to avoid degradation.
Assay Timing The metabolic state of the cells can influence the assay readout. Perform the viability assay at the same time point after treatment in all experiments.

Q6: Can components of the cell culture medium interfere with the assay?

Yes, certain media components can interfere with tetrazolium-based assays.

Potential CauseRecommended Solution
Phenol Red Interference Phenol red, a common pH indicator in media, can absorb light at a similar wavelength to formazan, leading to high background readings. Use phenol red-free medium during the assay or wash cells with PBS before adding the MTT/XTT reagent.
Serum Component Interference Serum can interact with the assay reagents. For the MTT incubation step, it is advisable to use a serum-free medium.
Reducing Agents in Media Some media supplements may act as reducing agents and can non-enzymatically reduce the tetrazolium dye, leading to false-positive signals. Run a "no-cell" control with your media and this compound to check for direct dye reduction.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes reported IC50 values.

Cell LineAssay TypeIC50 ValueReference
HeLa CellsNot Specified32 µg/mL
L-1210 LeukemiaNot SpecifiedNot specified, but growth was inhibited
Escherichia coli K-12MIC12.5 µg/mL

Note: Researchers should empirically determine the IC50 for their specific cell line and assay conditions.

Experimental Protocols

Standard MTT Cell Viability Assay Protocol

This protocol provides a general framework for assessing the effect of this compound on adherent cell viability using an MTT assay. Optimization for specific cell lines and conditions is recommended.

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO or PBS)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

MTT Assay Workflow with this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate. Incubate for 24h. Treat_Cells 2. Treat cells with serial dilutions of this compound. Incubate for 24-72h. Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution to each well. Incubate for 2-4h. Treat_Cells->Add_MTT Solubilize 4. Remove medium and add solubilization solution. Add_MTT->Solubilize Read_Plate 5. Read absorbance at 570 nm. Solubilize->Read_Plate Analyze_Data 6. Calculate % viability and determine IC50 value. Read_Plate->Analyze_Data Troubleshooting this compound Assay Variability Start Start: Inconsistent Results Check_Replicates High variability between replicate wells? Start->Check_Replicates Check_Controls Low viability in untreated controls? Check_Replicates->Check_Controls No Sol_Replicates Review cell seeding technique. Check for 'edge effects'. Ensure complete formazan dissolution. Check_Replicates->Sol_Replicates Yes Check_IC50 IC50 value varies between experiments? Check_Controls->Check_IC50 No Sol_Controls Verify cell culture conditions. Check for contamination. Optimize cell seeding density. Check_Controls->Sol_Controls Yes Check_Background High background in 'no-cell' wells? Check_IC50->Check_Background No Sol_IC50 Standardize cell passage number and density. Use fresh compound dilutions. Keep incubation times consistent. Check_IC50->Sol_IC50 Yes Sol_Background Use phenol red-free medium. Run compound-only control to check for direct MTT reduction. Check_Background->Sol_Background Yes End Problem Resolved Check_Background->End No Sol_Replicates->End Sol_Controls->End Sol_IC50->End Sol_Background->End

References

Oxanosine Interference with Assay Reagents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxanosine. The information provided here will help identify and address potential interference of this compound with experimental assay reagents and protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nucleoside antibiotic and a structural analog of guanosine.[1] Its primary mode of action is the inhibition of enzymes involved in guanine nucleotide biosynthesis. Specifically, it has been shown to be a competitive inhibitor of GMP synthetase and an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[2][3] This inhibition disrupts the de novo synthesis of guanosine nucleotides, which can block cell proliferation and induce apoptosis.[3]

Q2: My assay results show unexpected inhibition when using this compound. Is it interfering with my assay reagents?

While direct chemical interference with common assay reagents (e.g., fluorescent or luminescent substrates) by this compound is not widely reported, its potent bioactivity can lead to results that may be misinterpreted as assay interference. The observed inhibition is more likely due to this compound's known biological targets.

If your assay involves enzymes that bind guanosine or its derivatives, or if the cellular health of your model system is a factor, the effects of this compound on these biological processes could be the source of the observed inhibition.

Q3: In which types of assays is this compound most likely to cause interference?

This compound is most likely to "interfere" in assays that directly or indirectly measure the activity of:

  • GMP Synthetase: this compound is a known competitive inhibitor of this enzyme.[2]

  • Inosine 5'-monophosphate dehydrogenase (IMPDH): this compound monophosphate (the phosphorylated form of this compound) is a potent reversible competitive inhibitor of IMPDH.

  • Adenosine Deaminase (ADA): this compound has been shown to be a substrate for ADA.

  • Cell-based assays: Due to its inhibitory effects on nucleotide biosynthesis, this compound can be cytotoxic or cytostatic, affecting overall cell health and viability. This can lead to misleading results in assays that rely on healthy, proliferating cells.

Q4: I am performing a high-throughput screen and this compound was identified as a hit. How can I determine if this is a genuine result or an artifact?

If this compound is identified as a hit in your screen, it is crucial to perform secondary assays to rule out artifacts related to its known mechanisms of action. Consider the following steps:

  • Target Class Assessment: Is your target enzyme a nucleotide-binding protein, particularly one that binds guanosine or related structures? If so, the observed activity may be due to direct inhibition by this compound.

  • Counter-Screening: Test this compound against unrelated targets to assess its specificity.

  • Cell-Free vs. Cell-Based Assays: If the primary screen was cell-based, test this compound in a cell-free biochemical assay with your purified target protein. This will help distinguish between direct target engagement and effects on cell viability.

  • Competition Assays: Perform competition experiments with the natural substrate (e.g., guanosine or IMP) to see if the inhibitory effect of this compound can be overcome.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterValueOrganism/SystemReference
GMP Synthetase Inhibition (Ki) 7.4 x 10⁻⁴ MEscherichia coli K-12
IMPDH Inhibition (Ki of OxMP) 50 to 340 nMVarious organisms
Adenosine Deaminase (Km) 1.0 (±0.2) mMNot specified
HeLa Cell Growth Inhibition (IC50) 32 µg/mlHuman cervical cancer cells
E. coli K-12 Growth Inhibition (MIC) 12.5 µg/mlEscherichia coli K-12

Experimental Protocols

Protocol 1: Determining the Effect of this compound on IMPDH Activity

This protocol is based on the methodology for steady-state kinetics of IMPDH.

Objective: To determine if this compound or its monophosphate form (OxMP) inhibits the activity of a purified IMPDH enzyme.

Materials:

  • Purified IMPDH enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT

  • Inosine 5'-monophosphate (IMP) solution

  • β-Nicotinamide adenine dinucleotide (NAD⁺) solution

  • This compound or this compound Monophosphate (OxMP) solution at various concentrations

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, a fixed concentration of IMP (e.g., at its Km value), and a fixed concentration of NAD⁺.

  • Add a specific concentration of this compound or OxMP to the reaction mixture. For a control, add an equal volume of the vehicle used to dissolve the this compound/OxMP.

  • Initiate the reaction by adding a known amount of the IMPDH enzyme (e.g., 20 nM).

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

  • Repeat steps 2-5 for a range of this compound/OxMP concentrations.

  • Plot the initial velocity as a function of the inhibitor concentration to determine the IC50. Further kinetic experiments can be designed to determine the mode of inhibition (e.g., competitive, non-competitive).

Visualizations

Oxanosine_Signaling_Pathway cluster_purine De Novo Purine Biosynthesis cluster_this compound This compound Action IMP Inosine 5'-monophosphate (IMP) XMP Xanthosine 5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine 5'-monophosphate (GMP) XMP->GMP GMP Synthetase Guanosine Guanosine GMP->Guanosine This compound This compound OxMP This compound Monophosphate (OxMP) This compound->OxMP Phosphorylation GMP Synthetase GMP Synthetase This compound->GMP Synthetase Inhibits IMPDH IMPDH OxMP->IMPDH Inhibits

Caption: Mechanism of this compound Interference in Purine Biosynthesis.

Troubleshooting_Workflow Start Unexpected Inhibition with this compound IsAssayCellBased Is the assay cell-based? Start->IsAssayCellBased CheckViability Assess cell viability (e.g., MTT, LDH assay) IsAssayCellBased->CheckViability Yes IsTargetNucleotideBinding Does the target bind guanosine or related nucleotides? IsAssayCellBased->IsTargetNucleotideBinding No IsViabilityAffected Is viability affected? CheckViability->IsViabilityAffected InhibitionIsArtifact Observed inhibition is likely an artifact of cytotoxicity. IsViabilityAffected->InhibitionIsArtifact Yes IsViabilityAffected->IsTargetNucleotideBinding No PerformBiochemicalAssay Perform cell-free biochemical assay IsTargetNucleotideBinding->PerformBiochemicalAssay Yes ConsiderOtherMechanisms Consider other indirect cellular effects. IsTargetNucleotideBinding->ConsiderOtherMechanisms No IsInhibitionStillObserved Is inhibition still observed? PerformBiochemicalAssay->IsInhibitionStillObserved IsInhibitionStillObserved->ConsiderOtherMechanisms No PerformCompetitionAssay Perform competition assay with natural substrate. IsInhibitionStillObserved->PerformCompetitionAssay Yes DirectInhibition Inhibition is likely due to direct target engagement. IsInhibitionReversed Is inhibition reversed? PerformCompetitionAssay->IsInhibitionReversed CompetitiveInhibition Suggests competitive inhibition at the nucleotide-binding site. IsInhibitionReversed->CompetitiveInhibition Yes NonCompetitiveMechanism Suggests a non-competitive or allosteric mechanism. IsInhibitionReversed->NonCompetitiveMechanism No

Caption: Troubleshooting workflow for this compound-related assay interference.

References

LC-MS Technical Support Center: Oxanosine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Oxanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider for this compound analysis?

A1: Sample stability is paramount. Like many nucleosides, this compound may be susceptible to enzymatic degradation in biological matrices. It is crucial to process samples (e.g., plasma, urine) promptly and store them at -80°C.[1][2][3][4][5] Consider the use of enzyme inhibitors if degradation is suspected. Additionally, the pH of the sample and extraction solvents can impact the stability of this compound.

Q2: Which ionization mode, positive or negative, is recommended for this compound detection?

A2: While both positive and negative ion modes can be explored, nucleosides and their analogs often ionize well in positive ion mode, typically forming protonated molecules [M+H]+. However, negative ion mode should also be investigated as it can sometimes offer better sensitivity and reduced background noise for certain compounds. The choice of ionization mode should be determined empirically during method development to achieve the best sensitivity and specificity for this compound.

Q3: I am observing poor peak shape for this compound. What are the likely causes and solutions?

A3: Poor peak shape for polar compounds like this compound, especially in HILIC mode, can stem from several factors:

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous in HILIC) than the mobile phase can cause peak distortion. Solution: Dissolve or dilute your sample in a solvent that is as close as possible to the initial mobile phase composition.

  • Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Solution: Reduce the injection volume or sample concentration.

  • Secondary Interactions: Interactions between this compound and the stationary phase can cause peak tailing. Solution: Adjust the mobile phase pH or buffer concentration to minimize these interactions.

  • Inadequate Equilibration: Insufficient column equilibration between injections can lead to retention time shifts and poor peak shape. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q4: My this compound signal is weak or non-existent. What should I check?

A4: A weak or absent signal can be due to a variety of factors:

  • Ionization Suppression: Co-eluting matrix components can suppress the ionization of this compound. Solution: Improve sample preparation to remove interfering substances, or adjust the chromatography to separate this compound from the suppressive region.

  • In-source Fragmentation: this compound might be fragmenting in the ion source before reaching the mass analyzer. Solution: Optimize ion source parameters such as capillary voltage and source temperature to minimize in-source fragmentation.

  • Sample Degradation: Ensure that the sample has been handled and stored correctly to prevent degradation.

  • Incorrect MS Parameters: Verify that the mass spectrometer is set to monitor the correct m/z for the expected this compound ion (e.g., [M+H]+).

Q5: I am seeing unexpected peaks in my chromatogram. What could they be?

A5: Unexpected peaks could be:

  • Contaminants: From solvents, glassware, or the LC-MS system itself.

  • Degradation Products: Of this compound or other sample components.

  • Adducts: this compound may form adducts with salts present in the mobile phase or sample, such as sodium [M+Na]+ or potassium [M+K]+. These will appear at a higher m/z than the protonated molecule.

  • In-source Fragments: As mentioned, fragments of this compound or co-eluting compounds can appear as distinct peaks.

Troubleshooting Guides

Problem 1: High Background Noise
Possible Cause Troubleshooting Step
Contaminated SolventsPrepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
Dirty Ion SourceClean the ion source components according to the manufacturer's instructions.
System ContaminationFlush the entire LC system with an appropriate cleaning solution.
Matrix EffectsImprove sample preparation to remove interfering matrix components.
Problem 2: Retention Time Shift
Possible Cause Troubleshooting Step
Inconsistent Mobile Phase PreparationEnsure accurate and consistent preparation of mobile phases, especially buffer concentrations and pH.
Inadequate Column EquilibrationIncrease the equilibration time between injections to ensure the column is fully conditioned.
Column Temperature FluctuationUse a column oven to maintain a stable temperature.
Column DegradationReplace the column if it has been used extensively or exposed to harsh conditions.
Problem 3: Inconsistent Peak Area
Possible Cause Troubleshooting Step
Sample Injection VariabilityCheck the autosampler for air bubbles and ensure proper vial capping.
Sample DegradationPrepare fresh samples and standards and keep them at a controlled, low temperature. Investigate the stability of this compound in the autosampler over the course of a run.
Ionization InstabilityClean and tune the mass spectrometer. Check for fluctuations in the spray.
Matrix EffectsUse a stable isotope-labeled internal standard to compensate for variations in matrix effects.

Experimental Protocols

Proposed Protocol for this compound Analysis using HILIC-MS/MS

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) according to the manufacturer's instructions.

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate and reconstitute as described above.

2. LC-MS/MS Conditions

Parameter Recommended Starting Condition
LC System UPLC/HPLC capable of high pressure
Column HILIC column (e.g., amide or silica-based)
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of B (e.g., 95%), ramp down to increase the aqueous content for elution, then return to initial conditions for re-equilibration.
Flow Rate Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column)
Column Temperature 30-40°C
Injection Volume 1-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Flow As per instrument recommendation
MRM Transitions To be determined empirically. A starting point would be to monitor the transition from the protonated molecule [M+H]+ to a characteristic fragment ion.

Quantitative Data Summary

Table 1: Proposed MRM Transitions for this compound (To be determined experimentally)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimize
This compound[M+H]+Fragment 2Optimize
Internal Standard[IS+H]+IS FragmentOptimize

Table 2: Method Validation Parameters (To be populated with experimental results)

ParameterAcceptance CriteriaExperimental Result
Linearity (r²)> 0.99
LLOQS/N > 10
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery (%)Consistent and reproducible
Matrix EffectWithin acceptable limits
Stability% Change within ±15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject hilic HILIC Separation inject->hilic esi ESI Source hilic->esi ms Mass Spectrometer (MRM Mode) esi->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound from plasma.

troubleshooting_logic cluster_solutions_ms MS Solutions cluster_solutions_lc LC Solutions cluster_solutions_sample Sample Solutions cluster_solutions_matrix Matrix Effect Solutions start Problem Encountered (e.g., No/Low Signal) check_ms Check MS Settings (m/z, Polarity) start->check_ms check_lc Check LC Conditions (Retention Time) check_ms->check_lc MS OK solution_ms Correct m/z, Optimize Source check_ms->solution_ms Issue Found check_sample Investigate Sample (Degradation, Prep) check_lc->check_sample LC OK solution_lc Adjust Gradient, Check Column check_lc->solution_lc Issue Found check_matrix Evaluate Matrix Effects (Ion Suppression) check_sample->check_matrix Sample OK solution_sample Prepare Fresh Samples, Improve Prep check_sample->solution_sample Issue Found solution_matrix Improve Cleanup, Use IS check_matrix->solution_matrix Issue Found

Caption: A logical troubleshooting workflow for addressing common issues in this compound LC-MS analysis.

References

Validation & Comparative

A Comparative Guide to IMPDH Inhibitors: Oxanosine vs. Mycophenolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic enzyme inhibition, Inosine Monophosphate Dehydrogenase (IMPDH) stands out as a critical target for immunosuppressive, antiviral, and anticancer agents. This guide provides a detailed, data-driven comparison of two prominent IMPDH inhibitors: Oxanosine and Mycophenolic Acid. By delving into their mechanisms of action, inhibitory potencies, and the signaling pathways they modulate, this document serves as a comprehensive resource for researchers engaged in drug discovery and development.

At a Glance: Key Differences

FeatureThis compound (as this compound Monophosphate)Mycophenolic Acid (MPA)
Mechanism of Inhibition Competitive, Reversible CovalentUncompetitive/Non-competitive, Reversible
Binding Target Binds to the IMP active siteBinds to a site adjacent to the NAD+ binding site, trapping the E-XMP* intermediate
Primary Therapeutic Use Investigational (Antiviral, Anticancer)Immunosuppression (prevention of organ transplant rejection)

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for this compound monophosphate (OxMP) and Mycophenolic acid (MPA) against human IMPDH isoforms.

InhibitorTargetKi (nM)IC50 (nM)Reference
This compound Monophosphate (OxMP) Human IMPDH2~50 - 340 (across various species)Not widely reported[1]
Mycophenolic Acid (MPA) Human IMPDH111-[2]
Human IMPDH26-[2]
(General)-20,000[3]

Note: The Ki value for OxMP against human IMPDH2 is an approximation based on data from multiple organisms[1]. Direct comparative studies under identical conditions are limited.

Mechanism of Action: A Tale of Two Inhibitors

While both this compound and Mycophenolic acid target IMPDH, their molecular mechanisms of inhibition are distinct.

This compound: The Competitive Covalent Inhibitor

This compound, in its active form this compound monophosphate (OxMP), acts as a potent competitive inhibitor of IMPDH. It directly competes with the natural substrate, inosine monophosphate (IMP), for binding to the enzyme's active site. A key feature of OxMP's mechanism is the formation of a covalent adduct with the catalytic cysteine residue within the active site. However, this covalent bond is reversible, allowing the enzyme to eventually return to its active state. This transient covalent inhibition contributes to its potent inhibitory effect.

Mycophenolic Acid: The Uncompetitive/Non-competitive Inhibitor

Mycophenolic acid (MPA) employs a more indirect, yet highly effective, inhibitory strategy. It is classified as a selective, non-competitive, and reversible inhibitor. MPA does not bind directly to the IMP or NAD+ binding sites in their vacant states. Instead, it binds to a pocket adjacent to the NAD+ site after the formation of the covalent E-XMP* intermediate during the catalytic cycle. This binding event effectively traps the intermediate, preventing the subsequent hydrolysis step and release of the product, xanthosine monophosphate (XMP). This mechanism makes MPA a potent inhibitor of the overall enzymatic reaction.

Signaling Pathways and Downstream Effects

The inhibition of IMPDH by both this compound and Mycophenolic acid leads to the depletion of the intracellular pool of guanine nucleotides, primarily guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). This has profound consequences for cellular function, particularly in rapidly proliferating cells like lymphocytes, which are heavily reliant on the de novo purine synthesis pathway.

The depletion of guanine nucleotides disrupts a multitude of cellular processes, including:

  • DNA and RNA Synthesis: GTP and dGTP are essential building blocks for nucleic acid replication and transcription. Their scarcity halts cell cycle progression, primarily at the G1/S interface, and inhibits cell proliferation.

  • Signal Transduction: GTP is a critical co-factor for G-proteins, which are central to numerous signaling cascades that regulate cell growth, differentiation, and survival.

  • Protein Synthesis and Glycosylation: GTP provides the energy for protein translation and is a precursor for the synthesis of nucleotide sugars required for protein glycosylation.

Recent studies have also unveiled a link between IMPDH inhibition and the modulation of inflammatory signaling pathways. Inhibition of IMPDH can lead to the activation of the Toll-like receptor (TLR)-VCAM1 pathway, potentially contributing to the immunomodulatory effects of these drugs. Furthermore, IMPDH inhibition has been shown to affect other signaling pathways, including the NF-κB and p38 MAPK pathways.

IMPDH_Inhibition_Pathway cluster_0 IMPDH Inhibition cluster_1 Downstream Effects This compound This compound IMPDH IMPDH This compound->IMPDH Competitive Inhibition Mycophenolic_Acid Mycophenolic_Acid Mycophenolic_Acid->IMPDH Uncompetitive/ Non-competitive Inhibition Guanine_Nucleotide_Depletion Guanine_Nucleotide_Depletion IMPDH->Guanine_Nucleotide_Depletion TLR_VCAM1_Activation TLR_VCAM1_Activation IMPDH->TLR_VCAM1_Activation Modulates DNA_RNA_Synthesis_Inhibition DNA_RNA_Synthesis_Inhibition Guanine_Nucleotide_Depletion->DNA_RNA_Synthesis_Inhibition Signal_Transduction_Alteration Signal_Transduction_Alteration Guanine_Nucleotide_Depletion->Signal_Transduction_Alteration Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_RNA_Synthesis_Inhibition->Cell_Cycle_Arrest Lymphocyte_Proliferation_Inhibition Lymphocyte_Proliferation_Inhibition Cell_Cycle_Arrest->Lymphocyte_Proliferation_Inhibition

IMPDH inhibition signaling cascade.

Experimental Protocols

IMPDH Activity Assay (Spectrophotometric)

This protocol outlines a standard method for determining the inhibitory activity of compounds against IMPDH by monitoring the production of NADH.

Materials:

  • Purified recombinant human IMPDH1 or IMPDH2

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate Stock Solution: 10 mM IMP, 10 mM NAD+ in Assay Buffer

  • Inhibitor Stock Solution (this compound or Mycophenolic Acid) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the Assay Buffer and the desired final concentration of IMPDH enzyme.

  • Inhibitor Incubation (Optional): For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor in the Assay Buffer for a specified period (e.g., 15-30 minutes) at room temperature.

  • Assay Plate Preparation: To each well of the 96-well plate, add the appropriate volume of the inhibitor solution (or solvent control) and the enzyme mixture.

  • Initiate Reaction: Start the enzymatic reaction by adding the Substrate Stock Solution to each well.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The rate of NADH production is directly proportional to the increase in absorbance.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the solvent control. IC50 values can be calculated by fitting the data to a dose-response curve. Ki values can be determined through further kinetic experiments by varying both substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

IMPDH_Assay_Workflow cluster_0 Assay Procedure cluster_1 Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrates (IMP, NAD+), and Inhibitor Solutions Add_Enzyme_Inhibitor Add Enzyme and Inhibitor (or Vehicle) to Microplate Wells Prepare_Reagents->Add_Enzyme_Inhibitor Enzyme_Preparation Dilute Purified IMPDH Enzyme Enzyme_Preparation->Add_Enzyme_Inhibitor Pre_incubation Pre-incubate (Optional) Add_Enzyme_Inhibitor->Pre_incubation Initiate_Reaction Add Substrate Mix (IMP + NAD+) Add_Enzyme_Inhibitor->Initiate_Reaction No Pre-incubation Pre_incubation->Initiate_Reaction Kinetic_Reading Measure Absorbance at 340 nm (Kinetic Mode, 37°C) Initiate_Reaction->Kinetic_Reading Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Kinetic_Reading->Calculate_Velocity Determine_Inhibition Calculate % Inhibition Calculate_Velocity->Determine_Inhibition Calculate_IC50_Ki Determine IC₅₀ and Kᵢ values Determine_Inhibition->Calculate_IC50_Ki

References

Oxanosine's Antagonistic Dance: A Comparative Guide to its Interactions with Other Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay of potential therapeutic agents is paramount. This guide provides a comprehensive comparison of the antagonistic interactions of oxanosine, a nucleoside antibiotic with antitumor activity, with other nucleosides. We delve into its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding of its therapeutic potential and limitations.

This compound's primary mechanism of action involves the disruption of guanine nucleotide biosynthesis, a critical pathway for DNA and RNA synthesis, and cellular energy metabolism. This interference leads to its observed antibacterial and cytotoxic effects. However, the efficacy of this compound can be significantly diminished by the presence of other nucleosides, particularly those in the guanine metabolic pathway.

Quantitative Comparison of this compound's Interactions

To objectively assess the antagonistic effects, we present a summary of key quantitative data from various experimental studies. These tables highlight the inhibitory potency of this compound and its phosphorylated form, this compound monophosphate (OxMP), against key enzymes in the guanine nucleotide biosynthesis pathway, alongside the antagonistic effects of guanine and its derivatives.

Table 1: Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) by this compound Monophosphate (OxMP)

Organism/EnzymeInhibitorInhibition TypeK_i_ (nM)Reference
Human IMPDH2OxMPCompetitive50 - 340
Tritrichomonas foetus IMPDHOxMPCompetitive50 - 340
Cryptosporidium parvum IMPDHOxMPCompetitive50 - 340
Campylobacter jejuni IMPDHOxMPCompetitive50 - 340
Bacillus anthracis IMPDHOxMPCompetitive50 - 340[1]
Human IMPDH2GMPCompetitive-

Table 2: Inhibition of GMP Synthetase

Organism/EnzymeInhibitorInhibition TypeK_i_ (M)Reference
Escherichia coli K-12This compoundCompetitive7.4 x 10⁻⁴

Table 3: Cytotoxicity of this compound and its Antagonism by Guanine Nucleosides

Cell LineThis compound IC₅₀AntagonistEffectReference
HeLa32 µg/mLGuanine, Guanosine, Guanylic AcidReversal of Inhibition
Leukemia L1210-Guanylic AcidReversal of Inhibition
Escherichia coli K-1212.5 µg/mL (MIC)Guanine, Guanosine, Guanylic AcidReversal of Inhibition

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing nucleoside interactions.

Guanine_Nucleotide_Biosynthesis_Pathway cluster_de_novo De Novo Synthesis Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP IMP IMP PRPP->IMP XMP XMP IMP->XMP IMPDH Guanine Guanine GMP GMP Guanine->GMP Guanine->GMP Antagonism GDP GDP GMP->GDP Hypoxanthine Hypoxanthine Hypoxanthine->IMP XMP->GMP GTP GTP GDP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis This compound This compound GMP Synthetase GMP Synthetase This compound->GMP Synthetase Inhibition IMPDH IMPDH This compound->IMPDH Inhibition (as OxMP) Guanosine Guanosine Guanosine->GMP Antagonism Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound (alone or with other nucleosides) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

References

A Comparative Study of Oxanosine and its Synthetic Analogs: Unraveling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Oxanosine, a naturally occurring nucleoside antibiotic isolated from Streptomyces capreolus, has long been a subject of scientific interest due to its notable antibacterial and antitumor properties. Central to its mechanism of action is the inhibition of key enzymes in the purine biosynthesis pathway, specifically GMP synthetase and inosine 5'-monophosphate dehydrogenase (IMPDH). This guide provides a comprehensive comparison of this compound and its synthetic analogs, detailing their biological activities, mechanisms of action, and the experimental frameworks used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Enzyme Inhibitions

This compound exerts its biological effects primarily after being phosphorylated intracellularly to its active form, this compound 5'-monophosphate (OxMP). OxMP acts as a potent competitive inhibitor of IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. By blocking IMPDH, OxMP depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for DNA and RNA synthesis, thereby halting cell proliferation and inducing apoptosis.[1]

Furthermore, this compound has been shown to be a competitive inhibitor of GMP synthetase, another critical enzyme in the guanine nucleotide pathway.[1] This dual-pronged attack on guanine nucleotide biosynthesis underscores its efficacy as an antiproliferative agent.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound, specifically its monophosphate form, against IMPDH has been quantified across various organisms. The inhibition constant (Ki) for OxMP against IMPDH ranges from 50 to 340 nM, highlighting its potent and reversible competitive inhibition.[1]

CompoundTarget EnzymeOrganism(s)Ki ValueCitation
This compound Monophosphate (OxMP)IMPDHVarious (5 organisms)50 - 340 nM[1]

Signaling Pathway of this compound's Action

The primary signaling pathway affected by this compound is the de novo purine biosynthesis pathway, leading to the production of guanine nucleotides. The workflow from this compound administration to the inhibition of DNA and RNA synthesis is depicted below.

This compound Signaling Pathway cluster_cell Intracellular Environment This compound This compound (extracellular) Cell Cell Membrane This compound->Cell Oxanosine_intra This compound (intracellular) Cell->Oxanosine_intra OxMP This compound-5'-monophosphate (OxMP) Oxanosine_intra->OxMP Phosphorylation IMPDH IMPDH OxMP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP Nucleic_Acid DNA & RNA Synthesis GTP->Nucleic_Acid Apoptosis Apoptosis Nucleic_Acid->Apoptosis Inhibition leads to

Caption: Signaling pathway of this compound leading to inhibition of nucleic acid synthesis and apoptosis.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of nucleoside analogs, including potential derivatives of this compound, often involves a convergent approach. This strategy couples a modified nitrogenous base with a modified sugar moiety in a glycosylation reaction. The Silyl-Hilbert-Johnson (Vorbrüggen) conditions are frequently employed for this purpose, often using benzoyl-protected furanose sugars to ensure high stereoselectivity of the glycosylation reaction.

In Vitro Anticancer Activity Assay (MTT Assay)

The antitumor activities of this compound and its analogs against various tumor cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogs) and incubated for a set period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental Workflow Start Design of this compound Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->InVitro_Screening SAR Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization InVivo_Studies In Vivo Efficacy Studies (Animal Models) SAR->InVivo_Studies Lead_Optimization->Synthesis Iterative Process Tox_Studies Toxicology and Pharmacokinetic Studies InVivo_Studies->Tox_Studies Clinical_Candidate Identification of Clinical Candidate Tox_Studies->Clinical_Candidate

Caption: A generalized workflow for the development of novel anticancer agents based on this compound.

Future Directions

While this compound has demonstrated significant potential, the development of synthetic analogs is crucial to enhance its therapeutic index, improve its pharmacokinetic properties, and overcome potential resistance mechanisms. Future research should focus on the rational design and synthesis of novel this compound derivatives with modifications to both the sugar and base moieties. Comprehensive structure-activity relationship (SAR) studies will be instrumental in identifying analogs with superior potency and selectivity against cancer cells while minimizing toxicity to normal cells. The exploration of C-nucleoside analogs of this compound, where the glycosidic bond is a more stable carbon-carbon bond, could also offer a promising avenue for developing more robust therapeutic agents.

References

Comparative Analysis of Oxanosine Selectivity for Microbial vs. Mammalian IMPDH

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme that catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1][2] This pathway's control over the guanine nucleotide pool makes IMPDH a significant target for a range of therapeutic agents, including immunosuppressive, anticancer, antiviral, and antimicrobial drugs.[2][3] Oxanosine, a nucleoside antibiotic originally isolated from Streptomyces capreolus, demonstrates notable inhibitory activity against IMPDH after being intracellularly phosphorylated to its active form, this compound 5'-monophosphate (OxMP).[3] Understanding the selective affinity of OxMP for IMPDH from different species is critical for developing targeted antimicrobial therapies with minimal off-target effects on the mammalian host.

This guide provides a comparative analysis of the selectivity of this compound for microbial versus mammalian IMPDH, supported by quantitative experimental data, detailed protocols, and mechanistic diagrams.

Mechanism of Action and Inhibition

IMPDH catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). The catalytic mechanism involves a nucleophilic attack by a conserved cysteine residue on C2 of IMP, followed by hydride transfer to NAD⁺ to form a covalent E-XMP* intermediate. This intermediate is then hydrolyzed to release XMP.

This compound monophosphate (OxMP) acts as a potent, reversible, competitive inhibitor of IMPDH with respect to IMP. Structural similarities allow OxMP to bind to the IMP active site. The catalytic cysteine attacks the inhibitor, forming a transient, ring-opened covalent adduct (E-OxMP*). However, unlike the normal catalytic intermediate, this adduct does not undergo hydrolysis. Instead, it slowly re-cyclizes to release OxMP, effectively sequestering the enzyme and halting catalysis.

Quantitative Comparison of this compound (OxMP) Inhibition

Experimental data reveals that OxMP is a potent inhibitor of IMPDH across both mammalian and microbial species, with Ki values in the nanomolar range. However, there are discernible differences in affinity, suggesting a potential for selective targeting. The following table summarizes the inhibition constants (Ki) of OxMP against IMPDH from various organisms.

Enzyme SourceOrganism TypeKi (nM) for OxMP
Homo sapiens (hIMPDH2)Mammalian240 ± 30
Tritrichomonas foetus (TfIMPDH)Microbial (Protozoan)210 ± 20
Cryptosporidium parvum (CpIMPDH)Microbial (Protozoan)160 ± 10
Campylobacter jejuni (CjIMPDH)Microbial (Bacterial)51 ± 6
Bacillus anthracis (BaIMPDH)Microbial (Bacterial)340 ± 50
Data sourced from a study on the covalent inhibition of IMPDH by OxMP.

Analysis of Selectivity:

The data indicates that OxMP exhibits varied potency against different IMPDH enzymes. Notably, it shows the highest affinity for the IMPDH from the bacterium Campylobacter jejuni (Ki = 51 nM). Its affinity for human IMPDH2 (Ki = 240 nM) is comparable to that for the protozoan Tritrichomonas foetus IMPDH (Ki = 210 nM) but is approximately 4.7-fold weaker than for C. jejuni IMPDH. The weakest inhibition is observed against the IMPDH from another bacterium, Bacillus anthracis (Ki = 340 nM).

While this compound is a potent inhibitor across the board, the observed ~5 to 7-fold selectivity for certain bacterial species (C. jejuni) over human IMPDH2 and B. anthracis suggests that the structural differences between microbial and mammalian IMPDH could be exploited for the development of more selective inhibitors.

Experimental Protocols

Determination of IMPDH Inhibition (Ki)

The inhibitory activity of OxMP against IMPDH is typically determined using a continuous-monitoring spectrophotometric assay. This method measures the rate of NAD⁺ reduction to NADH, which corresponds to the formation of XMP.

Materials:

  • Purified recombinant IMPDH enzyme (from microbial or mammalian source)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 0.1 mg/ml BSA

  • Inosine 5'-monophosphate (IMP) stock solution

  • Nicotinamide adenine dinucleotide (NAD⁺) stock solution

  • This compound 5'-monophosphate (OxMP) stock solution (or other test inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare fresh working solutions of IMP, NAD⁺, and OxMP in Assay Buffer.

  • Reaction Setup: In a 96-well plate, set up reactions containing Assay Buffer, a fixed concentration of IMPDH enzyme, and varying concentrations of the inhibitor (OxMP). Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of IMP and NAD⁺ to each well. Typical final concentrations might be 100-500 µM for NAD⁺ and a range of concentrations around the Km value for IMP.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) over time. This absorbance change is due to the formation of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • To determine the inhibition constant (Ki), perform the assay at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate (IMP).

    • Plot the data using a suitable model for competitive inhibition, such as a Dixon plot (1/V₀ vs. [I]) or by fitting the data to the Michaelis-Menten equation modified for competitive inhibition.

Visualizations

IMPDH_Catalytic_Pathway cluster_enzyme IMPDH Active Site cluster_substrates Substrates cluster_products Products E IMPDH (E) E_IMP_NAD E-IMP-NAD+ E->E_IMP_NAD E_XMP_star_NADH E-XMP-NADH E_IMP_NAD->E_XMP_star_NADH Hydride Transfer E_XMP_star E-XMP E_XMP_star_NADH->E_XMP_star - NADH NADH NADH E_XMP_star->E Hydrolysis - XMP XMP XMP IMP IMP IMP->E_IMP_NAD + IMP NAD NAD+ NAD->E_IMP_NAD + NAD+

Caption: Catalytic cycle of IMP Dehydrogenase (IMPDH).

OxMP_Inhibition_Mechanism Inhibition blocks entry into the productive catalytic cycle. cluster_enzyme IMPDH Active Site cluster_inhibitor Inhibitor E Free Enzyme (E) E_OxMP E-OxMP Complex E->E_OxMP + OxMP (Competitive Binding) E_OxMP->E - OxMP E_OxMP_star Covalent Adduct (E-OxMP*) E_OxMP->E_OxMP_star Covalent Attack (Fast) E_OxMP_star->E_OxMP Re-cyclization (Slow, No Hydrolysis) OxMP OxMP

Caption: Proposed mechanism of IMPDH inhibition by OxMP.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Substrates (IMP, NAD+), and Inhibitor (OxMP) C Set up reactions in 96-well plate: Enzyme + Varying [Inhibitor] A->C B Purify Microbial and Mammalian IMPDH Enzymes B->C D Pre-incubate at constant temp. C->D E Initiate reaction with Substrate Mix (IMP + NAD+) D->E F Monitor A340 nm kinetically E->F G Calculate Initial Velocities (V₀) F->G H Perform assays with varying [IMP] at fixed [Inhibitor] G->H I Determine Ki using competitive inhibition model H->I J Compare Ki values for selectivity analysis I->J

Caption: Workflow for determining inhibitor selectivity.

References

A Comparative Analysis of Oxanosine and Other Guanosine Analogs: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the guanosine analog oxanosine with other prominent guanosine analogs, including acyclovir, ganciclovir, ribavirin, and penciclovir. The focus is on their efficacy, supported by available experimental data, and their distinct mechanisms of action.

Comparative Efficacy

Direct comparison of the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) across different studies is challenging due to variations in experimental conditions, cell lines, and viral strains. The following tables summarize the available quantitative data for each compound, highlighting their activity against specific targets.

Note on Comparability: The data presented below is compiled from various sources and should not be interpreted as a direct head-to-head comparison of potency, as the experimental setups were not identical.

Table 1: Efficacy of this compound
Target Cell Line/OrganismAssay TypeEfficacy MetricValue (µg/mL)
L1210 Leukemia CellsCytotoxicityIC₅₀Not explicitly quantified in initial studies, but demonstrated inhibition.
HeLa CellsCytotoxicityIC₅₀32
Table 2: Efficacy of Acyclovir
Target VirusCell LineAssay TypeEfficacy MetricValue (µM)
Herpes Simplex Virus-1 (HSV-1)VeroPlaque ReductionEC₅₀~0.1-1.0
Herpes Simplex Virus-2 (HSV-2)VeroPlaque ReductionEC₅₀~1.0-5.0
Varicella-Zoster Virus (VZV)MRC-5Plaque ReductionEC₅₀~2.0-10.0
Table 3: Efficacy of Ganciclovir
Target VirusCell LineAssay TypeEfficacy MetricValue (µM)
Human Cytomegalovirus (HCMV)Human Foreskin FibroblastPlaque ReductionIC₅₀~0.5-2.5
Herpes Simplex Virus-1 (HSV-1)VeroPlaque ReductionEC₅₀~1.0-5.0
Herpes Simplex Virus-2 (HSV-2)VeroPlaque ReductionEC₅₀~1.0-8.0
Table 4: Efficacy of Ribavirin
Target VirusCell LineAssay TypeEfficacy MetricValue (µg/mL)
Respiratory Syncytial Virus (RSV)HEp-2Plaque ReductionEC₅₀~3-10
Hepatitis C Virus (HCV) RepliconHuh-7Replicon AssayEC₅₀~1-8
Table 5: Efficacy of Penciclovir
Target VirusCell LineAssay TypeEfficacy MetricValue (µM)
Herpes Simplex Virus-1 (HSV-1)MRC-5Plaque ReductionIC₅₀~0.1-2.0
Herpes Simplex Virus-2 (HSV-2)MRC-5Plaque ReductionIC₅₀~0.5-4.0
Varicella-Zoster Virus (VZV)MRC-5Plaque ReductionIC₅₀~2.0-10.0

Mechanisms of Action

The guanosine analogs discussed herein exhibit diverse mechanisms of action, which are visually represented in the following signaling pathway diagrams.

This compound: Inhibition of Guanine Nucleotide Synthesis

This compound exerts its biological effects by targeting the de novo purine biosynthesis pathway. After cellular uptake, it is phosphorylated to this compound monophosphate (OxMP). OxMP acts as a potent competitive inhibitor of GMP synthetase, an essential enzyme for the synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP).[1] This inhibition leads to a depletion of the intracellular guanine nucleotide pool, thereby hindering DNA and RNA synthesis and ultimately arresting cell proliferation. Furthermore, OxMP can form a covalent adduct with IMP dehydrogenase (IMPDH), the rate-limiting enzyme in GMP synthesis, further disrupting the pathway.

Oxanosine_Pathway cluster_cell Infected/Cancer Cell cluster_purine De Novo Purine Synthesis Oxanosine_ext This compound (extracellular) Oxanosine_int This compound (intracellular) Oxanosine_ext->Oxanosine_int Cellular Uptake OxMP This compound Monophosphate (OxMP) Oxanosine_int->OxMP Phosphorylation GMP Synthetase GMP Synthetase OxMP->GMP Synthetase Competitive Inhibition IMPDH IMPDH OxMP->IMPDH Covalent Adduct Formation IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase Guanine_nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_nucleotides DNA_RNA DNA/RNA Synthesis Guanine_nucleotides->DNA_RNA Guanine_nucleotides->DNA_RNA Cell Proliferation Cell Proliferation Arrest Acyclovir_Penciclovir_Pathway cluster_cell Herpesvirus-Infected Cell Prodrug Acyclovir/ Penciclovir Monophosphate ACV-MP/ PCV-MP Prodrug->Monophosphate Viral Thymidine Kinase Diphosphate ACV-DP/ PCV-DP Monophosphate->Diphosphate Host Kinases Triphosphate ACV-TP/ PCV-TP Diphosphate->Triphosphate Host Kinases Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication Triphosphate->Viral_DNA_Replication Incorporation Viral_DNA_Polymerase->Viral_DNA_Replication Chain_Termination Chain Termination/ Inhibition Viral_DNA_Replication->Chain_Termination Ganciclovir_Pathway cluster_cell HCMV-Infected Cell Ganciclovir Ganciclovir GCV_MP Ganciclovir Monophosphate Ganciclovir->GCV_MP Viral Protein Kinase UL97 GCV_DP Ganciclovir Diphosphate GCV_MP->GCV_DP Host Kinases GCV_TP Ganciclovir Triphosphate GCV_DP->GCV_TP Host Kinases HCMV_DNA_Polymerase HCMV DNA Polymerase GCV_TP->HCMV_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication GCV_TP->Viral_DNA_Replication Incorporation HCMV_DNA_Polymerase->Viral_DNA_Replication Chain_Termination Chain Termination Viral_DNA_Replication->Chain_Termination Ribavirin_Pathway cluster_cell Virus-Infected Cell cluster_mechanisms Multiple Antiviral Effects Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Host Kinases RTP Ribavirin Triphosphate RMP->RTP Host Kinases IMPDH_Inhibition IMPDH Inhibition RMP->IMPDH_Inhibition RNA_Polymerase_Inhibition RNA Polymerase Inhibition RTP->RNA_Polymerase_Inhibition Lethal_Mutagenesis Lethal Mutagenesis RTP->Lethal_Mutagenesis Viral_RNA_Capping Inhibition of Viral mRNA Capping RTP->Viral_RNA_Capping GTP_Depletion GTP Depletion IMPDH_Inhibition->GTP_Depletion Viral_Replication_Inhibition Inhibition of Viral Replication GTP_Depletion->Viral_Replication_Inhibition RNA_Polymerase_Inhibition->Viral_Replication_Inhibition Lethal_Mutagenesis->Viral_Replication_Inhibition Viral_RNA_Capping->Viral_Replication_Inhibition Experimental_Workflow cluster_antiviral Antiviral Efficacy (Plaque Reduction Assay) cluster_cytotoxicity Cytotoxicity (MTT Assay) A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with Guanosine Analog A2->A3 A4 Overlay and Incubate A3->A4 A5 Fix, Stain, and Count Plaques A4->A5 A6 Calculate EC50 A5->A6 End_Antiviral Antiviral Efficacy A6->End_Antiviral Efficacy Data C1 Seed Cancer/Host Cells C2 Treat with Guanosine Analog C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate IC50 C6->C7 End_Cytotoxicity Cytotoxicity Profile C7->End_Cytotoxicity Toxicity Data Start Start Start->A1 Start->C1

References

Validating Oxanosine's Cellular Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended molecular target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of oxanosine, a nucleoside antibiotic with antitumor activity. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate experimental design.

This compound's primary mechanism of action is the inhibition of guanosine monophosphate (GMP) synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1] Additionally, its phosphorylated form, this compound monophosphate (OxMP), has been shown to be a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), another key enzyme in the same pathway.[2][3] Validating the engagement of this compound with these targets in cells is paramount for understanding its biological effects and optimizing its therapeutic potential.

Comparative Analysis of Inhibitor Potency

To provide a clear comparison of this compound's potency, the following table summarizes the inhibition constants (Kᵢ) of this compound monophosphate (OxMP) and other relevant inhibitors against GMP synthetase and IMPDH. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

InhibitorTarget EnzymeOrganism/Cell LineKᵢ ValueInhibition Type
This compound Monophosphate (OxMP) IMPDHC. jejuni51 nMCompetitive
Human (IMPDH2)86 nMCompetitive
B. anthracis340 nMCompetitive
This compound GMP SynthetaseE. coliCompetitive inhibitor (Specific Kᵢ not reported in reviewed literature)Competitive
Mycophenolic Acid (MPA)IMPDHHumanEC₅₀ = 0.24 µMUncompetitive
Ribavirin-5'-monophosphateIMPDHNot Specified250 nMCompetitive
DecoyinineGMP SynthetaseE. coli54.1 µMUncompetitive
l-XMPGMP SynthetaseE. coli7.5 µMCompetitive
MizoribineGMP SynthetaseE. coli1.8 µMCompetitive

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures for validating this compound's target engagement, the following diagrams are provided.

Purine Biosynthesis Pathway cluster_this compound This compound Inhibition IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ -> NADH XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS ATP + Gln -> AMP + Glu GMP Guanosine Monophosphate (GMP) Guanosine_Nucleotides Guanosine Nucleotides GMP->Guanosine_Nucleotides IMPDH->XMP GMPS->GMP This compound This compound Monophosphate This compound->IMPDH Inhibition Mycophenolic_Acid Mycophenolic Acid Mycophenolic_Acid->IMPDH Ribavirin Ribavirin Ribavirin->IMPDH Oxanosine_Primary This compound Oxanosine_Primary->GMPS Primary Target

Caption: De novo purine biosynthesis pathway highlighting the points of inhibition by this compound and other compounds.

CETSA_Workflow cluster_cell_treatment 1. Cell Treatment cluster_heat_shock 2. Heat Shock cluster_lysis_separation 3. Lysis & Separation cluster_analysis 4. Analysis Cells Culture Cells Treat_Vehicle Treat with Vehicle (e.g., DMSO) Cells->Treat_Vehicle Treat_this compound Treat with this compound (Dose-Response) Cells->Treat_this compound Heat Apply Temperature Gradient (e.g., 40-70°C) Treat_Vehicle->Heat Treat_this compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Western_Blot Western Blot for GMP Synthetase Supernatant->Western_Blot Analysis Densitometry Analysis (Melting Curve) Western_Blot->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for GMP Synthetase

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a cellular context.[4] The principle lies in the ligand-induced thermal stabilization of the target protein.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa or a relevant cancer cell line) in sufficient quantity for the experiment.

  • Once cells reach 70-80% confluency, treat them with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and metabolism.

2. Heat Shock:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • To separate the soluble protein fraction from the precipitated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Western Blot Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform Western blotting as detailed in the protocol below, using a primary antibody specific for GMP synthetase.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.

Western Blotting for GMP Synthetase Detection

Western blotting is used to detect and quantify the amount of soluble GMP synthetase remaining after the CETSA heat shock.

1. Sample Preparation and SDS-PAGE:

  • To equal amounts of protein from the CETSA supernatant, add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate the proteins by size.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for GMP synthetase (ensure the antibody is validated for Western Blotting) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Perform densitometry analysis on the captured images to quantify the band intensities, which correspond to the amount of soluble GMP synthetase. These values are then used to plot the CETSA melting curves.

By employing these comparative data and detailed protocols, researchers can effectively validate the cellular target engagement of this compound, providing crucial insights into its mechanism of action and advancing its potential as a therapeutic agent.

References

Cross-Resistance Between Oxanosine and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial agent oxanosine and its potential for cross-resistance with other antibiotics. The information presented is intended to support research and development efforts in the field of antimicrobial agents.

Introduction to this compound

This compound is a nucleoside antibiotic originally isolated from Streptomyces capreolus. Its mechanism of action involves the inhibition of key enzymes in the purine biosynthesis pathway, specifically GMP synthetase and inosine monophosphate dehydrogenase (IMPDH). By targeting this essential metabolic pathway, this compound disrupts the production of guanine nucleotides, which are vital for DNA and RNA synthesis, thereby inhibiting bacterial growth.

Potential for Cross-Resistance

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. Given that this compound targets the purine biosynthesis pathway, there is a theoretical potential for cross-resistance with other antibiotics that act on the same or related pathways. These may include other nucleoside analogs or inhibitors of IMPDH.

Comparative Antibacterial Activity

To date, comprehensive studies directly comparing the in vitro activity of this compound with a broad panel of other antibiotics, particularly those with similar mechanisms of action, are limited in the published literature. However, by compiling data from various sources, a preliminary comparison of their minimum inhibitory concentrations (MICs) against specific bacterial strains can be made. It is important to note that direct comparisons of MIC values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other IMPDH Inhibitors Against Select Bacteria

AntibioticTarget Enzyme(s)Bacterial StrainMICReference
This compound GMP Synthetase, IMPDHEscherichia coli K-1212.5 µg/mL[1]
Mycophenolic Acid IMPDHKlebsiella pneumoniae ATCC 700603128 µg/mL[2]
Escherichia coli ATCC 8739>1500 µg/mL[2]
Staphylococcus aureus MRSA ATCC 43300128 µg/mL[2]
Staphylococcus aureus MSSA ATCC 25923>1500 µg/mL[2]
Mizoribine IMPDHLeclercia adecarboxylata≥0.63 mmol/LN/A

Note: The MIC value for mizoribine was reported in mmol/L and has not been converted to µg/mL due to the lack of reported molecular weight in the source. Direct comparison with other values should be made cautiously.

Mechanisms of Resistance

Resistance to nucleoside analogs and IMPDH inhibitors can arise through several mechanisms:

  • Target Modification: Mutations in the genes encoding GMP synthetase or IMPDH can alter the enzyme's structure, reducing the binding affinity of the antibiotic.

  • Reduced Permeability: Changes in the bacterial cell envelope can limit the uptake of the antibiotic, preventing it from reaching its intracellular target.

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell.

  • Target Amplification: Overexpression of the target enzyme can titrate out the inhibitor, requiring higher concentrations of the drug to achieve a therapeutic effect.

  • Salvage Pathways: Bacteria may utilize alternative metabolic pathways to bypass the inhibited step in purine synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a concentration of 5 x 10^5 colony-forming units [CFU]/mL) is prepared.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Potential Resistance Pathways

The following diagram illustrates the mechanism of action of this compound and potential pathways leading to resistance.

Oxanosine_Mechanism cluster_cell Bacterial Cell Oxanosine_ext This compound (extracellular) Transport Uptake Oxanosine_ext->Transport Oxanosine_int This compound (intracellular) Transport->Oxanosine_int Reduced_Uptake Reduced Uptake Transport->Reduced_Uptake Impaired by IMPDH IMPDH Oxanosine_int->IMPDH Inhibition GMPS GMP Synthetase Oxanosine_int->GMPS Inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) XMP->GMPS Substrate GMP Guanosine Monophosphate (GMP) DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA IMPDH->XMP Target_Mod Target Modification (IMPDH/GMPS mutation) IMPDH->Target_Mod Altered by GMPS->GMP GMPS->Target_Mod Altered by Resistance Resistance Mechanisms Resistance->Target_Mod Efflux Efflux Pump Resistance->Efflux Resistance->Reduced_Uptake Efflux->Oxanosine_ext Expulsion

Caption: Mechanism of action of this compound and potential resistance pathways.

Experimental Workflow for Cross-Resistance Studies

The following diagram outlines a typical workflow for investigating cross-resistance between antibiotics.

Cross_Resistance_Workflow Start Start: Select Bacterial Strains (Wild-type and Resistant Phenotypes) MIC_Determination Determine MICs for: - this compound - Comparator Antibiotics Start->MIC_Determination Data_Analysis Compare MIC Values MIC_Determination->Data_Analysis Cross_Resistance Identify Cross-Resistance (Increased MIC to both agents) Data_Analysis->Cross_Resistance Significant MIC Increase No_Cross_Resistance No Cross-Resistance Data_Analysis->No_Cross_Resistance No Significant MIC Change Mechanism_Investigation Investigate Resistance Mechanism (e.g., Gene Sequencing, Efflux Pump Assays) Cross_Resistance->Mechanism_Investigation End End: Characterize Cross-Resistance Profile No_Cross_Resistance->End Mechanism_Investigation->End

Caption: Workflow for investigating antibiotic cross-resistance.

Conclusion

While direct comparative studies on cross-resistance involving this compound are scarce, its mechanism of action suggests a potential for cross-resistance with other inhibitors of purine biosynthesis, such as mycophenolic acid and mizoribine. The provided data, though limited, offers a starting point for further investigation. Future research should focus on conducting comprehensive MIC testing of this compound alongside a panel of relevant antibiotics against a diverse set of bacterial strains, including clinically relevant resistant isolates. Elucidating the specific mechanisms of resistance to this compound will be crucial in predicting and potentially circumventing cross-resistance with other antimicrobial agents.

References

A Head-to-Head Comparison of Oxanosine and Other GMP Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Oxanosine and other notable GMP synthetase inhibitors. The information presented is intended to assist researchers in evaluating the performance of these compounds and to provide a foundation for the development of novel therapeutics targeting guanosine monophosphate (GMP) synthesis.

Introduction to GMP Synthetase and Its Inhibition

Guanosine monophosphate (GMP) synthetase (GMPS) is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing the final step in the synthesis of GMP from xanthosine monophosphate (XMP).[1][2] This pathway is essential for cellular processes such as DNA and RNA synthesis, signal transduction, and energy metabolism.[3] Consequently, GMPS has emerged as a promising target for the development of antimicrobial, antiviral, and anticancer agents. Inhibition of GMPS depletes the intracellular pool of guanine nucleotides, leading to the cessation of cell growth and proliferation. This guide focuses on a head-to-head comparison of this compound with other known GMPS inhibitors, providing quantitative data, detailed experimental protocols, and mechanistic insights.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of various compounds against GMP synthetase are summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for inhibitor potency, with lower values indicating greater efficacy. It is important to note that the presented data is compiled from various studies, and direct comparison may be influenced by differences in experimental conditions, such as the enzyme source and assay methodology.

InhibitorEnzyme SourceInhibition TypeKiIC50Reference
This compound Escherichia coliCompetitive740 µM-[4]
Decoyinine Escherichia coliUncompetitive (vs. XMP)54.1 ± 14.5 µM-[5]
Human--46.5 µM
Mizoribine-5'-phosphate Walker sarcoma cellsCompetitive10 µM-
l-XMP Escherichia coliCompetitive7.5 ± 1.8 µM-
Psicofuranine Human--17.3 µM
AZD1152 Candidatus Liberibacter asiaticus-4.05 µM-
Folic Acid Candidatus Liberibacter asiaticus-51.98 µM-

Chemical Structures of GMP Synthetase Inhibitors

The chemical structures of the compared inhibitors are presented below.

This compound this compound structure

Decoyinine Decoyinine structure

Mizoribine Mizoribine structure

l-Xanthosine Monophosphate (l-XMP) (Note: l-XMP is the L-enantiomer of the natural substrate, Xanthosine Monophosphate) Xanthosine monophosphate structure

Psicofuranine Psicofuranine structure

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

GMP_Synthesis_Pathway cluster_pathway De Novo GMP Synthesis Pathway cluster_inhibitors Points of Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase (GMPS) XMP_GMP_arrow XMP->XMP_GMP_arrow This compound This compound This compound->XMP_GMP_arrow Decoyinine Decoyinine Decoyinine->XMP_GMP_arrow Mizoribine Mizoribine Mizoribine->XMP_GMP_arrow lXMP l-XMP lXMP->XMP_GMP_arrow Psicofuranine Psicofuranine Psicofuranine->XMP_GMP_arrow Other_Inhibitors Other Inhibitors Other_Inhibitors->XMP_GMP_arrow XMP_GMP_arrow->GMP

GMP synthesis pathway and points of inhibition.

Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Prepare_Reagents Prepare Assay Buffer, Substrates (XMP, ATP, Glutamine), and Enzyme (GMPS) Mix_Components Mix Enzyme, Buffer, and Inhibitor in a 96-well plate Prepare_Reagents->Mix_Components Prepare_Inhibitor Prepare Serial Dilutions of Test Inhibitor Prepare_Inhibitor->Mix_Components Initiate_Reaction Initiate Reaction by Adding Substrates Mix_Components->Initiate_Reaction Incubate Incubate at a Controlled Temperature Initiate_Reaction->Incubate Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance at 290 nm) Incubate->Monitor_Reaction Calculate_Rate Calculate Initial Reaction Velocities Monitor_Reaction->Calculate_Rate Determine_IC50 Determine IC50/Ki Values by Plotting Velocity vs. Inhibitor Concentration Calculate_Rate->Determine_IC50

Typical workflow for a GMP synthetase inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

GMP Synthetase Activity Assay (Spectrophotometric)

This continuous assay is widely used to determine the kinetic parameters of GMP synthetase and to evaluate the potency of its inhibitors.

Principle: The assay monitors the conversion of XMP to GMP, which is accompanied by a decrease in absorbance at 290 nm (Δε = -1500 M-1cm-1).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM MgCl2, 0.1 mM EDTA, 0.1 mM DTT.

  • Substrates: Xanthosine 5'-monophosphate (XMP), ATP, L-glutamine.

  • Enzyme: Purified GMP synthetase.

  • Inhibitor: Test compound dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of GMP synthetase, and varying concentrations of the inhibitor.

  • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding the substrates (XMP, ATP, and L-glutamine) to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 290 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined by performing the assay at various substrate concentrations and analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, noncompetitive, or uncompetitive inhibition models).

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method provides a direct measurement of substrate consumption and product formation.

Principle: HPLC is used to separate and quantify the amounts of XMP and GMP in the reaction mixture at different time points.

Procedure:

  • Set up the enzymatic reaction as described in the spectrophotometric assay.

  • At specific time intervals, quench the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

  • Separate the nucleotides using an appropriate mobile phase (e.g., a gradient of methanol in a phosphate buffer).

  • Detect the nucleotides by their UV absorbance at a suitable wavelength (e.g., 254 nm).

  • Quantify the concentrations of XMP and GMP by comparing their peak areas to those of known standards.

  • Calculate the reaction rate and inhibition parameters as described for the spectrophotometric assay.

Conclusion

This guide provides a comparative overview of this compound and other GMP synthetase inhibitors. The presented data highlights the diversity of these compounds in terms of their potency and mechanism of action. While this compound is a known competitive inhibitor of GMP synthetase, other compounds like Decoyinine and Mizoribine exhibit different inhibitory profiles. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to conduct their own comparative studies. Further head-to-head investigations under standardized conditions are warranted to establish a more definitive ranking of the inhibitory potential of these compounds and to guide the development of next-generation GMP synthetase inhibitors.

References

Structure-Activity Relationship of Oxanosine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of oxanosine and its analogs, focusing on their structure-activity relationships (SAR). This document summarizes key biological data, outlines experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this area.

This compound, a nucleoside antibiotic first isolated from Streptomyces capreolus, has demonstrated both antibacterial and antitumor properties. Its mechanism of action is primarily attributed to the inhibition of key enzymes in the purine biosynthesis pathway. Upon intracellular phosphorylation to this compound-5'-monophosphate (OxMP), it becomes a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] This inhibition leads to the depletion of the intracellular guanosine triphosphate (GTP) pool, ultimately resulting in the cessation of cell proliferation and the induction of apoptosis.[1][2] Additionally, this compound itself can act as a competitive inhibitor of GMP synthetase.

This guide synthesizes available data to provide insights into the structural modifications that may influence the biological activity of this compound analogs. Due to a lack of systematic studies on a wide range of this compound analogs, this guide also incorporates data from related guanosine and inosine analogs to infer potential SAR trends.

Comparative Biological Activity of this compound and Analogs

The following tables summarize the available quantitative data for this compound, its active metabolite OxMP, and other relevant nucleoside analogs. This data provides a basis for understanding the structural requirements for potent enzyme inhibition and cytotoxic activity.

CompoundTarget EnzymeOrganism/Cell LineKi (nM)IC50 (µM)Reference
This compound-5'-Monophosphate (OxMP) IMPDHCryptosporidium parvum110-[1]
IMPDHBacillus anthracis340-
IMPDHCampylobacter jejuni51-
IMPDHHuman (hIMPDH1)160-
IMPDHHuman (hIMPDH2)150-
Guanosine-5'-Monophosphate (GMP) IMPDHCryptosporidium parvum17,000-
IMPDHBacillus anthracis115,000-
IMPDHCampylobacter jejuni8,000-
IMPDHHuman (hIMPDH1)22,000-
IMPDHHuman (hIMPDH2)49,000-
CompoundCell LineActivityIC50 (µM)Reference
This compound L1210 (Murine Leukemia)Cytotoxicity-
HeLa (Human Cervical Cancer)Cytotoxicity-
Ganciclovir (GCV) U251tk (Human Glioblastoma)Cytotoxicity~1
D-carbocyclic 2'-deoxyguanosine (CdG) U251tk (Human Glioblastoma)Cytotoxicity~1
Penciclovir (PCV) U251tk (Human Glioblastoma)Cytotoxicity~10-100

Structure-Activity Relationship Analysis

Based on the available data for this compound and related nucleoside analogs, several key structural features appear to be critical for biological activity:

  • The Imidazo[4,5-d]oxazine Ring System: The core heterocyclic structure of this compound is essential for its activity. The nitrogen and oxygen atoms within this ring system likely participate in crucial hydrogen bonding interactions within the active sites of its target enzymes.

  • The 5'-Phosphate Group: Phosphorylation of this compound to OxMP is a prerequisite for potent IMPDH inhibition. The negatively charged phosphate group is crucial for binding to the IMP binding site of the enzyme. This is a common feature for many nucleoside monophosphate dehydrogenase inhibitors.

  • The Ribose Moiety: The stereochemistry and substitutions on the ribose sugar can significantly impact activity. For many nucleoside analogs, modifications at the 2' and 3' positions of the ribose ring affect their affinity for target enzymes and their susceptibility to metabolic enzymes. While specific data on ribose-modified this compound analogs is scarce, studies on other nucleoside analogs suggest that modifications that alter the sugar pucker or introduce steric hindrance can drastically change biological activity.

  • Substitutions on the Heterocyclic Core: Although no systematic studies on substituted this compound analogs are publicly available, research on other purine analogs indicates that substitutions at positions corresponding to C2 and C8 of the purine ring can modulate potency and selectivity for different enzymes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Oxanosine_Mechanism_of_Action cluster_cell Cancer Cell Oxanosine_ext This compound (extracellular) Oxanosine_int This compound (intracellular) Oxanosine_ext->Oxanosine_int Transport OxMP This compound-5'-Monophosphate (OxMP) Oxanosine_int->OxMP Phosphorylation Kinase Nucleoside Kinase IMPDH IMPDH OxMP->IMPDH Inhibition GTP GTP Pool IMPDH->GTP Synthesis Proliferation Cell Proliferation Apoptosis Apoptosis GTP->Apoptosis Depletion leads to GTP->Proliferation Required for

Caption: Mechanism of action of this compound leading to apoptosis.

IMPDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates (IMP, NAD+), and Inhibitor (this compound Analog) Mix Mix Enzyme and Inhibitor Reagents->Mix Incubate Pre-incubate Mix->Incubate Add_Substrates Add IMP and NAD+ to initiate reaction Incubate->Add_Substrates Measure Measure NADH production (Absorbance at 340 nm or Fluorescence) Add_Substrates->Measure Calculate Calculate initial velocity Measure->Calculate Determine_IC50 Determine IC50 or Ki Calculate->Determine_IC50

Caption: General workflow for an IMPDH inhibition assay.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for an in vitro IMPDH inhibition assay, which are crucial for the evaluation of this compound analogs.

Synthesis of this compound

This protocol is adapted from the nitrosative deamination of guanosine.

Materials:

  • Guanosine

  • Sodium nitrite (NaNO₂)

  • Sodium acetate buffer (3 N, pH 3.7)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Prepare a solution of guanosine (12.5 mM) in 3 N sodium acetate buffer (pH 3.7).

  • Add sodium nitrite (124.9 mM) to the guanosine solution.

  • Incubate the reaction mixture at 37°C for 20-24 hours. Monitor the reaction progress by HPLC to ensure the consumption of the starting material.

  • The reaction mixture will contain xanthosine and this compound.

  • Purify this compound from the reaction mixture using preparative reverse-phase HPLC.

  • Lyophilize the collected fractions containing pure this compound to obtain the final product.

  • Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR and mass spectrometry.

In Vitro IMPDH Inhibition Assay (Fluorometric)

This protocol describes a general method to screen for inhibitors of IMPDH.

Materials:

  • Human recombinant IMPDH2 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT)

  • Inosine-5'-monophosphate (IMP)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Resorufin (or other suitable fluorescent probe for NADH detection)

  • Diaphorase

  • This compound analog (test compound)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitor by diluting the stock solution in assay buffer.

    • Prepare solutions of IMP, NAD⁺, resorufin, and diaphorase in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • A solution of the this compound analog at various concentrations (or vehicle control).

      • IMPDH2 enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of IMP and NAD⁺.

    • Immediately add the detection reagent containing resorufin and diaphorase.

    • Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm) over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. The provided data and protocols are intended to support further research into the development of novel therapeutic agents based on the this compound scaffold. The lack of extensive SAR data for a series of this compound analogs highlights a significant gap in the current literature and presents an opportunity for future research endeavors.

References

Evaluating the Immunomodulatory Effects of Oxanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of Oxanosine against two classes of well-characterized immunomodulators: Mycophenolic Acid (MPA), an inhibitor of purine synthesis, and Imiquimod, a Toll-like receptor 7 (TLR7) agonist. This comparison is based on their distinct mechanisms of action and their differential effects on key immune cell functions, such as proliferation and cytokine production.

Introduction to this compound and its Potential Immunomodulatory Mechanisms

This compound is a nucleoside antibiotic that has been identified as a competitive inhibitor of GMP synthetase.[1] This enzyme catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP), an essential building block for DNA and RNA. By inhibiting this pathway, this compound has the potential to impact the proliferation and function of immune cells, which are highly reliant on de novo purine synthesis for their expansion and effector functions.

Furthermore, as a guanosine analog, this compound may also exert immunomodulatory effects through pathways activated by other similar molecules. Certain guanosine analogs have been shown to be agonists of Toll-like receptor 7 (TLR7), a key innate immune receptor that, upon activation, triggers a pro-inflammatory cascade, including the production of type I interferons and other cytokines.[2] Another guanosine analog, 7-thia-8-oxoguanosine, has been demonstrated to stimulate T-cell proliferation and the production of Interleukin-2 (IL-2).[3]

This guide will explore these two potential mechanisms of this compound by comparing its theoretical effects with those of MPA and Imiquimod.

Comparative Analysis of Immunomodulatory Agents

The following tables summarize the key characteristics and reported effects of this compound, Mycophenolic Acid, and Imiquimod on the immune system.

FeatureThis compound (Predicted)Mycophenolic Acid (MPA)Imiquimod
Primary Target GMP Synthetase[1] / Potentially TLR7Inosine Monophosphate Dehydrogenase (IMPDH)[4]Toll-like Receptor 7 (TLR7)
Mechanism of Action Inhibition of de novo guanine nucleotide synthesis; Potential activation of TLR7 signaling.Inhibition of de novo guanine nucleotide synthesis, leading to depletion of guanosine triphosphate (GTP).Agonist of TLR7, leading to the activation of the MyD88-dependent signaling pathway.
Effect on Lymphocyte Proliferation Predicted to be inhibitory due to GMP synthetase inhibition.Inhibits T and B cell proliferation by inducing cell cycle arrest.Does not directly stimulate T-cell proliferation but can enhance proliferation in the context of co-stimulation.
Key Cytokine Modulation Unknown.Inhibits the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-17.Induces the production of pro-inflammatory cytokines including IFN-α, TNF-α, IL-6, and IL-12.
Reversibility Effects of GMP synthetase inhibition are likely reversible with guanosine supplementation.Effects are reversible with the addition of guanosine.Not applicable.

Signaling Pathways

The immunomodulatory effects of these compounds are mediated by distinct signaling pathways. The following diagrams illustrate the known pathways for MPA and Imiquimod, and a predicted pathway for this compound.

MPA_Pathway cluster_cell Lymphocyte MPA MPA IMPDH IMPDH MPA->IMPDH inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) MPA->Cell_Cycle_Arrest Guanosine_Nucleotides Guanosine Nucleotides (GTP) IMPDH->Guanosine_Nucleotides synthesizes Proliferation Proliferation Guanosine_Nucleotides->Proliferation required for Cytokine_Production Pro-inflammatory Cytokine Production Guanosine_Nucleotides->Cytokine_Production required for Cell_Cycle_Arrest->Proliferation prevents

Caption: Mycophenolic Acid (MPA) signaling pathway.

Imiquimod_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 activates MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB IRFs IRFs TRAF6->IRFs Cytokine_Production Pro-inflammatory Cytokine & Type I IFN Production NF_kB->Cytokine_Production IRFs->Cytokine_Production Oxanosine_Pathway cluster_cell Immune Cell This compound This compound GMP_Synthetase GMP Synthetase This compound->GMP_Synthetase inhibits TLR7 TLR7 This compound->TLR7 potentially activates GMP GMP GMP_Synthetase->GMP synthesizes Proliferation Proliferation GMP->Proliferation required for MyD88 MyD88 TLR7->MyD88 Cytokine_Production Pro-inflammatory Cytokine Production MyD88->Cytokine_Production

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Oxanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Oxanosine. Given that the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount. All procedures should be conducted under the assumption that this compound is a potentially hazardous substance.

Summary of Key Information

This compound is a guanosine analog with known antibacterial, antiviral, and anticancer properties.[1] While one study indicated low acute toxicity in mice, other research classifies it and its nucleotides as "toxic damaged metabolites." Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Quantitative Data
PropertyValueSource
CAS Number 80394-72-5[2][3]
Molecular Formula C₁₀H₁₂N₄O₆[2][3]
Molecular Weight 284.23 g/mol
Appearance Solid
Storage Temperature -20°C

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound. The following table outlines the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesTwo pairs of nitrile glovesLaboratory coatN95 or higher-rated respirator (in the absence of a certified chemical fume hood)
Solution Preparation and Handling Chemical splash gogglesTwo pairs of nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Cell Culture and in vitro Assays Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a certified biological safety cabinet
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or gown over a laboratory coatAir-purifying respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure a certified chemical fume hood or a Class II biological safety cabinet is operational.

  • Designate a specific area for handling this compound to prevent cross-contamination.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Weighing and Solution Preparation:

  • Perform all weighing of solid this compound within a chemical fume hood or a balance enclosure with exhaust ventilation to minimize inhalation of airborne particles.

  • Use disposable weighing boats and spatulas.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all containers with the full chemical name ("this compound") and any known hazard warnings.

  • When not in use, keep all containers tightly sealed.

  • After handling, decontaminate the work area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with water.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • Do not store or consume food or beverages in the laboratory.

Disposal Plan

All this compound waste, including unused product, contaminated labware, and PPE, must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • Keep all waste containers closed except when adding waste.

  • Do not overfill waste containers.

3. Final Disposal:

  • Arrange for the disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol Example: Synthesis of this compound Monophosphate (OxMP)

The following is a summarized protocol for the synthesis of OxMP from Guanosine Monophosphate (GMP), adapted from a published procedure. This protocol should be performed by trained personnel in a controlled laboratory setting, adhering to all safety precautions outlined in this document.

Materials:

  • Guanosine Monophosphate (GMP)

  • Sodium Nitrite (NaNO₂)

  • Sodium Acetate Buffer (200 mM, pH 3.7)

  • Dowex 50WX8-400 resin

  • Filtration apparatus (0.2 µm filter)

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • In a suitable reaction vessel, dissolve GMP (80 mg) and NaNO₂ (140 mg) in 20 mL of sodium acetate buffer (200 mM, pH 3.7).

  • Shake the reaction mixture at 37°C for 18 hours.

  • Monitor the reaction to confirm the complete consumption of GMP.

  • Filter the reaction mixture through a 0.2 µm filter.

  • Separate and purify the OxMP product using preparative RP-HPLC.

  • Treat the purified product with a Dowex 50WX8-400 column to remove triethylammonium salt.

  • Confirm the final product identity and purity using ¹H-NMR and LC-MS.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh Begin Handling prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Hazardous Waste via EHS segregate_waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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